Octanamide
描述
属性
IUPAC Name |
octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHCSWBWNVGEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060862 | |
| Record name | Octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629-01-6 | |
| Record name | Octanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X5804D710 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Octanamide for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary laboratory-scale synthesis methods for octanamide, a fatty acid amide with broad applications in research and development. The document details established experimental protocols, comparative data on reaction yields, and characterization parameters to assist researchers in selecting the most suitable synthesis strategy for their specific needs.
Introduction
This compound (CH₃(CH₂)₆CONH₂) is a primary fatty amide derived from octanoic acid. Its amphiphilic nature, stemming from the long hydrocarbon chain and the polar amide group, makes it a valuable compound in various fields, including as a surfactant, emulsifier, and a building block in the synthesis of more complex molecules. In drug development, fatty acid amides are studied for their potential biological activities. Accurate and efficient synthesis of this compound is therefore crucial for advancing research in these areas. This guide outlines three principal methods for its laboratory preparation: the reaction of octanoyl chloride with ammonia (B1221849), the direct amidation of octanoic acid using a coupling agent, and a solvent-free approach utilizing urea (B33335).
Comparative Overview of Synthesis Methods
The selection of a synthetic route for this compound depends on factors such as available starting materials, desired purity, reaction scale, and laboratory equipment. The following table summarizes the key quantitative parameters for the methods detailed in this guide to facilitate a direct comparison.
| Parameter | Method 1: From Octanoyl Chloride | Method 2: From Octanoic Acid (HATU Coupling) | Method 3: From Octanoic Acid and Urea (Solvent-Free) |
| Starting Materials | Octanoyl Chloride, Concentrated Ammonia | Octanoic Acid, Ammonia Source (e.g., Ammonium (B1175870) Chloride), HATU, DIPEA | Octanoic Acid, Urea, Boric Acid (catalyst) |
| Typical Reaction Time | 1 - 2 hours | 2 - 4 hours | 20 - 30 minutes |
| Typical Reaction Temp. | 0°C to Room Temperature | Room Temperature | 160 - 180°C |
| Reported Yield | High (often >90%) | Good to Excellent (typically 70-90%) | Good (typically 70-85%) |
| Key Advantages | High reactivity, high yield | Milder reaction conditions | Rapid, solvent-free, "green" chemistry approach |
| Key Disadvantages | Moisture-sensitive starting material (octanoyl chloride) | Cost of coupling reagent (HATU) | High reaction temperature |
Experimental Protocols
The following sections provide detailed experimental procedures for the three primary synthesis methods.
Method 1: Synthesis from Octanoyl Chloride and Ammonia
This method is a classic and highly efficient way to prepare primary amides. The high reactivity of the acyl chloride with ammonia typically leads to high yields of the corresponding amide.
Experimental Protocol:
-
In a well-ventilated fume hood, add 10 mL of concentrated aqueous ammonia (e.g., 28-30%) to a 100 mL beaker and cool it in an ice bath.
-
In a separate, dry container, dissolve 5.0 g (0.031 mol) of octanoyl chloride in 20 mL of a suitable water-immiscible organic solvent, such as dichloromethane (B109758) or diethyl ether.
-
Slowly, and with vigorous stirring, add the solution of octanoyl chloride dropwise to the cold, stirred aqueous ammonia. A white precipitate of this compound will form immediately.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Collect the solid this compound by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of cold deionized water to remove any ammonium chloride byproduct.
-
Further wash the product with a small amount of cold diethyl ether to remove any unreacted octanoyl chloride.
-
Dry the purified this compound in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
The expected yield is typically high, often exceeding 90%.
Method 2: Synthesis from Octanoic Acid using a Coupling Reagent (HATU)
The direct amidation of carboxylic acids can be efficiently achieved using coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective reagent that facilitates amide bond formation under mild conditions with minimal side reactions.[1][2]
Experimental Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4.5 g (0.031 mol) of octanoic acid in 50 mL of anhydrous dimethylformamide (DMF).
-
Add 6.5 mL (0.037 mol, 2.0-3.0 equivalents) of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the solution and stir for 10 minutes at room temperature.
-
Add 13.0 g (0.034 mol, 1.1 equivalents) of HATU to the reaction mixture and continue stirring for another 15 minutes.
-
In a separate flask, prepare a source of ammonia. This can be achieved by gently bubbling ammonia gas through the reaction mixture or by using an ammonia surrogate like ammonium chloride (1.8 g, 0.034 mol) and an additional equivalent of base.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.[2]
-
Upon completion, quench the reaction by adding 100 mL of water.
-
Extract the aqueous mixture with three 50 mL portions of ethyl acetate.
-
Combine the organic layers and wash them sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization.
Method 3: Solvent-Free Synthesis from Octanoic Acid and Urea
This method represents a "green" chemistry approach to amide synthesis, avoiding the use of organic solvents and offering a rapid reaction time. Urea serves as the ammonia source upon thermal decomposition.[3]
Experimental Protocol:
-
In a 100 mL beaker, combine 5.0 g (0.035 mol) of octanoic acid, 6.3 g (0.105 mol, 3 equivalents) of urea, and a catalytic amount of boric acid (e.g., 0.22 g, 5 mol%).
-
Thoroughly mix the solids using a spatula or by gentle trituration in a mortar and pestle.
-
Heat the mixture on a hot plate in a fume hood to 160-180°C. The mixture will melt, and ammonia will be liberated from the decomposition of urea.
-
Maintain the temperature and stir the reaction mixture for 20-30 minutes. The reaction progress can be monitored by the cessation of gas evolution.[3]
-
After the reaction is complete, cool the mixture to room temperature. A solid mass will form.
-
Add approximately 50 mL of water to the beaker to dissolve any unreacted urea and boric acid.
-
Collect the solid this compound by vacuum filtration.
-
Wash the crude product thoroughly with water.
-
Purify the crude this compound by recrystallization from a suitable solvent.[3]
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification. For this compound, a mixed solvent system is often effective.
Recrystallization Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent in which this compound is soluble at elevated temperatures, such as ethanol (B145695) or methanol, and heat the mixture to boiling to dissolve the solid.
-
While the solution is hot, slowly add a "bad" solvent in which this compound is less soluble, such as water, dropwise until the solution becomes slightly cloudy (the cloud point).[4]
-
If cloudiness persists, add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystal formation should occur.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals to a constant weight.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
Physical Properties:
-
Appearance: White to off-white crystalline solid.
-
Molecular Weight: 143.23 g/mol .
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound will show characteristic signals for the protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard (e.g., TMS).
-
A broad singlet corresponding to the two amide protons (-CONH₂).
-
A triplet for the methyl protons (-CH₃) at the end of the alkyl chain.
-
A triplet for the methylene (B1212753) protons adjacent to the carbonyl group (-CH₂CO-).
-
A series of multiplets for the other methylene protons in the alkyl chain.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
-
A signal for the carbonyl carbon (-C=O) in the amide group, typically in the downfield region.
-
Signals for the eight distinct carbon atoms of the octyl chain.
-
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum is useful for identifying the functional groups present in this compound.
-
N-H stretching vibrations of the primary amide appear as two bands in the region of 3100-3500 cm⁻¹.
-
A strong C=O stretching vibration (Amide I band) typically appears around 1640-1680 cm⁻¹.
-
An N-H bending vibration (Amide II band) is usually observed around 1550-1640 cm⁻¹.
-
Visualizing the Synthesis and Workflow
To better understand the chemical transformations and the overall laboratory process, the following diagrams are provided.
Reaction Pathways
Caption: Chemical reaction pathways for the synthesis of this compound.
General Experimental Workflow
Caption: A generalized workflow for the laboratory synthesis of this compound.
Conclusion
This technical guide has detailed three reliable methods for the laboratory synthesis of this compound, each with its own set of advantages and considerations. The reaction of octanoyl chloride with ammonia offers a high-yield, straightforward approach, while the use of HATU as a coupling agent provides a milder alternative for the direct amidation of octanoic acid. The solvent-free method using urea is a rapid and environmentally friendly option. By providing detailed protocols, comparative data, and characterization information, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently and effectively synthesize this compound for their research endeavors.
References
Octanamide: A Technical Overview of Biological Activity and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octanamide, a primary fatty amide derived from octanoic acid, is a compound with diverse applications in cosmetics and material science.[1][2] While its physical and chemical properties are well-documented, a comprehensive understanding of its biological activity and specific mechanisms of action remains an area of active investigation. This technical guide synthesizes the current scientific literature on the biological effects of this compound, with a primary focus on its established role as a skin sensitizer. Additionally, it explores preliminary findings related to its potential antimicrobial and anticonvulsant properties, while clarifying its distinction from structurally related enzyme inhibitors. This document aims to provide a consolidated resource for researchers by presenting available data, outlining relevant experimental methodologies, and visualizing putative mechanisms of action.
Introduction
This compound (caprylamide) is an eight-carbon straight-chain saturated fatty amide.[1] Its amphiphilic nature, stemming from a hydrophilic amide head and a hydrophobic alkyl tail, underpins its use as an emulsifier and surfactant.[1] In pharmaceutical research, this property is being explored for the formulation of drug delivery systems such as nanoparticles and liposomes.[1] However, beyond its physicochemical applications, this compound has been identified as a biologically active molecule, primarily in the context of toxicology and dermatology. The most consistently reported biological effect of this compound is its potential to cause skin sensitization.[1][3] Other activities, including weak anticonvulsant and antimicrobial effects, have been suggested but are less well-characterized.[1] This guide provides an in-depth review of the existing evidence for these biological activities and their underlying mechanisms.
Biological Activity of this compound
The biological profile of this compound is multifaceted, though the level of scientific evidence for each reported activity varies significantly.
Skin Sensitization
The most robustly documented biological effect of this compound is its capacity to act as a skin sensitizer.[1] It is classified as a skin and eye irritant.[3][4] In vitro studies, such as the Direct Peptide Reactivity Assay (DPRA), have confirmed that this compound can interact with skin proteins.[1] This interaction is the molecular initiating event in the adverse outcome pathway (AOP) for skin sensitization.
Mechanism of Action: Skin sensitization is a type of allergic contact dermatitis. The mechanism involves a chemical, known as a hapten, penetrating the epidermis and covalently binding to endogenous proteins to form a hapten-protein conjugate.[5] This complex is then recognized as foreign by antigen-presenting cells (Langerhans cells), which initiates a T-cell-mediated inflammatory immune response upon subsequent exposure.[5]
Antimicrobial Activity
Several sources suggest that this compound may possess antimicrobial properties against certain bacteria and fungi.[1][2] This is a plausible activity for a fatty amide, as many lipids and their derivatives are known to disrupt microbial cell membranes.
Putative Mechanism of Action: The mechanism of action for many antimicrobial lipids involves the disruption of the bacterial cell membrane's integrity. The hydrophobic tail of the molecule can insert into the lipid bilayer of the microbial membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[6][7][8] However, specific studies detailing this mechanism for this compound and providing quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are currently lacking in the published literature.
Anticonvulsant Activity
A weak anticonvulsant activity has been reported for this compound, though the specific mechanism remains to be elucidated.[1] The parent carboxylic acid, octanoic acid, has been shown to antagonize pentylenetetrazol (PTZ)-induced seizures.[2] General mechanisms for antiepileptic drugs often involve the modulation of voltage-gated ion channels (e.g., sodium or calcium channels) or the enhancement of GABA-mediated inhibitory neurotransmission.[9][10][11] It is plausible that this compound could interact with neuronal membranes or ion channels, but dedicated studies are required to confirm a specific molecular target.
This compound in the Context of Enzyme Inhibition
Given its structure as a fatty acid amide, this compound has been considered in the context of enzymes that metabolize similar endogenous lipids, such as Fatty Acid Amide Hydrolase (FAAH). Furthermore, its amide structure invites comparison to other classes of enzyme inhibitors, such as Histone Deacetylase (HDAC) inhibitors.
Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[12][13] FAAH inhibitors block this degradation, raising endocannabinoid levels and producing analgesic and anti-inflammatory effects.[14] Potent FAAH inhibitors are typically more complex molecules that form a covalent bond with the catalytic serine of the enzyme.[3][15] The current literature does not contain evidence, such as IC50 values, to suggest that the simple primary amide structure of this compound is a significant inhibitor of FAAH. In fact, a related compound, N-(6-methoxypyridin-3-yl)this compound, is used as a substrate in FAAH activity assays, not an inhibitor.[15]
Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[16][17] HDAC inhibitors are an important class of anticancer agents.[8] A key feature of many potent HDAC inhibitors is a zinc-binding group, most commonly a hydroxamic acid (-CONHOH).[9][18] While this compound contains an amide group, it lacks the hydroxyl moiety of the hydroxamic acid group, which is critical for potent chelation of the zinc ion in the HDAC active site. The related compound N-hydroxythis compound (octanohydroxamic acid) does contain this functional group, but it is a distinct chemical entity from this compound.[1][19] There is no published evidence to indicate that this compound itself is an HDAC inhibitor.
Quantitative Data
A thorough review of the scientific literature reveals a notable absence of quantitative data for the specific biological activities of this compound. The tables below summarize the available information and highlight these data gaps.
Table 1: Physicochemical and Toxicological Properties of this compound
| Property | Value/Description | Reference(s) |
| Molecular Formula | C₈H₁₇NO | [3] |
| Molecular Weight | 143.23 g/mol | [3] |
| Appearance | White to tan crystalline solid | [1] |
| Classification | Primary carboxamide, Fatty amide | [3] |
| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2) | [3][4] |
| Genotoxicity | No genotoxic potential reported in developmental studies | [1] |
Table 2: Summary of Reported Biological Activities and Data Gaps
| Biological Activity | Evidence Summary | Quantitative Data | Data Status |
| Skin Sensitization | Confirmed potential via in vitro protein reactivity assays (e.g., DPRA). | Potency (e.g., EC3) | Not Available |
| Antimicrobial | Suggested activity against some bacteria and fungi. | MIC, MBC | Not Available |
| Anticonvulsant | Reported as having "weak" activity. | ED50, Protective Index | Not Available |
| FAAH Inhibition | No direct evidence of inhibition. | IC50, Kᵢ | Not Available |
| HDAC Inhibition | No direct evidence of inhibition; lacks key structural motif. | IC50, Kᵢ | Not Available |
Experimental Protocols
Detailed protocols for assessing the biological activities discussed in this guide are provided below. These are generalized methodologies that can be adapted for testing this compound.
Protocol: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization
This in vitro method assesses the depletion of synthetic peptides containing cysteine or lysine (B10760008) following incubation with a test chemical to quantify its reactivity, a key event in the initiation of skin sensitization.
-
Reagent Preparation: Prepare stock solutions of synthetic peptides containing either cysteine or lysine in a suitable buffer. Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile).
-
Incubation: Mix the this compound solution with each peptide solution to achieve the desired final concentrations. Include a reference control (peptide with solvent only). Incubate the mixtures for 24 hours at room temperature with gentle agitation.
-
Analysis: Following incubation, quench any unreacted chemical if necessary. Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection to measure the concentration of the remaining peptide.
-
Data Interpretation: Calculate the percentage of peptide depletion for both cysteine and lysine peptides relative to the reference controls. The depletion values are used to categorize the sensitization potential of the test chemical.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]
-
Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) and add it to each well of the microtiter plate. Include a positive control well (microorganism with no this compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth of the microorganism. The results can be confirmed by measuring the optical density at 600 nm.
Conclusion
This compound is a fatty amide with established utility in various industrial and commercial applications. From a biological perspective, its most definitive characteristic is its role as a skin sensitizer, a property supported by in vitro protein reactivity data. The underlying mechanism is consistent with the hapten-protein conjugate formation model that initiates an allergic immune response. While there are indications of potential antimicrobial and weak anticonvulsant activities, these effects are not well-supported by quantitative data or detailed mechanistic studies in the current scientific literature. Furthermore, there is no compelling evidence to classify this compound as a potent inhibitor of either FAAH or HDAC enzymes, as it lacks the specific structural features typically required for high-affinity interaction with these targets. For the research community, this presents a clear opportunity. Further investigation is warranted to quantify the antimicrobial and anticonvulsant effects of this compound and to elucidate the specific molecular targets and signaling pathways involved. Such studies would be invaluable in fully defining the biological activity profile of this compound and assessing its potential for future therapeutic or toxicological consideration.
References
- 1. Buy this compound | 629-01-6 [smolecule.com]
- 2. Pharmacokinetics and pharmacodynamics of valproate analogues in rats. IV. Anticonvulsant action and neurotoxicity of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. Relationship between antimicrobial peptides-induced cell membrane damage and bactericidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxins and antimicrobial peptides: Interactions with membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 11. Anti-convulsants and its side affect and mechanism of action | PPTX [slideshare.net]
- 12. Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α‑Amino Amide Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Membrane Interactions of Phytochemicals as Their Molecular Mechanism Applicable to the Discovery of Drug Leads from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of n-Octanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Octanamide (caprylamide), a saturated fatty acid amide, is a molecule of significant interest in various scientific domains, including pharmaceuticals and material science. Its amphiphilic nature, arising from an eight-carbon aliphatic chain and a polar amide headgroup, governs its physicochemical properties and dictates its functional applications. This technical guide provides a comprehensive overview of the core physicochemical properties of n-octanamide, including its structural characteristics, solubility, and key thermal properties. Detailed experimental protocols for the determination of these properties are outlined, and relevant biological pathways and experimental workflows are visualized to provide a holistic understanding of this compound.
Introduction
n-Octanamide (IUPAC name: Octanamide) is a primary fatty amide derived from the condensation of octanoic acid and ammonia.[1] Its structure imparts a balance of hydrophilic and lipophilic characteristics, making it a subject of interest for applications ranging from a surfactant and emulsifier to a potential component in drug delivery systems.[2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development.
Physicochemical Properties
The fundamental physicochemical properties of n-octanamide are summarized in the tables below. These values represent a synthesis of data from various sources, with an emphasis on experimentally determined values where available.
General and Structural Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇NO | [2][3] |
| Molecular Weight | 143.23 g/mol | [2][3] |
| Appearance | White to almost white crystalline solid or powder | [4] |
| Odor | Amine-like | [2] |
| CAS Number | 629-01-6 | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | Caprylamide, n-Octanamide | [2] |
Thermal Properties
There are some discrepancies in the literature regarding the exact melting and boiling points of n-octanamide. The values presented here are from sources that indicate experimental determination.
| Property | Value | Source(s) |
| Melting Point | 105 °C | [4][5] |
| Boiling Point | 261.35 °C (rough estimate) | [4] |
Solubility and Partitioning
| Property | Value | Solvent/Conditions | Source(s) |
| Water Solubility | 4.71 g/L | at 100 °C | [4] |
| Solubility | Soluble | Methanol (B129727) | [4] |
| pKa | 16.76 ± 0.40 | Predicted | [4] |
| LogP (Octanol-Water Partition Coefficient) | 2.4 | Computed | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of n-octanamide.
Infrared (IR) Spectroscopy
The IR spectrum of n-octanamide exhibits characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretching: Two bands in the region of 3350-3180 cm⁻¹ for the primary amide.
-
C-H stretching: Bands in the region of 2950-2850 cm⁻¹ for the aliphatic chain.
-
C=O stretching (Amide I band): A strong absorption around 1650 cm⁻¹.
-
N-H bending (Amide II band): An absorption around 1640-1620 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the alkyl chain and the amide group. The NH₂ protons would appear as a broad singlet, and the protons on the carbon adjacent to the carbonyl group (α-protons) would be deshielded.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in different chemical environments. The carbonyl carbon would exhibit the most downfield shift (typically in the range of 170-180 ppm).[6]
Mass Spectrometry (MS)
The mass spectrum of n-octanamide would show a molecular ion peak ([M]⁺) at m/z = 143.[3] Common fragmentation patterns for primary amides include the cleavage of the C-C bond adjacent to the carbonyl group and McLafferty rearrangement. A prominent peak is often observed at m/z = 59, corresponding to the [CH₂CONH₂]⁺ fragment.[3]
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of n-octanamide.
Determination of Melting Point
The melting point can be determined using a capillary melting point apparatus.
Protocol:
-
Finely powder a small sample of dry n-octanamide.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 105 °C).
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
The average of at least three independent measurements should be reported.
Determination of Solubility
The solubility of n-octanamide in various solvents can be determined using the shake-flask method.
Protocol:
-
Add an excess amount of n-octanamide to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Analyze the concentration of n-octanamide in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) after derivatization.
-
Calculate the solubility in g/L or mol/L.
Determination of pKa
The acid dissociation constant (pKa) can be determined using potentiometric titration.
Protocol:
-
Prepare a standard solution of n-octanamide of known concentration in a suitable solvent mixture (e.g., water-methanol) due to its limited water solubility.
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the n-octanamide solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of the protonated or neutral species is being determined.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point.
Determination of LogP (Octanol-Water Partition Coefficient)
The LogP value can be determined using the HPLC method, which is correlated with the traditional shake-flask method.
Protocol:
-
Prepare a series of standard compounds with known LogP values.
-
Perform reverse-phase HPLC analysis of the standard compounds and n-octanamide. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Determine the retention time (t_R) for each compound.
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time.
-
Create a calibration curve by plotting the log(k) of the standard compounds against their known LogP values.
-
From the retention time of n-octanamide, calculate its log(k) and use the calibration curve to determine its LogP value.[7]
Visualizations
Signaling Pathway
Fatty acid amides, including n-octanamide, are known to be involved in biological signaling. A key enzyme regulating the levels of these signaling lipids is Fatty Acid Amide Hydrolase (FAAH). The following diagram illustrates a simplified, representative signaling pathway involving a fatty acid amide and its regulation by FAAH.
Caption: Simplified signaling pathway of a fatty acid amide and its enzymatic degradation.
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of n-octanamide.
References
- 1. This compound, N,N-dihexyl- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. N-OCTANAMIDE | 629-01-6 [chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. docbrown.info [docbrown.info]
- 7. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Octanamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanamide (CH₃(CH₂)₆CONH₂), a primary fatty acid amide, plays a significant role in various chemical and pharmaceutical applications, from its use as a slip agent and lubricant to its potential as a drug delivery vehicle. A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating novel drug delivery systems. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility testing.
Core Principles of this compound Solubility
The solubility of this compound is governed by the interplay of its molecular structure: a long, nonpolar, eight-carbon alkyl chain and a polar primary amide group (-CONH₂). The amide functional group is capable of both donating and accepting hydrogen bonds, which allows for strong intermolecular interactions.[1][2]
The "like dissolves like" principle is a fundamental concept in predicting solubility. Consequently, this compound is generally soluble in polar organic solvents that can engage in hydrogen bonding, such as alcohols.[3][4] Its long hydrophobic alkyl chain, however, imparts significant nonpolar character, leading to solubility in less polar solvents as well. Conversely, its solubility in water is limited.[3][5]
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the behavior of homologous long-chain primary amides, a general solubility profile can be inferred. The following table summarizes the expected solubility of this compound in various common organic solvents. It is important to note that these are general classifications, and experimental determination is crucial for precise values.
| Solvent Class | Solvent | Expected Solubility |
| Alcohols | Methanol | Soluble[6][7] |
| Ethanol | Soluble[3] | |
| Ketones | Acetone | Likely Soluble |
| Esters | Ethyl Acetate | Likely Soluble |
| Aromatic Hydrocarbons | Toluene | Sparingly Soluble to Soluble |
| Ethers | Diethyl Ether | Soluble[3] |
| Halogenated Solvents | Dichloromethane | Likely Soluble |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | Likely Soluble |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble |
Note: "Soluble" indicates that a significant amount of this compound is expected to dissolve, while "Sparingly Soluble" suggests a lower but still measurable solubility. These are estimations and should be confirmed experimentally.
A specific quantitative value for the solubility of this compound in water is reported as 4.71 g/L at 100 °C.[6][7]
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility requires precise and well-controlled experimental procedures. Two common and reliable methods are the gravimetric method and the UV-Vis spectroscopic method.
Gravimetric Method for Solubility Determination
This method directly measures the mass of the dissolved solute in a saturated solution and is considered a gold standard for its accuracy.[8][9][10]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Vials with airtight caps
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
-
Desiccator
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The required time may vary depending on the solvent and temperature and should be determined empirically by taking measurements at different time points until a constant concentration is observed.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe to avoid precipitation upon cooling.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporation dish containing the filtrate to determine the mass of the solution.
-
Place the dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The temperature should be below the boiling point of this compound but high enough for efficient solvent removal.
-
Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dry this compound residue. Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish with the residue.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the solution.
-
Express the solubility in grams of this compound per 100 grams of solvent ( g/100g ) using the following formula:
Solubility ( g/100g ) = (Mass of dissolved this compound / Mass of solvent) x 100
-
UV-Vis Spectroscopic Method for Solubility Determination
This method is suitable for compounds that absorb ultraviolet or visible light and can be a faster alternative to the gravimetric method, especially for screening multiple solvents.[11][12]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or water bath
-
Syringe filters
Detailed Methodology:
-
Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute, unsaturated solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to identify the λmax, which is the wavelength at which this compound exhibits the highest absorbance. The carbonyl group in amides typically shows a weak n→π* transition in the UV region.[11]
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. The concentration range should bracket the expected solubility.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1.1 and 1.2).
-
Withdraw a sample of the supernatant and filter it.
-
Carefully dilute a known volume of the filtered saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of this compound in the diluted solution from its absorbance.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specific temperature.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Signaling Pathways in Drug Development Context
While this compound itself is not a signaling molecule in the classical sense, its properties as a lipid amide mean it can influence cellular signaling pathways, particularly those involving lipid metabolism and membrane function. For instance, as a fatty acid derivative, it could potentially interact with enzymes involved in fatty acid synthesis or degradation, or modulate the activity of membrane-associated receptors. Understanding its solubility is the first step in designing delivery systems to study these potential interactions.
The diagram below conceptualizes a hypothetical signaling pathway that could be influenced by a drug formulated with this compound as an excipient, leading to a therapeutic outcome.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents, addressing the core requirements of researchers and professionals in the field. While specific quantitative data remains sparse, the provided information on its expected solubility profile and the detailed experimental protocols for both gravimetric and UV-Vis spectroscopic methods offer a robust framework for its empirical determination. A clear understanding and precise measurement of this compound's solubility are critical for its effective application in chemical synthesis, purification, and the development of advanced pharmaceutical formulations.
References
- 1. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. CAS 629-01-6: this compound | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Buy this compound | 629-01-6 [smolecule.com]
- 6. N-OCTANAMIDE | 629-01-6 [chemicalbook.com]
- 7. This compound|lookchem [lookchem.com]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. pharmajournal.net [pharmajournal.net]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mt.com [mt.com]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of Aliphatic Amides, with Octanamide as a Focal Point
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physicochemical properties and biological activity. This technical guide delves into the crystal structure of primary aliphatic amides, with a specific focus on octanamide. While a definitive crystal structure for this compound is not publicly available, this document provides a comprehensive overview of the crystallographic characteristics of homologous short-chain amides as a predictive model. Furthermore, it outlines the detailed experimental protocols required for single-crystal X-ray diffraction, the gold-standard technique for structure elucidation. This guide serves as a critical resource for researchers in medicinal chemistry, materials science, and drug development, offering insights into the solid-state behavior of this important class of molecules.
Introduction
This compound (CH₃(CH₂)₆CONH₂), a saturated primary fatty amide, and its longer-chain homologues are compounds of significant interest in various scientific domains. Their amphiphilic nature, arising from a hydrophilic amide head and a hydrophobic alkyl tail, dictates their self-assembly, solubility, and interaction with biological membranes. In the pharmaceutical sciences, the solid-state structure of an active pharmaceutical ingredient (API) or an excipient is a critical determinant of its stability, dissolution rate, and bioavailability. Therefore, a thorough understanding of the crystal packing, hydrogen bonding networks, and molecular conformation of this compound is paramount for its potential applications.
This whitepaper provides a detailed examination of the crystallographic principles governing simple amides and presents representative crystal structure data. It also furnishes a step-by-step methodology for the experimental determination of such structures, empowering researchers to conduct their own analyses.
Crystal Structure of a Representative Aliphatic Amide: Acetamide (B32628)
In the absence of a published crystal structure for this compound, we present the well-characterized crystal structure of acetamide (CH₃CONH₂) as a representative model for a simple primary amide. The fundamental hydrogen bonding motifs and packing arrangements observed in acetamide are expected to be influential in the crystal structures of longer-chain amides like this compound.
Acetamide crystallizes in the trigonal space group R3c.[1] The molecules are organized into a hydrogen-bonded network. The structure is zero-dimensional and is composed of eighteen CH₃ clusters and eighteen CONH₂ clusters.[1]
Crystallographic Data
The following tables summarize the key crystallographic data for acetamide.
Table 1: Unit Cell Parameters of Acetamide [1]
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R3c |
| a | 11.60 Å |
| b | 11.60 Å |
| c | 13.88 Å |
| α | 90.00° |
| β | 90.00° |
| γ | 120.00° |
| Volume | 1618.27 ų |
Table 2: Selected Bond Lengths of Acetamide [1]
| Bond | Bond Length (Å) |
| C-O | 1.26 |
| C-N | 1.34 |
| N-H | 1.03 |
| C-H | 1.09 - 1.10 |
Table 3: Atomic Coordinates (Fractional) of Acetamide [1]
| Atom | Wyckoff | x | y | z |
| H | 18b | 0.578604 | 0.762244 | 0.602274 |
| H | 18b | 0.828457 | 0.254443 | 0.28503 |
| ... | ... | ... | ... | ... |
(Note: The full list of atomic coordinates is available from the referenced crystallographic data.)
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that involves several key stages, from crystal growth to data analysis and structure refinement.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Slow Cooling: A solution of this compound is saturated at an elevated temperature and then slowly cooled. As the solubility decreases with temperature, crystals will form. The rate of cooling is critical to obtain crystals of suitable size and quality.
-
Vapor Diffusion: A concentrated solution of this compound in a solvent is placed in a sealed container with a second, more volatile solvent (the "anti-solvent") in which this compound is less soluble. The gradual diffusion of the anti-solvent vapor into the this compound solution reduces its solubility, leading to crystallization.
Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.
-
Diffractometer Setup: The mounted crystal is placed on the X-ray diffractometer. The instrument consists of an X-ray source (e.g., a sealed tube or a microfocus source), a goniometer for rotating the crystal, and a detector (e.g., a CCD or CMOS detector).
-
Data Acquisition: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Each image records the intensities and positions of the diffracted X-ray beams.
Structure Solution and Refinement
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the individual reflections are integrated.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
-
Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).
Visualization of the Crystallographic Workflow
The following diagram illustrates the logical workflow for determining the crystal structure of a small molecule like this compound using single-crystal X-ray diffraction.
Conclusion
This technical guide has provided a foundational understanding of the crystal structure of primary aliphatic amides, using acetamide as a representative example in the absence of specific data for this compound. The detailed experimental protocol for single-crystal X-ray diffraction offers a practical roadmap for researchers seeking to elucidate the solid-state structures of this compound and related compounds. The insights and methodologies presented herein are essential for advancing research in fields where the solid-state properties of molecules are of paramount importance, including the development of new pharmaceuticals and functional materials. Further experimental work is warranted to determine the definitive crystal structure of this compound and to explore the structure-property relationships within the broader class of fatty acid amides.
References
"spectroscopic analysis of octanamide (NMR, IR, Mass Spec)"
Introduction
Octanamide (CH₃(CH₂)₆CONH₂), a primary fatty amide, serves as a crucial molecule in various biochemical and industrial processes. Its structural elucidation is fundamental to understanding its function and reactivity. This technical guide provides an in-depth overview of the spectroscopic techniques used for the analysis of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and workflow visualizations are presented to aid researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in confirming its structure.
¹H NMR Spectroscopy of this compound
Proton NMR provides information about the different types of hydrogen atoms in a molecule and their neighboring environments. Due to the restricted rotation around the C-N amide bond, the signals for the amide protons can sometimes be complex.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.2 | Triplet | 2H | -CH₂-C=O |
| ~1.6 | Quintet | 2H | -CH₂-CH₂-C=O |
| ~1.3 | Multiplet | 8H | -(CH₂)₄- |
| ~0.9 | Triplet | 3H | -CH₃ |
| ~5.5-7.5 | Broad Singlets | 2H | -NH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy of this compound
Carbon-13 NMR provides information about the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O |
| ~36 | -CH₂-C=O |
| ~32 | -CH₂-CH₂-C=O |
| ~29 | -(CH₂)₄- |
| ~26 | -CH₂-CH₃ |
| ~23 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Some sources indicate a range of chemical shifts for the methylene (B1212753) carbons in the alkyl chain.[1][2]
Experimental Protocol for NMR Spectroscopy
A typical protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons like those of the amide group.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Tune and lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution.
-
-
Data Acquisition:
-
For ¹H NMR, a standard pulse-acquire sequence is typically used.[4] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity. A larger number of scans is generally required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the amide functional group and the alkyl chain.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 and ~3180 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the primary amide |
| ~2920 and ~2850 | Strong | C-H stretching of the alkyl chain |
| ~1640 | Strong | C=O stretching (Amide I band) |
| ~1410 | Moderate | N-H bending (Amide II band) |
Note: The presence of two N-H stretching bands is characteristic of a primary amide (-NH₂).[5][6][7] The exact positions of the peaks can be influenced by hydrogen bonding.
Experimental Protocol for IR Spectroscopy (Solid Sample)
Several methods can be used to prepare a solid sample like this compound for IR analysis:[8][9][10][11][12]
-
KBr Pellet Method:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]
-
Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[8]
-
Place the pellet in the sample holder of the FTIR instrument for analysis.[8]
-
-
Nujol Mull Method:
-
Attenuated Total Reflectance (ATR) Method:
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. Electron Ionization (EI) is a common method for analyzing small organic molecules like this compound.[13][14][15]
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 143 | Moderate | Molecular Ion [M]⁺ |
| 59 | 100% (Base Peak) | [CH₂CONH₂]⁺ (McLafferty rearrangement product) |
| 72 | High | [CH₂(CH₂)₂CONH₂]⁺ |
| 44 | High | [CONH₂]⁺ |
Note: The fragmentation pattern is a key identifier. The base peak at m/z 59 is a characteristic feature for primary amides with a sufficiently long alkyl chain, arising from a McLafferty rearrangement.[1][16][17]
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
For a pure, volatile solid like this compound, a direct insertion probe can be used. The sample is placed in a capillary tube at the end of the probe.
-
Alternatively, the sample can be introduced through a gas chromatograph (GC-MS), which separates components of a mixture before they enter the mass spectrometer.[15]
-
-
Ionization:
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio.
-
-
Detection:
-
An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.
References
- 1. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. ekwan.github.io [ekwan.github.io]
- 5. www1.udel.edu [www1.udel.edu]
- 6. docbrown.info [docbrown.info]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 12. eng.uc.edu [eng.uc.edu]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 15. Electron ionization - Wikipedia [en.wikipedia.org]
- 16. rsc.org [rsc.org]
- 17. This compound [webbook.nist.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
Octanamide Derivatives: A Technical Guide to Properties, Synthesis, and Applications
Abstract: Octanamide and its derivatives represent a versatile class of fatty amides with a growing range of applications in pharmaceuticals, material science, and cosmetics. Their unique amphiphilic nature, stemming from an eight-carbon aliphatic chain and a polar amide head, allows for diverse chemical modifications and functionalities. This guide provides an in-depth overview of the physicochemical properties, synthesis methodologies, and biological activities of this compound derivatives. It details experimental protocols for their synthesis and evaluation and explores their mechanism of action in key therapeutic areas, such as oncology, by functioning as histone deacetylase (HDAC) inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important chemical class.
Introduction to this compound
This compound, also known as caprylamide, is a primary carboxamide derived from the condensation of octanoic acid with ammonia.[1] Its structure consists of an eight-carbon straight alkyl chain, which imparts hydrophobicity, and a primary carboxamide functional group (-CONH2) that provides hydrophilicity and the ability to form hydrogen bonds.[1][2] This balance between lipophilic and hydrophilic properties makes this compound and its derivatives suitable for a wide array of applications, from drug delivery systems to biocompatible materials.[1]
Derivatives of this compound are typically synthesized by modifying the amide group or the alkyl chain, leading to a broad spectrum of compounds with tailored properties. A particularly significant class of derivatives includes those that function as enzyme inhibitors, such as N-hydroxy-N'-phenyloctanediamide (Vorinostat), a potent histone deacetylase (HDAC) inhibitor used in cancer therapy.[3]
Physicochemical Properties
The properties of this compound and its related fatty amides are heavily influenced by the length of the alkyl chain. The eight-carbon chain of this compound provides a unique balance of solubility and hydrophobicity.[1]
Table 1: Physicochemical Properties of this compound and Related Fatty Amides
| Property | This compound | Hexanamide | Nonanamide | Decanamide | Source(s) |
| Molecular Formula | C₈H₁₇NO | C₆H₁₃NO | C₉H₁₉NO | C₁₀H₂₁NO | [1][4] |
| Molecular Weight | 143.23 g/mol | - | - | - | [4] |
| Melting Point | ~105 °C | 16 °C | 27 °C | 34 °C | [1] |
| Boiling Point | ~261.35 °C | - | - | - | [1] |
| Water Solubility | 1.55 g/L (at 23 °C) | 0.5 g/L | 0.3 g/L | 0.1 g/L | [1] |
| Appearance | White to tan crystalline solid | - | - | - | [1] |
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several established chemical pathways. The choice of method often depends on the desired yield, reaction conditions, and the specific functional groups being introduced.
Common Synthesis Strategies:
-
Carbodiimide-Mediated Coupling: This is a widely used method that employs a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxyl group of an octanoic acid derivative for nucleophilic attack by an amine.[1]
-
Ammonium (B1175870) Salt Formation: A classical approach involves converting the carboxylic acid to an ammonium salt, which is then thermally dehydrated to yield the amide. This method can offer improved yields of 75-90%.[1]
-
Enzyme-Catalyzed Amidation: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are increasingly used for their high selectivity and environmentally friendly reaction conditions. The enzyme operates via a ping-pong bi-bi mechanism to form the amide bond.[1]
Below is a generalized workflow for the synthesis and purification of an this compound derivative.
Caption: Generalized workflow for the synthesis and purification of this compound derivatives.
Biological Activity and Applications
This compound derivatives have demonstrated a wide spectrum of biological activities, making them valuable in pharmaceutical research and development.
Histone Deacetylase (HDAC) Inhibition
A prominent application of this compound derivatives is in oncology as Histone Deacetylase (HDAC) inhibitors.[3] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and the repression of tumor suppressor gene transcription.[3] Derivatives like N-hydroxy-N'-phenyloctanediamide (SAHA, Vorinostat) use the octanediamide (B1619163) backbone as a linker to position a zinc-binding group (e.g., hydroxamic acid) into the active site of the HDAC enzyme.[3] This inhibition restores histone acetylation, leading to a more open chromatin structure, re-expression of tumor suppressor genes, and ultimately, cancer cell apoptosis and cell cycle arrest.[3]
Caption: Signaling pathway of HDAC inhibition by this compound derivatives in cancer cells.
Antimicrobial Activity
Recent studies have suggested that this compound and its derivatives possess antimicrobial properties against certain strains of bacteria and fungi.[1][5] This activity is often attributed to the ability of the lipophilic alkyl chain to disrupt microbial cell membranes. A series of amide derivatives have been synthesized and evaluated for antimicrobial activity, with many showing significant effects when compared to standard drugs.[6]
Other Applications
-
Drug Delivery: The amphiphilic nature of this compound makes it suitable for formulating drug delivery systems like nanoparticles and liposomes, which can improve the solubility and bioavailability of other drugs.[1]
-
Material Science: Its biocompatibility and self-assembly properties show promise for developing materials for tissue engineering.[1]
-
Cosmetics: Due to its emulsifying and thickening properties, this compound is a potential ingredient in cosmetics and personal care products.[1]
Experimental Protocols
Protocol: Synthesis of an N-Substituted this compound Derivative
This protocol is a generalized procedure based on common laboratory practices for amide synthesis.[7]
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar (e.g., 0.1 mol) quantities of an appropriate amino acid ester and a substituted aniline (B41778) in a suitable solvent such as methanol.
-
Reaction: Reflux the reaction mixture for 3-5 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethanol:Water 7:3).
-
Isolation: Upon completion, cool the reaction mixture to room temperature to allow the solid product to crystallize.
-
Purification:
-
Filter the solid crystals and wash with a cold solvent to remove impurities.
-
Recrystallize the product from a suitable solvent (e.g., 95% ethanol) to achieve higher purity.[7]
-
If necessary, perform column chromatography for further purification. Pack a silica (B1680970) gel column and elute the compound with an appropriate solvent gradient.[7]
-
-
Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and elemental analysis.[6]
Protocol: In Vitro HDAC Inhibition Assay
This protocol outlines the key steps for evaluating the inhibitory activity of this compound derivatives against HDAC enzymes, based on the principles described for SAHA.[3]
-
Reagent Preparation: Prepare stock solutions of the test compound (this compound derivative) and a positive control (e.g., SAHA) in a suitable solvent like DMSO. Prepare assay buffer, a solution of the HDAC enzyme, and the fluorogenic substrate.
-
Compound Dilution: Create a serial dilution of the test compound and the positive control in a 96-well microplate.
-
Enzyme Reaction:
-
Add the HDAC enzyme solution to each well containing the test compound or control and incubate for a predetermined time at 37°C to allow for binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Development: Stop the reaction by adding a developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal. Incubate at room temperature for 15-20 minutes.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the inhibition percentage against the log of the compound concentration.
Conclusion
This compound and its derivatives are a functionally rich and versatile class of molecules. Their straightforward synthesis, tunable physicochemical properties, and significant biological activities, particularly as HDAC inhibitors, underscore their importance in modern drug discovery and development. Future research will likely focus on synthesizing novel derivatives with enhanced potency and specificity for various biological targets, as well as exploring their full potential in material science and other industrial applications.
References
- 1. Buy this compound | 629-01-6 [smolecule.com]
- 2. CAS 629-01-6: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
A Technical Guide to the Thermodynamic Properties of Octanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic data for octanamide (C₈H₁₇NO). The information is presented to support research, development, and formulation activities where the energetic properties of this molecule are of interest. Data is compiled from peer-reviewed sources and public chemical databases, with a focus on experimental values.
Quantitative Thermodynamic Data
The following tables summarize the key experimentally determined thermodynamic properties of this compound. These values are essential for understanding the phase behavior, stability, and energy content of the compound.
Phase Change Data
This table includes data related to the phase transitions of this compound, specifically melting (fusion) and sublimation.
| Property | Value | Units | Method | Reference |
| Melting Point (Tfus) | 378.8 ± 0.6 | K | Not specified | Davies, Jones, et al., 1959[1] |
| Melting Point (Tfus) | 378.65 ± 2 | K | Not specified | Schneider, Adkins, et al., 1952[1] |
| Melting Point (Tfus) | 381.9 ± 2 | K | Not specified | Krafft and Stauffer, 1882[1] |
| Enthalpy of Fusion (ΔfusH) | 27.6 | kJ/mol | DSC | Abate, Badea, et al., 2008[1] |
| Enthalpy of Sublimation (ΔsubH°) | 110 ± 3 | kJ/mol | Vapor Pressure | Davies, Jones, et al., 1959[1] |
| Enthalpy of Sublimation (ΔsubH) | 110.5 ± 2.9 | kJ/mol | GS,ME (325-374 K) | Davies, Jones, et al., 1959[1] |
DSC: Differential Scanning Calorimetry; GS,ME: Not fully specified in source, likely related to vapor pressure measurement.
Thermochemical Data
This table presents the standard enthalpy of combustion for solid this compound. This value is fundamental for calculating other thermodynamic properties, such as the enthalpy of formation.
| Property | Value | Units | Method | Reference & Comment |
| Enthalpy of Combustion (ΔcH°solid) | -5104.48 ± 0.84 | kJ/mol | Ccb | Young, Keith, et al., 1956 (Reanalyzed by Cox and Pilcher, 1970)[2] |
Ccb: Combustion Calorimetry (Bomb Calorimeter).
Experimental Protocols
The experimental determination of the thermodynamic data presented above relies on precise calorimetric techniques. The following sections detail the generalized protocols for the key methods cited.
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is used to determine the temperature and enthalpy of phase transitions.
Generalized Protocol:
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 2-10 mg) is placed into an aluminum DSC pan.[5] An empty, hermetically sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.[5]
-
Temperature Program: A temperature program is initiated. To measure the enthalpy of fusion, the sample is typically cooled first to ensure complete crystallization and then heated at a constant rate (e.g., 10 °C/min) through its melting point.[4]
-
Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.
-
Data Analysis: The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak. The melting temperature (Tfus) is typically determined from the onset temperature of the peak.[4]
Combustion Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is used to determine the heat of combustion of a substance at constant volume.[6] The energy change measured is the change in internal energy (ΔU), which can then be converted to the change in enthalpy (ΔH).
Generalized Protocol:
-
Sample Preparation: A pellet of solid this compound (typically 0.5-1.0 g) is accurately weighed and placed in a sample crucible.[7] A fuse wire (e.g., nickel-chromium) of known length and mass is connected to two electrodes, with the wire in contact with the sample.[6]
-
Bomb Assembly: The crucible is placed inside a high-pressure stainless-steel vessel, known as the "bomb." The bomb is sealed and then pressurized with pure oxygen to approximately 25-30 atm to ensure complete combustion.[1][7]
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are placed in the water.
-
Combustion: The reaction is initiated by passing an electric current through the fuse wire, which ignites the sample.[1] The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature increase.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation: The heat released by the combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are made for the heat of combustion of the fuse wire. The standard enthalpy of combustion (ΔcH°) is then calculated from the constant-volume energy change (ΔcU°).[6]
Visualizations
The following diagrams illustrate the experimental and logical workflows associated with determining and relating the thermodynamic properties of this compound.
The standard enthalpy of formation (ΔfH°) is a crucial thermodynamic quantity that is often not measured directly. Instead, it is calculated from the experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law. This law states that the total enthalpy change for a reaction is independent of the pathway taken.
The combustion of this compound (C₈H₁₇NO) proceeds according to the following balanced equation:
C₈H₁₇NO(s) + 11.75 O₂(g) → 8 CO₂(g) + 8.5 H₂O(l) + 0.5 N₂(g)
The diagram below illustrates the application of Hess's Law to calculate the standard enthalpy of formation for this compound.
The calculation follows the principle: ΔcH° = ΣΔfH°(products) - ΣΔfH°(reactants)
Since the standard enthalpy of formation of elements in their standard state (like O₂(g)) is zero, the equation for this compound simplifies to: ΔcH°(this compound) = [8 * ΔfH°(CO₂) + 8.5 * ΔfH°(H₂O)] - [ΔfH°(this compound)]
This can be rearranged to solve for the desired value: ΔfH°(this compound) = [8 * ΔfH°(CO₂) + 8.5 * ΔfH°(H₂O)] - ΔcH°(this compound)
References
- 1. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 7. personal.utdallas.edu [personal.utdallas.edu]
An In-depth Technical Guide to Octanamide Safety and Handling in the Lab
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and technical data for octanamide, a fatty amide used in various research and industrial applications, including as an emulsifier, solvent, and in the study of skin sensitization.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Chemical and Physical Properties
This compound, also known as caprylamide, is a primary carboxamide derived from octanoic acid.[2][3] It appears as a white to tan crystalline solid.[4] The physical and chemical properties of this compound are summarized below. Note the variations in reported melting and boiling points from different sources.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇NO | [2][3] |
| Molecular Weight | 143.23 g/mol | [3][4] |
| CAS Number | 629-01-6 | [2] |
| Appearance | White to off-white crystalline solid | [2][4] |
| Melting Point | 105 °C | [4] |
| Boiling Point | 261.35 °C (estimate) | [4] |
| Water Solubility | 1.55 g/L at 23 °C | [4] |
| Log Kow | 1.66 - 2.827 | [4] |
| Density | 0.8450 g/cm³ | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1][3]
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Signal Word: Warning
Pictogram:
Toxicity and Health Effects
While comprehensive toxicological data for this compound is limited, available information suggests low acute oral toxicity.[4] It is not expected to have genotoxic or teratogenic potential.[4] The primary health concern is its potential as a skin sensitizer.[4]
| Toxicity Endpoint | Result | Source(s) |
| Acute Oral Toxicity | Low | [4] |
| Genotoxicity | Not expected to be genotoxic | [4] |
| Teratogenicity | No teratogenic effects observed in rat studies | [4] |
| Skin Sensitization | Potential skin sensitizer | [4] |
| Ecological Toxicity | No data available for toxicity to fish, daphnia, algae, or microorganisms | [1] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial. The following are the minimum recommendations:
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a significant risk of splashing. | Protects against eye irritation from dust or splashes.[1][2] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile), a fully-buttoned lab coat, and closed-toe shoes. For extensive handling, consider impervious clothing. | Prevents skin contact and irritation.[1][2] |
| Respiratory Protection | Not typically required when handled in a well-ventilated area or fume hood. If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary. | Minimizes inhalation of this compound dust.[1] |
Storage
-
Store away from incompatible materials and foodstuff containers.[1]
General Hygiene Practices
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[5]
Experimental Protocols
The following sections provide detailed methodologies for common laboratory procedures involving this compound.
General Protocol for Weighing and Handling Solid this compound
This protocol minimizes the risk of inhalation and dermal exposure when handling solid this compound.
-
Preparation:
-
Don the appropriate PPE (lab coat, safety goggles, nitrile gloves).
-
Ensure a chemical fume hood is operational and the work area is clean.
-
-
Weighing:
-
Perform all weighing operations inside the chemical fume hood or a ventilated enclosure.
-
Use a tared weigh boat or paper.
-
Handle the solid carefully with a clean spatula to avoid generating dust.
-
-
Transfer:
-
Carefully transfer the weighed solid to the reaction vessel or solvent container.
-
If transferring to a liquid, add the solid slowly to prevent splashing.
-
-
Cleanup:
-
Decontaminate the spatula and weighing surface.
-
Dispose of the weigh boat/paper and any contaminated consumables (e.g., gloves) in a clearly labeled, sealed waste container.
-
Wipe down the work surface in the fume hood.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water.
-
Protocol for Synthesis of this compound via Carbodiimide-Mediated Coupling
This protocol is a generalized procedure based on the widely used carbodiimide-mediated coupling method for amide synthesis.[1]
-
Reagents and Materials:
-
Octanoic acid
-
Ammonia source (e.g., ammonium (B1175870) chloride with a non-nucleophilic base like triethylamine) or a primary amine
-
Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)
-
Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, or Tetrahydrofuran - THF)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure:
-
Under an inert atmosphere, dissolve octanoic acid (1 equivalent) in the anhydrous solvent in the round-bottom flask.
-
If using ammonium chloride, add it (1.1 equivalents) along with the non-nucleophilic base (2.2 equivalents) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.1 equivalents) in the anhydrous solvent.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with a mild acid (e.g., 1M HCl) and then with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol for Purification by Recrystallization
This protocol outlines a general procedure for purifying solid this compound.
-
Solvent Selection:
-
Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol-water or isopropanol-water mixtures are potential candidates.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used).
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of pure this compound should form.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Emergency Procedures
First Aid Measures
Immediate action is required in case of exposure.[1][6]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][2] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][2]
-
Specific Hazards: No specific hazards arising from the chemical are reported, but combustion may produce carbon and nitrogen oxides.[7]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and respiratory protection if dust is generated. Avoid dust formation and contact with skin and eyes.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2]
-
Containment and Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, closed, and labeled container for disposal.
-
Clean the spill area thoroughly.
-
Dispose of waste in accordance with local, state, and federal regulations.[8]
-
Visual Guides and Workflows
The following diagrams, created using the DOT language, visualize key safety workflows and biological pathways relevant to this compound.
Experimental Workflow: Safe Handling of Solid this compound
References
- 1. Buy this compound | 629-01-6 [smolecule.com]
- 2. CAS 629-01-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources and Purity of Octanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of octanamide (also known as caprylamide), a fatty acid amide with growing interest in pharmaceutical and material science research. This document details commercial suppliers, typical purity specifications, and methodologies for its synthesis, purification, and analysis. Furthermore, it explores the biological context of this compound through its interaction with the fatty acid amide hydrolase (FAAH) signaling pathway.
Commercial Availability of this compound
This compound is readily available from a variety of chemical suppliers, catering to different research and development needs. The purity of commercially available this compound can vary, with prices often reflecting the grade and quantity of the material. Below is a summary of representative commercial sources.
Table 1: Commercial Suppliers and Purity of this compound
| Supplier | Product Name | Purity Specification | Available Quantities |
| TCI America | n-Octanamide | >98.0% (GC) | 10g, 25g |
| Crysdot | This compound | 97% | 100g |
| American Custom Chemicals Corporation | N-OCTANAMIDE | 95.00% | 10g, 25g |
| AK Scientific | n-Octanamide | Not Specified | 10g |
| Shanghai Nianxing Industrial Co., Ltd | This compound | 98.0% | Inquire |
| Dayang Chem (Hangzhou) Co., Ltd. | This compound | 98.0% | Inquire |
| CymitQuimica | n-Octanamide | Not Specified | 1g, 5g, 10g |
| LookChem | This compound | 98% | Inquire |
Note: This table is not exhaustive and is intended to be representative of the market. Availability, purity, and quantities are subject to change. Researchers should consult individual suppliers for the most current information.
Synthesis and Purification of this compound
High-purity this compound is crucial for reliable experimental results, particularly in drug development and biological studies. While commercially available, in-house synthesis and purification can provide greater control over quality.
Synthesis of this compound from Octanoyl Chloride and Ammonia (B1221849)
A common and efficient method for the synthesis of this compound is the reaction of octanoyl chloride with ammonia. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet connected to a source of ammonia gas, dissolve octanoyl chloride (1 equivalent) in an anhydrous, inert solvent such as diethyl ether or dichloromethane (B109758). Cool the flask to 0-5°C using an ice bath.
-
Ammonia Addition: Bubble ammonia gas through the stirred solution at a slow, steady rate. Alternatively, a solution of ammonia in an appropriate solvent can be added dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature below 10°C.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting octanoyl chloride.
-
Work-up: Upon completion, the reaction mixture will contain precipitated ammonium (B1175870) chloride. Filter the mixture to remove the solid. Wash the filtrate with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for effective purification.
Experimental Protocol:
-
Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable recrystallization solvent. An ideal solvent will dissolve the this compound sparingly at room temperature but will have high solubility at its boiling point. Ethanol or an ethanol/water mixture is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of crystals.
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum to remove any residual solvent.
Purity Analysis of this compound
The purity of the synthesized or purchased this compound should be verified using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for both qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol: Quantitative Analysis by GC-MS
-
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a known concentration. Prepare a series of calibration standards by diluting the stock solution. An internal standard can be added to both the samples and calibration standards for improved accuracy.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or similar.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative identification and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the sample as a percentage of the measured concentration relative to the expected concentration.
-
Biological Context: this compound and the Fatty Acid Amide Hydrolase (FAAH) Pathway
Fatty acid amides, including this compound, are a class of endogenous signaling molecules. Their biological activity is often terminated by enzymatic hydrolysis. A key enzyme in this process is Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is an integral membrane enzyme that degrades a variety of fatty acid amides, including the endocannabinoid anandamide.[2] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects.[2][3] This makes FAAH a significant therapeutic target.[1][2] The interaction of this compound with this pathway is of considerable research interest.
Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
The following diagram illustrates the role of FAAH in the metabolism of fatty acid amides and the effect of its inhibition.
Caption: The role of FAAH in fatty acid amide metabolism.
References
Octanamide: A Comprehensive Technical Guide for Researchers
For immediate release:
This technical guide provides an in-depth overview of octanamide (CAS Number: 629-01-6), a primary fatty amide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis methodologies, and biological activities.
Chemical Identifiers and Properties
This compound, also known as caprylamide, is a fatty amide derived from the formal condensation of octanoic acid with ammonia (B1221849).[1] It is classified as a primary carboxamide.[1] A comprehensive list of its chemical identifiers is provided in Table 1, with its key physicochemical and computed properties summarized in Table 2.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value | Reference(s) |
| CAS Number | 629-01-6 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C8H17NO | [1][2] |
| Molecular Weight | 143.23 g/mol | [1] |
| InChI | InChI=1S/C8H17NO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H2,9,10) | [1][2] |
| InChIKey | LTHCSWBWNVGEFE-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCCCCC(=O)N | [1] |
| PubChem CID | 69414 | [1] |
| EINECS Number | 211-066-7 | [1] |
| UNII | 1X5804D710 | [1] |
| ChEBI ID | CHEBI:142682 | [1] |
| DSSTox Substance ID | DTXSID4060862 | [1] |
| Synonyms | n-Octanamide, Caprylamide, Caprylic acid amide, NSC 5515 | [1][2] |
Table 2: Physicochemical and Computed Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 105 - 108 °C | [3][4] |
| Boiling Point | ~239 - 274.8 °C | [4][5] |
| Water Solubility | 1.55 g/L at 23 °C | [1] |
| logP (Octanol/Water Partition Coefficient) | 2.4 | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [5] |
| Flash Point | 120.0 ± 18.4 °C | [5] |
| pKa | 16.76 ± 0.40 (Predicted) | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 6 | [3] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| Complexity | 91.3 | [3] |
Experimental Protocols
Synthesis of this compound
Several methods have been established for the synthesis of this compound. The choice of method may depend on the desired yield, purity, and experimental conditions.
2.1.1. Direct Thermal Condensation
This method involves the direct reaction of octanoic acid with ammonia or an ammonium (B1175870) salt at elevated temperatures.
-
Reactants: Octanoic acid, Ammonia (or an ammonium salt).
-
Conditions: The reactants are heated at a temperature range of 140-180°C for a duration of 6-24 hours.[1]
-
Yield: This method typically results in yields ranging from 60-80%.[1]
-
Notes: While straightforward, this method requires harsh conditions that may lead to the formation of side products and decomposition.[1]
2.1.2. Carbodiimide-Mediated Coupling
This is a widely used classical method for amide synthesis, employing a coupling reagent to activate the carboxylic acid.
-
Reactants: Octanoic acid, Ammonia (or a primary amine), Dicyclohexylcarbodiimide (DCC) as the coupling reagent.[1]
-
Mechanism: The amine deprotonates the carboxylic acid. The resulting carboxylate attacks the electrophilic carbon of DCC, forming an activated intermediate that readily undergoes amidation.[1]
2.1.3. Enzyme-Catalyzed Amidation
Enzymatic methods offer a greener and more selective approach to this compound synthesis.
-
Enzyme: Candida antarctica lipase (B570770) B (CALB) is a commonly used enzyme for this transformation.[1]
-
Mechanism: The reaction follows a ping-pong bi-bi mechanism, where the enzyme forms an acyl-enzyme intermediate with octanoic acid, which then reacts with ammonia or a primary amine to produce this compound.[1]
Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization Assessment
The DPRA is an in chemico method used to assess the skin sensitization potential of a substance by measuring its reactivity towards synthetic peptides containing cysteine and lysine (B10760008).[6][7] This assay addresses the molecular initiating event of the skin sensitization adverse outcome pathway (AOP), which is the covalent binding of a chemical (hapten) to skin proteins.[7][8]
-
Principle: The test substance is incubated with synthetic peptides containing either cysteine or lysine for 24 hours at room temperature.[9]
-
Analysis: The depletion of the peptides is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[6][9]
-
Concentrations: The test chemical is typically prepared at a concentration of 100 mM. The cysteine peptide is used in a 1:10 ratio to the test chemical, and the lysine peptide in a 1:50 ratio.[6][9]
-
Prediction Model: The percentage of peptide depletion is used to classify the substance into reactivity classes, which correspond to its skin sensitization potential. A mean peptide depletion of greater than 42.47% is predicted to be a strong sensitizer, between 22.62% and 42.47% a moderate sensitizer, between 6.38% and 22.62% a weak sensitizer, and less than 6.38% a non-sensitizer.[9]
Signaling Pathways and Logical Relationships
Direct Peptide Reactivity Assay (DPRA) Workflow
The following diagram illustrates the experimental workflow of the Direct Peptide Reactivity Assay.
Hypothetical Interaction of this compound with Fatty Acid Amide Hydrolase (FAAH)
This compound, as a fatty acid amide, may interact with the endocannabinoid system. A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endogenous fatty acid amides like anandamide.[10] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, producing various physiological effects.[10][11] The following diagram illustrates the potential interaction of this compound with FAAH and its downstream consequences.
References
- 1. Anandamide, an endogenous cannabimimetic eicosanoid, binds to the cloned human cannabinoid receptor and stimulates receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Interaction of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with an Anandamide Carrier Protein Using 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide reactivity assays for skin sensitisation - scope and limitations [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated Decision Strategies for Skin Sensitization Hazard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Skin sensitisation: the Direct Peptide Reactivity Assay (DPRA) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. Direct Peptide Reactivity Assay (DPRA) | Gentronix [gentronix.co.uk]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergy between Enzyme Inhibitors of Fatty Acid Amide Hydrolase and Cyclooxygenase in Visceral Nociception - PMC [pmc.ncbi.nlm.nih.gov]
Octanamide as a Fatty Acid Amide: A Technical Guide for Researchers
An In-depth Exploration of the Chemistry, Biology, and Therapeutic Potential of a Simple Yet Significant Molecule.
Introduction
Octanamide (CH₃(CH₂)₆CONH₂), a primary fatty acid amide derived from octanoic acid, is a molecule of growing interest within the scientific community. As a member of the diverse family of fatty acid amides, which includes well-known signaling lipids like anandamide (B1667382) and oleamide, this compound holds potential for a range of biological activities and therapeutic applications.[1] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis and purification protocols, analytical methodologies for its characterization and quantification, and its known and potential roles in biological signaling pathways.
Chemical and Physical Properties of this compound
This compound is a saturated fatty acid amide with an eight-carbon aliphatic chain. Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 106-108 °C | [2] |
| Boiling Point | 295.4 °C (at 760 mmHg) | [2] |
| Solubility | Soluble in ethanol, methanol, and other organic solvents. Limited solubility in water. | [2] |
| CAS Number | 629-01-6 | [1] |
Experimental Protocols
Synthesis of this compound
Protocol 1: Synthesis from Octanoyl Chloride and Ammonia (B1221849)
This method involves the reaction of an acyl chloride with ammonia, a common and efficient way to produce primary amides.[3]
Materials:
-
Octanoyl chloride
-
Ammonium (B1175870) hydroxide (B78521) (28-30% solution)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve octanoyl chloride (1.0 eq) in dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add ammonium hydroxide (2.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by recrystallization.
Protocol 2: Enzymatic Synthesis using Candida antarctica Lipase (B570770) B (CALB)
Enzymatic synthesis offers a milder and more environmentally friendly alternative to traditional chemical methods.[4][5][6]
Materials:
-
Octanoic acid
-
Ammonia source (e.g., ammonium carbamate (B1207046) or gaseous ammonia)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol)
-
Molecular sieves (to remove water)
-
Reaction vessel with temperature and agitation control
Procedure:
-
To a reaction vessel, add octanoic acid, the immobilized CALB, and the anhydrous organic solvent.
-
Add molecular sieves to the reaction mixture to scavenge water produced during the reaction.
-
Introduce the ammonia source into the reaction vessel. If using gaseous ammonia, bubble it through the mixture at a controlled rate.
-
Maintain the reaction at a controlled temperature (e.g., 50-60 °C) with constant agitation.
-
Monitor the conversion of octanoic acid to this compound using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction reaches the desired conversion, filter to remove the immobilized enzyme (which can be washed and reused).
-
Evaporate the solvent from the filtrate to obtain crude this compound.
-
Purify the product by recrystallization.
Purification of this compound by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[7][8][9][10][11]
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol, methanol, or a mixture with water)
-
Erlenmeyer flask, heating source (hot plate or water bath), filter paper, Buchner funnel, vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution by gravity to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound crystals in a desiccator or a vacuum oven.
Analytical Characterization and Quantification
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.[12][13][14][15][16]
Experimental Procedure:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a standard pulse program, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transformation, phasing, baseline correction, and referencing to the solvent peak or an internal standard like TMS).
Expected Chemical Shifts (in CDCl₃):
-
¹H NMR: Signals corresponding to the CH₃ group (triplet, ~0.9 ppm), the (CH₂)₅ chain (multiplet, ~1.3 ppm), the CH₂ group adjacent to the carbonyl (triplet, ~2.2 ppm), and the NH₂ protons (broad singlet, ~5.5-6.5 ppm).
-
¹³C NMR: Signals for the terminal CH₃, the aliphatic CH₂ carbons, the CH₂ carbon alpha to the carbonyl, and the carbonyl carbon (~175 ppm).
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound in complex biological matrices.[17][18][19][20][21]
Protocol for Quantification in Plasma:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of this compound).
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: Dependent on the column dimensions.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Biological Activities and Signaling Pathways
While the specific signaling pathways of this compound are still under active investigation, its structural similarity to other well-characterized fatty acid amides suggests several potential mechanisms of action.
Potential Interaction with the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide range of physiological processes.[22][23][24] The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids like anandamide), and the enzymes that synthesize and degrade these ligands, notably Fatty Acid Amide Hydrolase (FAAH).[25][26][27][28]
Given that this compound is a fatty acid amide, it is plausible that it may interact with the ECS in several ways:
-
Direct Receptor Binding: this compound could potentially bind to and modulate the activity of cannabinoid receptors, although this is yet to be definitively demonstrated.
-
FAAH Inhibition: this compound might act as an inhibitor of FAAH, the enzyme responsible for the degradation of anandamide.[29][30] By inhibiting FAAH, this compound could indirectly increase the levels of endogenous cannabinoids, thereby potentiating their effects.
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptors that play critical roles in lipid and glucose metabolism, as well as in inflammation.[31][32][33][34][35] Several fatty acids and their derivatives are known to be endogenous ligands for PPARs. It is conceivable that this compound could also bind to and activate PPARs, thereby influencing gene expression related to metabolic and inflammatory processes.
Skin Sensitization
Some studies have indicated that this compound may have skin-sensitizing properties. The mechanism of skin sensitization involves the covalent binding of a chemical (hapten) to skin proteins, which then elicits an immune response. The Direct Peptide Reactivity Assay (DPRA) is an in chemico method used to assess this potential by measuring the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.[1][36][37][38][39]
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. How To [chem.rochester.edu]
- 9. LabXchange [labxchange.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. forskning.ruc.dk [forskning.ruc.dk]
- 16. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. rsc.org [rsc.org]
- 20. api.pageplace.de [api.pageplace.de]
- 21. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 22. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The endogenous cannabinoid anandamide shares discriminative stimulus effects with Δ9-tetrahydrocannabinol in fatty acid amide hydrolase knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The endocannabinoid hydrolase FAAH is an allosteric enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Interaction of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with an Anandamide Carrier Protein Using 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 31. An update on PPAR activation by cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Activation of Peroxisome Proliferator–Activated Receptor β/δ Inhibits Lipopolysaccharide-Induced Cytokine Production in Adipocytes by Lowering Nuclear Factor-κB Activity via Extracellular Signal–Related Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
- 35. mdpi.com [mdpi.com]
- 36. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 37. Skin sensitisation: the Direct Peptide Reactivity Assay (DPRA) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 38. Direct Peptide Reactivity Assay (DPRA) test for skin sensitization - SB PEPTIDE [sb-peptide.com]
- 39. downloads.regulations.gov [downloads.regulations.gov]
Enzymatic Synthesis of Octanamide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of amides offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions and minimizing byproduct formation. This technical guide provides an in-depth overview of the enzymatic synthesis of octanamide, a fatty amide with applications in various industrial and research sectors. The focus is on lipase-catalyzed reactions, particularly utilizing the robust and versatile Candida antarctica lipase (B570770) B (CALB).
Core Principles of Lipase-Catalyzed Amidation
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are widely employed as biocatalysts in organic synthesis due to their stability in organic solvents and broad substrate specificity. The enzymatic synthesis of this compound from octanoic acid and an amine typically follows a Ping-Pong Bi-Bi mechanism. This involves the formation of an acyl-enzyme intermediate, which is subsequently aminolyzed to yield the final amide product and regenerate the free enzyme.[1]
The overall reaction can be summarized as:
Octanoic Acid + Amine --(Lipase)--> this compound + Water
A crucial aspect of this equilibrium is the presence of water, which can lead to the hydrolysis of the amide product. To drive the reaction towards amide synthesis, water is often removed from the reaction medium, commonly through the use of molecular sieves.
Quantitative Data on Enzymatic this compound Synthesis
The efficiency of enzymatic this compound synthesis is influenced by several factors, including the choice of enzyme, solvent, temperature, and the nature of the amine substrate. The following tables summarize quantitative data from various studies on the lipase-catalyzed synthesis of N-substituted octanamides.
| Acyl Donor | Amine | Enzyme | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Octanoic Acid | Benzylamine | CALB | Toluene | 60 | - | >99% (Conversion) | [2] |
| Octanoic Acid | Benzylamine | CALB | Cyclopentyl Methyl Ether (CPME) | 60 | 1.5 | >99% (Conversion) | [2] |
| Octanoic Acid | Benzylamine | CALB | 1,4-Dioxane | 50 | - | 94% (Yield) | [3] |
| Octanoic Acid | Benzylamine | CALB | Toluene | 50 | - | 92% (Yield) | [3] |
| Octanoic Acid | n-Propylamine | CALB | - | 50 | - | 83% (Yield) | [3] |
| Octanoic Acid | Allylamine | CALB | - | 50 | - | 60% (Yield) | [3] |
Table 1: Synthesis of N-Substituted Octanamides Catalyzed by Candida antarctica Lipase B (CALB)
Experimental Protocols
General Procedure for CALB-Catalyzed Amidation of Octanoic Acid
This protocol is a generalized procedure based on common methodologies for the synthesis of N-substituted octanamides.[2][3]
Materials:
-
Octanoic acid
-
Amine (e.g., benzylamine, n-propylamine)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, cyclopentyl methyl ether)
-
Molecular sieves (3 Å), activated
-
n-Heptadecane (internal standard for GC analysis)
-
Reaction vessel (e.g., screw-capped vial)
-
Incubator shaker
Procedure:
-
To a screw-capped vial, add octanoic acid and the corresponding amine in a 1:1 molar ratio.
-
Dissolve the substrates in the selected anhydrous organic solvent (e.g., 1 mL to achieve a concentration of 920 mM).[2]
-
Add immobilized CALB (e.g., 50 mg) and activated molecular sieves (e.g., 50 mg).[2]
-
Add an internal standard, such as n-heptadecane (2 µL), for quantitative analysis.[2]
-
Seal the vial and place it in an incubator shaker set to the desired temperature (e.g., 60 °C) and agitation speed.[2]
-
Monitor the reaction progress by withdrawing aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, stop the reaction by filtering the enzyme and molecular sieves.
-
The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Visualizations
Enzymatic Amidation Reaction Pathway
References
Methodological & Application
Application Notes and Protocols for Using Octanamide in Cell Culture Experiments
Disclaimer: Direct experimental data and established protocols for the use of octanamide in cell culture are limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented activities of N-octanoyl-sphingosine (C8-ceramide), a structurally and functionally similar short-chain fatty acid amide. C8-ceramide is a cell-permeable analog of endogenous ceramide, a key signaling lipid involved in cellular processes such as apoptosis, cell cycle arrest, and stress responses. Researchers should consider these protocols as a starting point and optimize them for their specific cell type and experimental conditions.
Introduction
This compound is a primary fatty amide derived from octanoic acid. While its specific biological roles are not extensively characterized, its structural similarity to other bioactive lipids, such as C8-ceramide, suggests potential applications in studying cellular signaling. Short-chain fatty acid derivatives have been shown to influence cell proliferation and signaling pathways.[1] C8-ceramide, in particular, is widely used to mimic the effects of endogenous ceramides (B1148491), which act as second messengers in pathways leading to apoptosis and cell cycle arrest in various cell lines, especially cancer cells.[2] These notes provide a framework for investigating the potential cytotoxic and signaling effects of this compound, using C8-ceramide as a proxy.
Mechanism of Action Highlight: Ceramide-Mediated Signaling
Endogenous ceramides are central to cellular stress responses. Their accumulation, triggered by various stimuli, can initiate signaling cascades that regulate cell fate. C8-ceramide, as a cell-permeable analog, is thought to exert its effects through several mechanisms:
-
Induction of Apoptosis: It can trigger programmed cell death via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases and modulation of the Bcl-2 family of proteins.[2][3]
-
Cell Cycle Arrest: It can halt cell cycle progression, often at the G0/G1 phase, by affecting the expression of key cell cycle regulators.[4]
-
Modulation of Signaling Pathways: It is known to influence critical signaling cascades, including the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway and the pro-survival PI3K/Akt pathway.[2]
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the related compound, C8-ceramide, in various cancer cell lines to provide a reference for determining appropriate concentration ranges for this compound.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Jurkat | T-cell leukemia | 48 | ~15 | [2] |
| MCF-7 | Breast Cancer | 48 | ~20 | [2] |
| U937 | Histiocytic Lymphoma | 18 | Not specified, but effective | [5] |
| SKM-1 | Myelodysplastic Syndromes | 48 | Not specified for C8-ceramide | [4] |
| HEL | Acute Myeloid Leukemia | 48 | Not specified for C8-ceramide | [4] |
Note: The IC50 values for SKM-1 and HEL cells are for Chidamide, a novel HDAC inhibitor, and are included to provide a broader context for cytotoxic compounds.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO.
-
Calculation Example: For a 10 mM stock solution of this compound (Molecular Weight: 143.23 g/mol ), dissolve 1.4323 mg in 1 mL of DMSO.
-
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂).
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing this compound or a vehicle control (medium with the same final concentration of DMSO, not exceeding 0.1% v/v).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
6-well culture plates
-
1X Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 1-5 x 10⁵ cells/well) and allow them to attach overnight. Treat the cells with the desired concentration of this compound for the determined time.
-
Cell Harvesting: Harvest the cells (including any floating cells) by trypsinization or scraping, followed by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathways
Caption: Hypothesized apoptotic signaling pathways induced by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound treatment.
Logical Relationships in HDAC Inhibition
Caption: Potential mechanism via HDAC inhibition.
References
- 1. Short-chain fatty acid derivatives stimulate cell proliferation and induce STAT-5 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chidamide, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers and N-octyl-sphingosine. The ceramide amide group is not required for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Octanamide as an Internal Standard in Chromatographic Analysis of Fatty Acid Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of fatty acid amides (FAAs) and other related lipid signaling molecules, achieving accuracy and precision is paramount. Chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for this purpose. However, variability arising from sample preparation, injection volume, and instrument response can introduce significant error. The use of an internal standard (IS) is a widely accepted practice to correct for these variations, thereby improving the reliability of quantitative results.[1][2]
Octanamide (CH₃(CH₂)₆CONH₂), a saturated fatty acid amide, presents itself as a suitable candidate for use as an internal standard in the analysis of various endogenous and synthetic FAAs. Its structural similarity to many analytes of interest, such as the endocannabinoid anandamide (B1667382) and the sleep-inducing substance oleamide (B13806), allows it to mimic their behavior during extraction and chromatographic separation. This application note provides detailed protocols for the use of this compound as an internal standard in both GC-MS and LC-MS/MS methodologies for the quantification of fatty acid amides in biological matrices.
Principle of Internal Standardization
An internal standard is a compound of known concentration that is added to all calibration standards and samples at the beginning of the sample preparation process.[2] The quantification of the analyte is then based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio corrects for losses during sample processing and fluctuations in instrument performance.
An ideal internal standard should:
-
Be chemically similar to the analyte.
-
Not be naturally present in the sample.
-
Be chromatographically resolved from the analyte and other matrix components.
-
Have a similar response factor to the analyte in the detector.
This compound, with its eight-carbon chain, offers a good compromise in terms of volatility for GC analysis and polarity for reversed-phase LC, making it a versatile choice for a range of fatty acid amide analytes.
Experimental Protocols
Quantification of Oleamide in Plasma using GC-MS with this compound as an Internal Standard
This protocol is adapted from established methods for the analysis of primary fatty acid amides.[3]
a. Materials and Reagents
-
This compound (Internal Standard)
-
Oleamide (Analyte)
-
Human Plasma (or other biological matrix)
-
Toluene (B28343), HPLC grade
-
Ethyl Acetate (B1210297), HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas, high purity
b. Sample Preparation
-
Spiking: To 500 µL of plasma sample, add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Liquid-Liquid Extraction:
-
Add 2 mL of ice-cold toluene to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer (toluene) to a clean glass tube.
-
-
Drying: Evaporate the toluene extract to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
c. GC-MS Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined empirically based on the mass spectra of the derivatized compounds. For TMS-derivatized oleamide, characteristic ions would be monitored. For TMS-derivatized this compound, characteristic ions would be monitored. |
d. Data Analysis
A calibration curve is constructed by plotting the ratio of the peak area of oleamide to the peak area of this compound against the concentration of oleamide. The concentration of oleamide in the unknown samples is then determined from this calibration curve.
Quantification of Anandamide (AEA) in Cerebrospinal Fluid (CSF) using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from established methods for the analysis of endocannabinoids.[1][4]
a. Materials and Reagents
-
This compound (Internal Standard)
-
Anandamide (AEA) (Analyte)
-
Human Cerebrospinal Fluid (CSF)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
b. Sample Preparation
-
Spiking: To 200 µL of CSF, add 10 µL of a 100 ng/mL solution of this compound in methanol.
-
Protein Precipitation:
-
Add 600 µL of ice-cold acetonitrile to the CSF sample.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol:water.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.
c. LC-MS/MS Conditions
| Parameter | Value |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min, 40% B; 1-8 min, 40-95% B; 8-9 min, 95% B; 9-9.1 min, 95-40% B; 9.1-12 min, 40% B |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Anandamide (AEA): To be determined empirically (e.g., m/z 348.3 -> 62.1)This compound (IS): To be determined empirically (e.g., m/z 144.1 -> 59.1) |
d. Data Analysis
Similar to the GC-MS method, a calibration curve is generated by plotting the peak area ratio of anandamide to this compound against the concentration of anandamide. The concentration of anandamide in the CSF samples is then calculated from this curve.
Quantitative Data Summary
The following tables provide expected performance data for the described methods. These values are illustrative and should be validated in the user's laboratory.
Table 1: GC-MS Method Performance for Oleamide Quantification
| Parameter | Expected Value |
| Retention Time (Oleamide-TMS) | ~15.2 min |
| Retention Time (this compound-TMS) | ~8.5 min |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Table 2: LC-MS/MS Method Performance for Anandamide Quantification
| Parameter | Expected Value |
| Retention Time (Anandamide) | ~6.8 min |
| Retention Time (this compound) | ~4.2 min |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Visualizations
Caption: GC-MS workflow for fatty acid amide analysis.
Caption: LC-MS/MS workflow for endocannabinoid analysis.
Conclusion
This compound is a promising and versatile internal standard for the quantitative analysis of fatty acid amides by both GC-MS and LC-MS/MS. Its chemical properties allow it to effectively track and correct for variations during sample preparation and analysis of a range of structurally similar analytes. The detailed protocols provided in this application note serve as a starting point for method development and validation. Researchers are encouraged to optimize these methods for their specific applications and instrumentation to achieve the highest level of accuracy and precision in their quantitative studies of these important lipid signaling molecules.
References
- 1. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Octanamide using High-Performance Liquid Chromatography (HPLC)
Introduction
Octanamide (C8H17NO) is a fatty acid amide derived from octanoic acid.[1] It finds applications in various industrial and research areas, including its use as a surfactant, emulsifier, and lubricant.[2] Accurate quantification of this compound is crucial for quality control, formulation development, and research purposes. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method utilizes a C18 stationary phase with UV detection, providing a straightforward and efficient analytical solution.
Materials and Methods
A standard HPLC system equipped with a UV detector is suitable for this analysis.[3] The chromatographic separation is achieved on a C18 reversed-phase column.[3]
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Value |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol (B129727):Water (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Due to the lack of a strong chromophore in the this compound molecule, UV detection at a low wavelength (around 200-210 nm) is recommended for optimal sensitivity.[3]
Experimental Protocols
Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound standard.
-
Dissolve the standard in the mobile phase (Methanol:Water, 85:15 v/v) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations spanning the expected sample concentration range.
Sample Preparation
-
Dissolve the sample containing this compound in a suitable solvent, such as methanol or the mobile phase.
-
Ensure the final concentration of this compound in the sample solution falls within the range of the calibration standards.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column.[3]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary
The following table summarizes the typical quantitative performance characteristics of this HPLC method for this compound analysis. These values are illustrative and may vary depending on the specific instrument and experimental conditions.
| Parameter | Typical Value |
| Retention Time (tR) | ~ 4.5 min |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.3 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.0 µg/mL |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
References
Application Note: Quantitative Analysis of Octanamide in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Octanamide is a primary fatty acid amide (PFAM) that belongs to a class of bioactive lipids involved in various physiological processes. The analysis of PFAMs like this compound in biological matrices such as plasma, urine, or tissue is challenging due to their low endogenous concentrations, low volatility, and tendency to adsorb onto active surfaces in the chromatographic system.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the sensitive and selective quantification of small molecules.[3][4] However, direct analysis of this compound is difficult. This application note provides a comprehensive protocol for the extraction, derivatization, and quantitative analysis of this compound from biological samples using GC-MS. The methodology involves an efficient extraction procedure followed by a silylation step to increase analyte volatility and thermal stability, ensuring robust and reliable quantification.[2][5]
Principle The overall method involves the extraction of this compound and an internal standard from the biological matrix using either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[6][7] To overcome the low volatility of the amide functional group, the extracted analyte is chemically modified through a derivatization reaction.[8] Silylation, which replaces the active hydrogen on the amide with a trimethylsilyl (B98337) (TMS) group, is employed. The resulting TMS-derivative of this compound is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.[2][5] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Detailed Experimental Protocols
Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)
LLE is a fundamental technique used to isolate organic compounds from aqueous matrices based on their differential solubility in immiscible solvents.[6]
-
Sample Collection: Collect 1 mL of the biological sample (e.g., plasma, urine) in a glass tube.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar amide like heptanamide).
-
Protein Precipitation (for plasma/serum): Add 2 mL of cold acetonitrile (B52724). Vortex for 1 minute to precipitate proteins. Centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a clean glass tube.
-
Extraction: Add 4 mL of an extraction solvent like methyl tert-butyl ether (MTBE) or a mixture of dichloromethane/isopropanol.[6]
-
Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.
-
Collection: Carefully transfer the upper organic layer to a new glass tube. Repeat the extraction (steps 4-6) on the remaining aqueous layer to maximize recovery and pool the organic extracts.
-
Drying: Evaporate the collected organic solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (30-40°C). The dried extract is now ready for derivatization.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
SPE offers a more efficient and automated alternative to LLE, with reduced solvent consumption.[6][7]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Spike 1 mL of the biological sample with the internal standard. Dilute the sample with 1 mL of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a 5% methanol-in-water solution to remove polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge using 3 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or acetonitrile.
-
Drying: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen. The dried extract is ready for derivatization.
Protocol 3: Derivatization by Silylation
Derivatization is essential to increase the volatility of this compound for GC analysis.[2][8] The silylation reaction targets the active hydrogen on the amide group.
-
Reagent Preparation: Use a fresh vial of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). This reagent is sensitive to moisture.
-
Reaction: To the dried sample extract, add 50 µL of anhydrous pyridine (B92270) or acetonitrile to aid dissolution, followed by 50 µL of BSTFA + 1% TMCS.
-
Incubation: Tightly cap the reaction vial and heat at 60-70°C for 60 minutes to ensure the reaction goes to completion.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with hexane.
GC-MS Instrumentation and Analysis
The following table outlines the suggested starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and application.
| Parameter | Suggested Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 100°C, hold for 1 min. Ramp: 10°C/min to 280°C. Hold: 5 min at 280°C. |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan (50-500 m/z) for identification |
Method Performance Characteristics
Quantitative data for this compound specifically is not widely published. However, the following table summarizes typical performance characteristics for the analysis of primary fatty acid amides (PFAMs) in biological fluids using mass spectrometry-based methods, which can serve as a benchmark for method validation.[1][9][10]
| Parameter | Matrix | Typical Value | Reference |
| Limit of Detection (LOD) | Plasma, Urine | 0.3 - 3 ng/mL | [1][9] |
| Limit of Quantification (LOQ) | Plasma, Serum | 6 - 414 ng/mL | [10] |
| Linearity (r²) | Plasma | > 0.99 | [10][11] |
| Recovery (%) | Serum | 85% - 115% | [10] |
| Intra-day Precision (%RSD) | Serum | < 10% | [10] |
| Inter-day Precision (%RSD) | Serum | < 11% | [10] |
This application note provides a detailed and robust framework for the quantitative analysis of this compound in biological samples using GC-MS. The described protocols for Liquid-Liquid Extraction, Solid-Phase Extraction, and silylation derivatization are effective for isolating the analyte and preparing it for analysis.[5][6] The use of derivatization is a critical step that significantly improves the chromatographic behavior and sensitivity for fatty acid amides.[2] The suggested GC-MS parameters provide an excellent starting point for method development, and the expected performance characteristics indicate that the method can be validated to achieve high sensitivity, accuracy, and precision suitable for research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijstr.org [ijstr.org]
- 4. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. organomation.com [organomation.com]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Octanamide in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octanamide, a fatty acid amide derived from octanoic acid, is a molecule of interest in various biological studies.[1] Proper solubilization is critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide a detailed protocol for dissolving and preparing this compound solutions for use in cell-based and other in vitro experimental systems.
Physicochemical and Solubility Data
A summary of key quantitative data for this compound is presented in the table below for easy reference. It is important to note that while general solubility in organic solvents is established, precise quantitative data in common laboratory solvents at room temperature is limited.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [1][2] |
| Molecular Weight | 143.23 g/mol | [1][2] |
| Appearance | White to off-white solid or viscous liquid | [3] |
| Melting Point | 105 °C | [2][4] |
| Water Solubility | 4.71 g/L (at 100 °C) | [2][4] |
| General Solubility | Soluble in organic solvents such as ethanol (B145695), ether, and methanol.[3][4] Limited solubility in water.[3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol details the steps for dissolving this compound powder to create a high-concentration stock solution, which can then be serially diluted for various in vitro experiments. The preferred solvent is dimethyl sulfoxide (B87167) (DMSO) due to its broad utility as a solvent for organic compounds in biological assays.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol, absolute, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Solvent Selection: Based on general principles for dissolving compounds for in vitro assays, a tiered approach is recommended.[6][7] Start with DMSO as the primary solvent. If solubility issues persist, ethanol can be considered as an alternative.[3][6]
-
Preparation of a 100 mM Stock Solution in DMSO:
-
Calculation: To prepare a 100 mM stock solution, you will need to dissolve 14.323 mg of this compound in 1 mL of DMSO.
-
Calculation: 0.1 mol/L * 143.23 g/mol = 14.323 g/L = 14.323 mg/mL
-
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of sterile DMSO to the tube.
-
Mixing: Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[8]
-
Aiding Solubilization (if necessary): If the this compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[7] Gentle warming in a 37°C water bath can also be employed to aid dissolution.[7]
-
Visual Inspection: Ensure the final solution is clear and free of any particulate matter.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol for Diluting Stock Solution to Working Concentrations
This protocol provides a general guideline for diluting the stock solution to a final working concentration for treating cultured cells.
Materials:
-
Prepared this compound stock solution (e.g., 100 mM in DMSO)
-
Pre-warmed, complete cell culture medium appropriate for your cell type
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 100 µM).
-
Serial Dilution (Recommended): To minimize pipetting errors and ensure accurate final concentrations, it is advisable to perform a serial dilution.
-
For a final concentration of 100 µM from a 100 mM stock, a 1:1000 dilution is required.
-
Example: To prepare 1 mL of medium with 100 µM this compound, add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the this compound-treated samples.[8]
-
In the example above, the final DMSO concentration is 0.1% (1 µL in 1000 µL). The vehicle control would be cell culture medium with 0.1% DMSO.
-
Note: The final concentration of DMSO should generally be kept below 1%, as higher concentrations can be toxic to cells.[9] It is recommended to determine the DMSO tolerance for your specific cell line.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control.
-
Mix gently by swirling the plate or flask.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Potential Signaling Pathway Involvement
Information regarding the specific signaling pathways modulated by this compound is not extensively detailed in the provided search results. As a fatty acid amide, it may be involved in lipid signaling pathways. The diagram below illustrates a generalized lipid signaling pathway for conceptual understanding.
Caption: A generalized lipid signaling pathway.
References
- 1. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CAS 629-01-6: this compound | CymitQuimica [cymitquimica.com]
- 4. N-OCTANAMIDE | 629-01-6 [chemicalbook.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Octanamide in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanamide, a primary fatty acid amide, possesses an amphiphilic structure characterized by an eight-carbon hydrophobic tail and a hydrophilic amide head group. This molecular arrangement makes it a promising candidate for various applications in drug delivery.[1] Its ability to self-assemble and interact with lipid bilayers allows for its use in formulating novel drug delivery systems such as nanoparticles, liposomes, and nanoemulsions, and as a penetration enhancer in transdermal applications. These systems can improve the solubility and bioavailability of poorly water-soluble drugs, protect active pharmaceutical ingredients (APIs) from degradation, and facilitate targeted drug delivery.[1]
These application notes provide a framework for utilizing this compound in the formulation of various drug delivery systems. The experimental protocols are based on established methodologies for similar amphiphilic molecules and can be adapted for specific drug candidates and applications. Due to the limited availability of specific quantitative data for this compound in the public domain, illustrative data from studies on analogous compounds, such as N-arachidonoyl-ethanolamine (anandamide), are presented to guide formulation development.
I. This compound in Nanoparticle-Based Drug Delivery
This compound can be incorporated into solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to enhance drug loading and stability. Its hydrophobic chain integrates into the lipid core, while the amide group can interact with the drug or other excipients.
Application Note: Formulation of this compound-Containing Solid Lipid Nanoparticles (SLNs)
This note describes the preparation of drug-loaded SLNs using this compound as a lipid matrix component. The solvent injection technique is a suitable method for producing these nanoparticles.[2]
Illustrative Quantitative Data for Anandamide-Loaded Nanoparticles
As a proxy for this compound-based systems, the following table summarizes the characteristics of anandamide-loaded polycaprolactone (B3415563) nanoparticles. This data can serve as a benchmark for the development of this compound-based formulations.
| Parameter | Value | Reference |
| Encapsulation Efficiency (%) | 96.05 ± 1.77 | [3] |
| Particle Size (nm) | 83.52 ± 21.38 | [3] |
| Drug Release at 24h (%) | ~50 | [3] |
Experimental Protocol: Preparation of this compound SLNs by Solvent Injection
Materials:
-
Drug (e.g., a poorly water-soluble API)
-
Solid lipid (e.g., glyceryl monostearate, cetyl palmitate)
-
This compound
-
Surfactant (e.g., Polysorbate 80, soy lecithin)
-
Organic solvent (e.g., ethanol, acetone)
-
Aqueous phase (e.g., deionized water, phosphate-buffered saline)
Equipment:
-
Magnetic stirrer with heating plate
-
Syringe pump
-
Beakers and magnetic stir bars
-
Rotary evaporator (optional)
-
Particle size analyzer
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Organic Phase Preparation: Dissolve the drug, solid lipid, and this compound in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase and heat to the same temperature as the organic phase.
-
Nanoparticle Formation: Inject the organic phase into the aqueous phase under constant stirring using a syringe pump. The rapid diffusion of the solvent leads to the precipitation of the lipid and the formation of SLNs.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator or by continuous stirring at room temperature.
-
Purification: Centrifuge the nanoparticle suspension to remove any unencapsulated drug and excess surfactant. Wash the pellet with deionized water and resuspend.
Characterization:
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantified by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and measuring the drug concentration in the supernatant and the nanoparticle pellet using a validated HPLC method.
-
EE (%) = (Total drug - Free drug) / Total drug × 100
-
DL (%) = (Weight of drug in nanoparticles) / (Weight of nanoparticles) × 100
-
II. This compound in Liposomal Drug Delivery
The inclusion of this compound in liposomal bilayers can modulate membrane fluidity and enhance the encapsulation of lipophilic drugs.
Application Note: Preparation of this compound-Enriched Liposomes
This section outlines the thin-film hydration method for preparing liposomes incorporating this compound. This technique is widely used for its simplicity and effectiveness in forming multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles (ULVs).
Illustrative Quantitative Data for Liposomal Formulations
The following table provides a general range for key parameters in liposome (B1194612) formulation. These values should be optimized for specific applications.
| Parameter | Typical Range |
| Lipid Concentration (mg/mL) | 1 - 20 |
| Drug:Lipid Ratio (w/w) | 1:10 - 1:100 |
| This compound Content (mol%) | 1 - 10 |
| Encapsulation Efficiency (%) | 30 - 90 |
| Vesicle Size (nm) | 50 - 200 |
Experimental Protocol: Thin-Film Hydration Method for Liposome Preparation
Materials:
-
Phospholipids (e.g., soy phosphatidylcholine, DPPC)
-
Cholesterol
-
This compound
-
Drug
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS pH 7.4)
Equipment:
-
Rotary evaporator
-
Bath sonicator or extruder
-
Round-bottom flask
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, this compound, and the lipophilic drug in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with the aqueous buffer (which can contain a hydrophilic drug for encapsulation in the aqueous core) by gentle rotation of the flask. This process leads to the formation of MLVs.
-
Size Reduction (Optional): To obtain smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a bath sonicator or extruded through polycarbonate membranes of a defined pore size.
Characterization:
-
Vesicle Size and Polydispersity Index (PDI): Measured by DLS.
-
Encapsulation Efficiency: Determined by separating the unencapsulated drug from the liposomes using techniques like dialysis or size exclusion chromatography, followed by quantification of the encapsulated drug.
III. This compound as a Chemical Penetration Enhancer
Fatty acid amides can act as chemical penetration enhancers by disrupting the highly ordered structure of the stratum corneum, thereby increasing the permeation of drugs through the skin.[4]
Application Note: Formulation of a Transdermal Patch with this compound
This note describes the formulation of a matrix-type transdermal patch where this compound is incorporated to enhance the skin permeation of an active ingredient.
Illustrative Quantitative Data for Transdermal Permeation Enhancement
The following table presents hypothetical data illustrating the potential effect of this compound on drug permeation.
| Formulation | Enhancer Concentration (%) | Flux (µg/cm²/h) | Enhancement Ratio |
| Control (without enhancer) | 0 | 1.5 | 1.0 |
| Formulation A | 2% this compound | 4.5 | 3.0 |
| Formulation B | 5% this compound | 7.8 | 5.2 |
Experimental Protocol: In Vitro Skin Permeation Study
Materials:
-
Excised skin (e.g., human or animal)
-
Franz diffusion cells
-
Receptor medium (e.g., PBS)
-
Transdermal patch formulations (with and without this compound)
-
HPLC system
Procedure:
-
Skin Preparation: Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Patch Application: Apply the transdermal patch to the skin surface in the donor compartment.
-
Permeation Study: Fill the receptor compartment with the receptor medium, maintained at 37°C and stirred continuously.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analysis: Analyze the drug concentration in the collected samples using HPLC.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux. The enhancement ratio is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation.
IV. Diagrams and Visualizations
Signaling Pathway: Mechanism of Penetration Enhancement
Fatty amides like this compound are thought to enhance skin permeation by disrupting the lipid bilayer of the stratum corneum.
Caption: Proposed mechanism of this compound as a skin penetration enhancer.
Experimental Workflow: Nanoparticle Formulation and Characterization
The following diagram illustrates the general workflow for the formulation and characterization of this compound-based nanoparticles.
Caption: Workflow for this compound nanoparticle formulation and analysis.
Logical Relationship: Factors Influencing Drug Delivery System Performance
This diagram outlines the key relationships between formulation parameters and the performance of an this compound-based drug delivery system.
References
- 1. Buy this compound | 629-01-6 [smolecule.com]
- 2. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boydbiomedical.com [boydbiomedical.com]
- 4. Synthesis and Characterization of Micelle-Forming PEG-Poly(Amino Acid) Copolymers with Iron-Hydroxamate Cross-Linkable Blocks for Encapsulation and Release of Hydrophobic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Octanamide as a Surfactant in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanamide, a primary fatty amide derived from octanoic acid, possesses an amphiphilic molecular structure, characterized by a hydrophilic amide head and a hydrophobic eight-carbon tail.[1][2] This dual nature imparts surface-active properties to the molecule, making it a candidate for use as a surfactant, emulsifier, and co-emulsifier in a variety of formulations within the pharmaceutical, cosmetic, and research sectors.[3][4] Its potential applications include the stabilization of emulsions, the formation of nanoparticles and liposomes for drug delivery, and as an excipient in topical preparations.[1][3]
These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing this compound as a surfactant. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents generalized protocols and hypothetical data based on the known behavior of similar short-chain amide surfactants. Researchers are strongly encouraged to determine the precise physicochemical properties of their specific this compound source and formulation experimentally.
Physicochemical Properties and Surfactant Characteristics
The efficacy of a surfactant is determined by several key physicochemical parameters. While specific experimental values for this compound are not widely reported, the following table provides a summary of these critical properties and includes hypothetical values for illustrative purposes. These values are estimated based on the behavior of surfactants with similar alkyl chain lengths and head group characteristics.
| Property | Description | Hypothetical Value for this compound | Method of Determination |
| Molecular Weight | The sum of the atomic weights of the atoms in a molecule. | 143.23 g/mol [1][2] | Mass Spectrometry |
| LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of a compound. | ~2.4[1] | Shake-flask method, HPLC |
| Critical Micelle Concentration (CMC) | The concentration of surfactant above which micelles spontaneously form.[5] | 10 - 50 mM | Tensiometry, Conductometry, Fluorescence Spectroscopy |
| Surface Tension at CMC | The surface tension of the solution at the critical micelle concentration. | 25 - 35 mN/m | Tensiometry (Du Noüy ring, Wilhelmy plate) |
| Hydrophilic-Lipophilic Balance (HLB) | An empirical scale to select surfactants. Calculated based on molecular structure. | 7 - 9 | Griffin's or Davies' method (calculation) |
Note: The CMC, Surface Tension at CMC, and HLB values are illustrative and should be experimentally determined for any specific application.
Applications in Formulations
Emulsifying Agent
This compound can function as an emulsifier to stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions. Its intermediate HLB value suggests it may be particularly effective as a co-emulsifier in combination with other surfactants to achieve the desired stability for a specific oil phase.
Solubilizing Agent for Poorly Soluble Drugs
The formation of micelles by this compound above its CMC allows for the encapsulation of hydrophobic drug molecules within the micellar core. This can significantly increase the apparent aqueous solubility of poorly water-soluble drugs, a critical challenge in drug formulation.[6]
Drug Delivery Vehicle
Due to its amphiphilic nature, this compound is a potential component in the formation of various drug delivery systems, including:[1][7]
-
Nanoemulsions: As a surfactant or co-surfactant, this compound can stabilize nano-sized droplets of an immiscible liquid within another, offering a large surface area for drug absorption.
-
Liposomes: this compound may be incorporated into the lipid bilayer of liposomes to modify their properties, such as stability and drug release characteristics.
-
Topical Formulations: Its properties may be beneficial in creams and lotions to aid in the dispersion of active ingredients and potentially enhance skin penetration.[4]
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the characterization and use of this compound as a surfactant.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (with Du Noüy ring or Wilhelmy plate)
-
Precision balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM) in deionized water. Gentle heating and stirring may be required to ensure complete dissolution.
-
Prepare a series of dilutions from the stock solution, ranging from a concentration well below the expected CMC to a concentration well above it (e.g., 0.1 mM to 100 mM).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution to minimize cross-contamination.
-
Record the surface tension value for each concentration.
-
Plot the surface tension (mN/m) as a function of the logarithm of the this compound concentration (log C).
-
The CMC is identified as the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration. This can be determined by the intersection of the two linear portions of the plot.
References
- 1. Buy this compound | 629-01-6 [smolecule.com]
- 2. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. CAS 629-01-6: this compound | CymitQuimica [cymitquimica.com]
- 5. Anandamide-loaded nanoparticles: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications of microemulsion based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Octanamide as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanamide (CH₃(CH₂)₆CONH₂), a primary fatty acid amide derived from octanoic acid, serves as a versatile and valuable precursor in a variety of organic synthesis applications. Its straight eight-carbon chain and reactive amide functionality make it an ideal starting material for the synthesis of a range of important molecules, including primary amines, N-substituted amides, and other derivatives with applications in materials science, and prominently, in the development of bioactive compounds and pharmaceuticals. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound as a precursor.
Key Synthetic Applications of this compound
This compound is a key intermediate in several fundamental organic reactions, leading to the formation of valuable products. The primary applications include:
-
Hofmann Rearrangement: Conversion of this compound to heptylamine (B89852), a primary amine with one less carbon atom. This reaction is crucial for synthesizing amines from readily available carboxylic acids (via the amide).
-
Reduction to Primary Amines: Reduction of the amide functionality to yield octylamine (B49996), a primary amine with the same carbon skeleton. Octylamine and its derivatives are important in the synthesis of surfactants, corrosion inhibitors, and as building blocks for more complex molecules.
-
Synthesis of N-Substituted Octanamides: The amide nitrogen can be further functionalized to create N-aryl and N-alkyl octanamides. These derivatives are of significant interest in medicinal chemistry as they form the core structure of many enzyme inhibitors and other bioactive molecules.
Data Presentation: Quantitative Analysis of Key Reactions
The following tables summarize the quantitative data for the key synthetic transformations of this compound.
| Reaction | Product | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Hofmann Rearrangement | Heptylamine | Br₂, NaOH | Water | 70-75 | 45 min | ~70-80 |
| Reduction | Octylamine | LiAlH₄ | Tetrahydrofuran (B95107) (THF) | Reflux | 4-6 h | >90 |
| N-Arylation (Conceptual) | N-Phenylthis compound | Aniline (B41778), Catalyst | Toluene (B28343) | 110 | 12-24 h | 70-90* |
*Note: Yields are approximate and can vary based on reaction scale and purification methods. These values are based on typical yields for similar long-chain aliphatic amides.
Experimental Protocols
Protocol 1: Synthesis of Heptylamine via Hofmann Rearrangement of this compound
This protocol describes the conversion of this compound to heptylamine, a primary amine with one less carbon atom, through the Hofmann rearrangement.[1][2]
Materials:
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Bromine (Br₂)
-
Diethyl ether
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Distilled water
-
Ice-salt bath
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Hypobromite (B1234621) Solution: In a fume hood, prepare a solution of sodium hydroxide (e.g., 10 g in 50 mL of water) in a flask and cool it to 0°C in an ice-salt bath. Slowly add bromine (e.g., 4.5 mL) to the stirred NaOH solution while maintaining the temperature at or below 10°C.
-
Reaction with this compound: To the freshly prepared cold sodium hypobromite solution, add this compound (e.g., 10 g) in one portion with vigorous stirring.
-
Rearrangement: Remove the ice bath and gently warm the reaction mixture. The reaction is exothermic and should be controlled. Once the initial reaction subsides, heat the mixture to 70-75°C for approximately 45 minutes to complete the rearrangement.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts and wash with a saturated solution of sodium chloride. Dry the organic layer over anhydrous sodium sulfate. Filter and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude heptylamine can be purified by distillation under reduced pressure.
Expected Yield: 70-80%
Protocol 2: Synthesis of Octylamine by Reduction of this compound
This protocol details the reduction of this compound to octylamine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[3][4][5][6]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O) or Rochelle's salt
-
Diethyl ether
-
Hydrochloric acid (HCl, for salt formation if desired)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked flask with a condenser and dropping funnel
-
Nitrogen or argon inert atmosphere setup
-
Heating mantle with a stirrer
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. The entire apparatus should be flame-dried or oven-dried before use.
-
LiAlH₄ Suspension: In the flask, place lithium aluminum hydride (e.g., 1.5 molar equivalents relative to this compound) and suspend it in anhydrous THF under an inert atmosphere.
-
Addition of this compound: Dissolve this compound in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours to ensure complete reduction.
-
Quenching (Caution: Exothermic and produces hydrogen gas): Cool the reaction mixture in an ice bath. Slowly and carefully add water dropwise to quench the excess LiAlH₄. Then, add a 15% aqueous solution of NaOH, followed by more water until a granular precipitate is formed.
-
Work-up: Filter the granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the filtrate and the washings.
-
Drying and Solvent Removal: Dry the combined organic solution over anhydrous sodium sulfate. Filter and remove the solvent using a rotary evaporator.
-
Purification: The resulting octylamine can be purified by distillation.
Expected Yield: >90%
Protocol 3: Synthesis of N-Phenylthis compound (Conceptual Protocol)
This conceptual protocol describes the synthesis of an N-aryl amide, N-phenylthis compound, from this compound. Direct N-arylation of a primary amide is challenging; a more common route is the reaction of an amine with an acyl chloride or carboxylic acid. However, for the purpose of illustrating the functionalization of this compound, a conceptual transamidation or related coupling reaction is presented.[7][8][9]
Materials:
-
This compound
-
Aniline
-
A suitable catalyst (e.g., a boronic acid catalyst or a transition metal catalyst)
-
Anhydrous toluene
-
Dean-Stark apparatus (for water removal)
-
Standard glassware for organic synthesis
Procedure:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound, aniline (1.1 equivalents), and the chosen catalyst (e.g., 5 mol%).
-
Reaction: Add anhydrous toluene as the solvent. Heat the mixture to reflux, and azeotropically remove the water formed during the reaction using the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess aniline, followed by a wash with a saturated sodium bicarbonate solution and then brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purification: The crude N-phenylthis compound can be purified by recrystallization or column chromatography.
Expected Yield: 70-90% (highly dependent on the catalytic system used).
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow starting from this compound.
Applications in Drug Development and Bioactive Molecule Synthesis
Derivatives of this compound are of significant interest in the field of drug discovery and development. The long aliphatic chain can mimic the fatty acid tails of endogenous lipids, allowing these molecules to interact with biological membranes and enzymes.
-
Enzyme Inhibitors: N-acyl amines and related structures derived from this compound are known to act as inhibitors for various enzymes. For instance, long-chain N-acyl-amines can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[10] By modifying the headgroup attached to the octanoyl chain, researchers can design potent and selective inhibitors for a range of enzymatic targets.
-
Sphingolipid Analogs: this compound can serve as a starting point for the synthesis of analogs of sphingolipids, such as ceramides.[11] Sphingolipids are crucial components of cell membranes and are involved in various signaling pathways. Synthetic analogs are valuable tools for studying these pathways and can have therapeutic potential in diseases where sphingolipid metabolism is dysregulated.[12][13][14]
-
Antimicrobial and Antifungal Agents: The lipophilic nature of the octyl chain can be exploited in the design of antimicrobial and antifungal agents. By attaching a pharmacophore to the this compound backbone, it is possible to enhance the compound's ability to penetrate microbial cell membranes.
Conclusion
This compound is a readily accessible and highly versatile precursor for a range of valuable organic molecules. The synthetic routes detailed in these application notes, including the Hofmann rearrangement, reduction to octylamine, and N-arylation, provide access to a diverse array of compounds with significant potential in research, particularly in the development of new therapeutic agents. The provided protocols and data serve as a foundational guide for researchers to explore the rich chemistry of this important building block.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Ch22: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles [organic-chemistry.org]
- 10. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. The sphingosine-1-phosphate analog FTY720 reduces muscle ceramide content and improves glucose tolerance in high fat-fed male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Octanamide on Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanamide, a primary fatty amide derived from octanoic acid, is an amphiphilic molecule with the potential to interact with cellular membranes. Understanding the effects of such molecules on the biophysical properties of lipid bilayers, particularly membrane fluidity, is crucial for elucidating their mechanisms of action and potential therapeutic applications. Alterations in membrane fluidity can impact a wide range of cellular processes, including signal transduction, ion transport, and the function of membrane-bound enzymes.
These application notes provide a theoretical framework and detailed experimental protocols for investigating the influence of this compound on membrane fluidity. While direct experimental data on this compound's effects are limited, we draw upon studies of structurally related molecules, such as octanoic acid and short-chain ceramides, to hypothesize potential interactions. The provided protocols for fluorescence anisotropy and Laurdan generalized polarization (GP) are robust methods for quantifying changes in membrane order.
Theoretical Background: Potential Effects of this compound on Lipid Bilayers
This compound's amphiphilic nature, possessing a hydrophilic amide head group and a hydrophobic octyl tail, suggests it will partition into lipid bilayers. The specific effects on membrane fluidity will depend on how it intercalates within the phospholipid acyl chains and interacts with the headgroups.
-
Disruption of Lipid Packing: The insertion of this compound's C8 alkyl chain between the more ordered acyl chains of phospholipids (B1166683) could introduce packing defects, leading to an increase in membrane fluidity . This is a common effect observed with small amphiphilic molecules.
-
Ordering Effect: Conversely, the amide headgroup of this compound can form hydrogen bonds with the phosphate (B84403) or carbonyl groups of phospholipids. This interaction could potentially stabilize the headgroup region and lead to a more ordered, or less fluid , membrane. The overall effect will be a balance between the disordering effect of the alkyl chain and the potential ordering effect of the headgroup.
-
Comparison to Octanoic Acid: A study on Saccharomyces cerevisiae demonstrated that octanoic acid caused membrane leakage but did not significantly alter membrane fluidity.[1][2][3][4] The substitution of the carboxylic acid group with an amide group in this compound may alter its interaction with the membrane interface and its effect on fluidity.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate how results from the described experimental protocols could be structured. These are for illustrative purposes only and do not represent actual experimental findings for this compound.
Table 1: Effect of this compound on DPH Fluorescence Anisotropy in Model Liposomes
| This compound Concentration (µM) | Fluorescence Anisotropy (r) | Standard Deviation | Change in Fluidity |
| 0 (Control) | 0.250 | 0.005 | - |
| 10 | 0.235 | 0.006 | Increased |
| 50 | 0.210 | 0.004 | Increased |
| 100 | 0.198 | 0.007 | Increased |
| 200 | 0.185 | 0.005 | Increased |
Note: A decrease in fluorescence anisotropy (r) corresponds to an increase in membrane fluidity.[5]
Table 2: Effect of this compound on Laurdan Generalized Polarization (GP) in Model Liposomes
| This compound Concentration (µM) | Laurdan GP Value | Standard Deviation | Change in Fluidity |
| 0 (Control) | 0.450 | 0.010 | - |
| 10 | 0.425 | 0.012 | Increased |
| 50 | 0.380 | 0.009 | Increased |
| 100 | 0.355 | 0.011 | Increased |
| 200 | 0.330 | 0.013 | Increased |
Note: A decrease in the Laurdan GP value indicates an increase in membrane fluidity.[6]
Experimental Protocols
Protocol 1: Determination of Membrane Fluidity using Fluorescence Anisotropy with DPH
This protocol details the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in membrane fluidity in response to this compound. DPH partitions into the hydrophobic core of the lipid bilayer, and its rotational freedom is indicative of the local microviscosity.[5]
Materials:
-
Phospholipids (e.g., POPC, DPPC)
-
This compound
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Buffer (e.g., PBS, HEPES)
-
Spectrofluorometer with polarization filters
Methodology:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid stock solution in chloroform.
-
In a round-bottom flask, add the desired amount of lipid stock solution.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with buffer to a final lipid concentration of 1 mg/mL by vortexing.
-
For unilamellar vesicles, subject the lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
DPH Labeling:
-
Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran) at 2 mM.
-
Add the DPH stock solution to the liposome suspension to a final DPH concentration of 1 µM (lipid:probe ratio of ~1000:1).
-
Incubate the mixture at room temperature for at least 1 hour in the dark to allow for DPH incorporation into the liposomes.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Add varying concentrations of this compound to the DPH-labeled liposome suspension. Ensure the final solvent concentration is low (<1%) and consistent across all samples, including a solvent-only control.
-
Incubate for a predetermined time (e.g., 30 minutes) at the desired temperature.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm on the spectrofluorometer.
-
Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the G-factor, an instrument-specific correction factor.
-
Protocol 2: Determination of Membrane Fluidity using Laurdan Generalized Polarization (GP)
This protocol utilizes the fluorescent probe Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) to assess changes in membrane polarity and lipid packing. Laurdan's emission spectrum is sensitive to the amount of water in the bilayer interface, which correlates with membrane fluidity.[6]
Materials:
-
Phospholipids (e.g., POPC, DPPC)
-
This compound
-
Laurdan
-
Chloroform
-
Buffer (e.g., PBS, HEPES)
-
Spectrofluorometer
Methodology:
-
Liposome Preparation with Laurdan:
-
Co-dissolve the desired lipids and Laurdan in chloroform at a molar ratio of 500:1 (lipid:probe).
-
Follow steps 1.2 to 1.6 from Protocol 1 to prepare Laurdan-containing liposomes.
-
-
This compound Treatment:
-
Follow steps 3.1 to 3.3 from Protocol 1 to treat the Laurdan-labeled liposomes with varying concentrations of this compound.
-
-
Laurdan GP Measurement:
-
Set the excitation wavelength to 340 nm.
-
Record the emission spectrum from 400 nm to 550 nm.
-
Measure the fluorescence intensities at the emission maxima of Laurdan in the gel phase (I440) and the liquid-crystalline phase (I490).
-
Calculate the Generalized Polarization (GP) value using the following equation:[6] GP = (I440 - I490) / (I440 + I490)
-
Visualizations
Caption: Experimental workflow for assessing this compound's effect on membrane fluidity.
Caption: Hypothetical signaling pathway modulated by this compound-induced membrane fluidity changes.
References
- 1. Membrane stress caused by octanoic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [dr.lib.iastate.edu]
- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Octanamide in Animal Models
Disclaimer: Scientific literature with direct in vivo administration of octanamide is limited. The following application notes and protocols are based on studies of structurally and functionally related compounds, such as octanoate (B1194180) and other short-chain fatty acid amides. These guidelines are intended to serve as a starting point for research and should be adapted and validated for specific experimental needs.
Introduction
This compound (caprylamide) is the amide derivative of octanoic acid, a medium-chain fatty acid. While its specific biological roles are not extensively characterized, related fatty acid amides and short-chain fatty acids are known to have diverse physiological effects, including roles in energy metabolism and neurological function. These notes provide a framework for researchers and drug development professionals to design and conduct initial in vivo studies with this compound in animal models.
Potential Applications
Based on the activities of related compounds, potential research applications for the in vivo administration of this compound include:
-
Metabolic Studies: Investigating the role of this compound as an energy substrate, particularly in cardiac and hepatic metabolism. A study on octanoate, the salt of the corresponding carboxylic acid, has shown it provides energetic advantages to the heart in a swine model.[1]
-
Central Nervous System (CNS) Effects: Evaluating the potential neuroactive properties of this compound. Other amides, like anandamide (B1667382), have well-documented effects on the CNS, including roles in pain signaling and behavior.[2]
-
Neuroprotection: Assessing the potential protective effects of this compound in models of neurological disease or injury. For instance, nicotinamide (B372718) has demonstrated neuroprotective properties in various animal models.[3]
Data Presentation: Quantitative Summary
The following tables summarize dosages and key findings from studies on compounds related to this compound, which can serve as a reference for dose-ranging studies.
Table 1: Summary of Dosages for Related Compounds in Animal Models
| Compound | Animal Model | Route of Administration | Dosage | Key Findings | Reference |
| Octanoate | Infant Swine | Systemic Infusion | 2.3 µmol·kg⁻¹·min⁻¹ | Provided energetic advantages to the heart. | [1] |
| Nicotinamide | Rat | Intraperitoneal (i.p.) | 60-500 mg/kg | Showed metabolic effects and neuroprotection. | [4] |
| Anandamide (AEA) | Rat | Intraperitoneal (i.p.) | Not specified | Exhibited analgesic effects in a migraine model. | [2] |
| Acrylamide (B121943) | Rat | Intraperitoneal (i.p.) or Oral (p.o.) | 21-50 mg/kg/day | Induced neurotoxicity by impairing presynaptic transmission. | [5] |
Experimental Protocols
The following are detailed protocols for key experiments, adapted from studies on related compounds.
Protocol 1: Evaluation of Metabolic Effects of this compound in a Swine Model
This protocol is adapted from a study investigating the effects of octanoate on myocardial metabolism.[1]
Objective: To assess the impact of this compound on cardiac energy metabolism.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, 10% DMSO in saline)
-
Yorkshire pigs (25-45 days old)
-
Anesthesia (e.g., isoflurane)
-
Surgical equipment for catheterization
-
Blood collection tubes
-
Metabolite extraction reagents
-
Analytical equipment (e.g., NMR, GC-MS)
Procedure:
-
Animal Preparation: Anesthetize the pigs and surgically place catheters for systemic infusion and blood sampling.
-
Dose Preparation: Prepare a sterile solution of this compound in the chosen vehicle. The concentration should be calculated to achieve the desired infusion rate.
-
Administration: Following a baseline period, administer this compound via systemic infusion at a pre-determined rate (e.g., starting with a dose comparable to the 2.3 µmol·kg⁻¹·min⁻¹ used for octanoate).[1]
-
Monitoring: Continuously monitor vital signs throughout the experiment.
-
Blood Sampling: Collect blood samples at regular intervals to analyze plasma metabolites and this compound concentrations.
-
Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly excise the heart tissue. Freeze-clamp the tissue in liquid nitrogen to halt metabolic processes.
-
Metabolite Analysis: Extract metabolites from the heart tissue and analyze using NMR or GC-MS to quantify key metabolic intermediates (e.g., citrate, ATP/ADP ratio).
Protocol 2: Assessment of CNS Effects of this compound in a Rodent Model
This protocol is a general framework for assessing the neurological and behavioral effects of a novel compound, drawing on standard CNS safety pharmacology tests.[6]
Objective: To evaluate the effects of this compound on behavior and motor function in rats or mice.
Materials:
-
This compound
-
Sterile vehicle
-
Sprague-Dawley rats or C57BL/6 mice
-
Administration equipment (e.g., gavage needles, syringes)
-
Behavioral testing apparatus (e.g., open field arena, rotarod)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing and testing environment for at least one week prior to the experiment.
-
Dose Preparation: Prepare this compound in the appropriate vehicle.
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage). Include a vehicle control group.
-
Functional Observational Battery (FOB): At specified time points post-administration, perform a series of observational tests to assess autonomic function, neuromuscular coordination, and overall behavior.[6]
-
Open Field Test: Place the animal in an open field arena to measure locomotor activity and anxiety-like behavior.
-
Rotarod Test: Assess motor coordination and balance by measuring the time the animal can remain on a rotating rod.
-
Data Analysis: Compare the performance of the this compound-treated groups to the vehicle control group using appropriate statistical methods.
Visualizations
Diagram 1: Experimental Workflow for Metabolic Studies
Caption: Workflow for investigating the metabolic effects of this compound.
Diagram 2: Potential Signaling Pathway for Fatty Acid Amide Neuromodulation
This diagram illustrates a hypothetical signaling pathway based on the known mechanisms of other neuroactive lipids like anandamide.
Caption: Hypothetical signaling pathway for this compound's neuromodulatory effects.
References
- 1. Differential effects of octanoate and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of anandamide in migraine: data from an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic effects of nicotinamide administration in rats [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro effects of acrylamide on synaptosomal neurotransmitter uptake and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
Application Notes and Protocols for the Topical Formulation of Octanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating octanamide for topical delivery. This document covers the physicochemical properties of this compound, potential mechanisms of action in the skin, formulation strategies for oil-in-water (o/w) creams and hydrogels, and detailed protocols for quality control, skin permeation, and stability testing.
Physicochemical Properties of this compound
This compound is a fatty acid amide with lipophilic characteristics, making its formulation for aqueous-based topical systems challenging. A thorough understanding of its physicochemical properties is crucial for developing stable and effective topical products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₁₇NO | [1][2] |
| Molecular Weight | 143.23 g/mol | [1][2] |
| Appearance | Colorless to pale yellow solid or viscous liquid | [1] |
| Melting Point | ~105 °C | [2] |
| Boiling Point | ~261.35 °C (estimated) | [2] |
| Water Solubility | Limited; 4.71 g/L at 100 °C | [2] |
| Organic Solvent Solubility | Soluble in ethanol (B145695) and ether. | [1] |
| Predicted pKa | 16.76 ± 0.40 | [2] |
| Predicted LogP | 2.4 | [3] |
Potential Mechanisms of Action in the Skin
While the specific signaling pathways of this compound in the skin are still under investigation, evidence suggests potential mechanisms related to its structural similarity to other fatty acid amides.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Fatty acid amides can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in keratinocyte differentiation and skin barrier function[4][5]. Activation of PPAR-γ, in particular, has been shown to stimulate the expression of key differentiation markers in keratinocytes, such as filaggrin and loricrin[4][5]. This suggests that this compound may help improve skin barrier integrity and function.
Endocannabinoid System Modulation
The skin possesses an endocannabinoid system (ECS), and fatty acid amides can act as endocannabinoid-mimetic molecules[6][7]. Cannabinoid receptors (CB1 and CB2) are expressed in various skin cells, including keratinocytes, and are involved in regulating inflammation and other cellular processes[6][7]. While direct binding data for this compound is not available, its structural similarity to endocannabinoids suggests it could potentially modulate ECS activity, offering anti-inflammatory benefits.
Formulation Strategies and Protocols
Due to its lipophilic nature, this compound is best formulated into topical systems that can accommodate poorly water-soluble active pharmaceutical ingredients (APIs). Below are protocols for an oil-in-water (o/w) cream and a hydrogel.
Oil-in-Water (O/W) Cream Formulation
An o/w cream is a suitable vehicle for this compound, where the API can be dissolved in the oil phase.
Table 2: Example O/W Cream Formulation with 1% this compound
| Phase | Ingredient | Function | % (w/w) |
| Oil Phase | Isopropyl Myristate | Emollient, Solvent | 10.0 |
| Cetyl Alcohol | Thickener, Emulsion Stabilizer | 5.0 | |
| Stearic Acid | Thickener, Emulsion Stabilizer | 3.0 | |
| Emulsifying Wax NF | Emulsifier | 5.0 | |
| This compound | Active Ingredient | 1.0 | |
| Water Phase | Purified Water | Vehicle | 74.5 |
| Propylene (B89431) Glycol | Humectant, Co-solvent | 5.0 | |
| Glycerin | Humectant | 3.0 | |
| Cool-Down Phase | Phenoxyethanol (B1677644) | Preservative | 0.5 |
| Triethanolamine (B1662121) | pH Adjuster | q.s. to pH 5.5-6.5 |
Protocol for O/W Cream Preparation (100g Batch):
-
Oil Phase Preparation: In a heat-resistant beaker, combine isopropyl myristate, cetyl alcohol, stearic acid, emulsifying wax NF, and this compound. Heat to 70-75°C with gentle stirring until all components are melted and uniform.
-
Water Phase Preparation: In a separate heat-resistant beaker, combine purified water, propylene glycol, and glycerin. Heat to 70-75°C with stirring.
-
Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed for 3-5 minutes to form a uniform emulsion.
-
Cooling: Continue gentle stirring with a propeller mixer as the emulsion cools.
-
Cool-Down Phase: When the emulsion has cooled to below 40°C, add phenoxyethanol and mix until uniform.
-
pH Adjustment: Check the pH and adjust to 5.5-6.5 with triethanolamine if necessary.
-
Final Mixing: Continue gentle stirring until the cream reaches room temperature.
Hydrogel Formulation
For a lighter, non-greasy formulation, a hydrogel can be prepared using a co-solvent system to incorporate the lipophilic this compound.
Table 3: Example Hydrogel Formulation with 1% this compound
| Phase | Ingredient | Function | % (w/w) |
| Gelling Phase | Carbomer 940 | Gelling Agent | 1.0 |
| Purified Water | Vehicle | 67.5 | |
| Solvent Phase | Propylene Glycol | Co-solvent, Humectant | 20.0 |
| Ethanol | Co-solvent, Penetration Enhancer | 10.0 | |
| This compound | Active Ingredient | 1.0 | |
| Neutralizing Phase | Triethanolamine (10% solution) | Neutralizer | q.s. to pH 6.0-7.0 |
| Preservative | Phenoxyethanol | Preservative | 0.5 |
Protocol for Hydrogel Preparation (100g Batch):
-
Gelling Phase Preparation: Slowly disperse Carbomer 940 into the purified water with continuous stirring until a uniform, lump-free dispersion is formed. Allow to hydrate (B1144303) for at least one hour.
-
Solvent Phase Preparation: In a separate beaker, dissolve this compound in the mixture of propylene glycol and ethanol with stirring until a clear solution is obtained.
-
Incorporation of Active: Slowly add the solvent phase to the carbomer dispersion while stirring.
-
Preservative Addition: Add phenoxyethanol to the mixture and stir until uniform.
-
Neutralization: Slowly add the triethanolamine solution dropwise while stirring until a clear, viscous gel is formed and the desired pH of 6.0-7.0 is reached.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize and evaluate the formulated this compound topical products.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
A validated HPLC-UV method is essential for quantifying this compound in the formulation, skin permeation samples, and for stability testing.
Table 4: Proposed HPLC-UV Method Parameters for this compound Quantification
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | ~210 nm (to be confirmed by UV scan) |
| Column Temperature | 25°C |
| Run Time | ~10 minutes |
Protocol for HPLC Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank cream/hydrogel base, skin extract, and receptor fluid to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R² > 0.999).
-
Accuracy: Perform recovery studies by spiking blank formulation base with known concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision (Inter-day): Analyze samples on different days with different analysts. The RSD should be <2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
In Vitro Skin Permeation Study
This study evaluates the penetration of this compound through the skin from the developed formulations.
Protocol for In Vitro Skin Permeation Study:
-
Skin Preparation: Use excised porcine ear skin or human cadaver skin. Thaw the skin, remove subcutaneous fat, and cut it to fit the Franz diffusion cells.
-
Franz Diffusion Cell Setup:
-
Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline pH 7.4 with a solubilizer like 2% Oleth-20 to maintain sink conditions). Ensure no air bubbles are trapped.
-
Maintain the receptor fluid temperature at 32 ± 1°C.
-
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using the validated HPLC method.
-
Data Analysis: Plot the cumulative amount of this compound permeated per unit area against time. Calculate the steady-state flux (Jss) from the linear portion of the curve and the permeability coefficient (Kp).
Stability Testing
Stability studies are conducted to ensure the quality, safety, and efficacy of the topical product throughout its shelf life.
Table 5: ICH Stability Testing Conditions
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Protocol for Stability Study:
-
Sample Preparation: Package the this compound cream or hydrogel in the proposed final container-closure system.
-
Storage: Place the samples in stability chambers maintained at the conditions specified in Table 5.
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
-
Parameters to be Tested:
-
Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical Properties: Assay of this compound and quantification of any degradation products using a stability-indicating HPLC method.
-
Microbiological Purity: Test for microbial limits at the beginning and end of the study.
-
-
Acceptance Criteria: The product should remain within the established specifications for all tested parameters throughout the study period.
These application notes and protocols provide a robust framework for the development and evaluation of topical formulations containing this compound. Further optimization and validation will be necessary for specific product development goals.
References
- 1. CAS 629-01-6: this compound | CymitQuimica [cymitquimica.com]
- 2. N-OCTANAMIDE | 629-01-6 [chemicalbook.com]
- 3. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Various peroxisome proliferator-activated receptor (PPAR)-γ agonists differently induce differentiation of cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome-proliferator-activated receptor (PPAR)-gamma activation stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Octanamide as a Modulator of Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanamide, a primary fatty amide derived from octanoic acid, and its derivatives have emerged as important molecules in the study of enzyme activity, particularly within the endocannabinoid system. These compounds serve as substrates and potential modulators for key enzymes such as Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). Understanding the interaction of this compound and its analogs with these enzymes is crucial for the development of novel therapeutics targeting pain, inflammation, and neurological disorders.
These application notes provide a comprehensive overview of the role of this compound and its derivatives in enzyme modulation, with detailed protocols for relevant assays and a summary of inhibitory data for related compounds.
Enzymes Modulated by this compound and its Derivatives
This compound itself is primarily recognized as a substrate for certain enzymes. However, its structural backbone is a key component of various synthetic enzyme inhibitors. The primary enzyme targets discussed herein are:
-
Fatty Acid Amide Hydrolase (FAAH): A key enzyme responsible for the degradation of endocannabinoids, such as anandamide (B1667382). Inhibition of FAAH leads to increased levels of these signaling lipids, producing analgesic and anti-inflammatory effects.[1][2][3]
-
N-acylethanolamine-hydrolyzing acid amidase (NAAA): A lysosomal enzyme that also hydrolyzes N-acylethanolamines, with a preference for palmitoylethanolamide (B50096) (PEA), another bioactive lipid with anti-inflammatory and analgesic properties.[4][5][6]
While direct potent inhibition of these enzymes by this compound is not widely documented, its derivatives are instrumental in assays to screen for and characterize inhibitors.
Quantitative Data: Inhibitory Activities of Related Compounds
| Enzyme Target | Compound | IC50 Value | Reference |
| FAAH | PF-750 | 19 nM | [7] |
| URB597 | 4.6 nM | [8] | |
| PF-3845 | 230 nM (Ki) | [8] | |
| JNJ-42165279 | 70 nM (human) | [8] | |
| AM11078 | 5 nM | [9] | |
| NAAA | 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine | 2.12 µM | [10] |
| (S)-OOPP | 0.42 µM | [10] | |
| AM11095 | 18 nM | [9] | |
| AM11078 | 21 nM | [9] | |
| Atractylodin | 2.81 µM | [5] | |
| F96 | 140.3 nM | [5] | |
| AM9053 | 36.4 nM | [5] |
Signaling Pathways
This compound's relevance to enzyme modulation is primarily situated within the endocannabinoid signaling pathway . FAAH and NAAA are the key enzymes responsible for terminating the signals of N-acylethanolamines like anandamide and palmitoylethanolamide. By degrading these signaling lipids, they regulate a wide range of physiological processes including pain, inflammation, mood, and memory.[11][12] The inhibition of these enzymes leads to an accumulation of their respective substrates, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other receptors like TRPV1.[11][12]
Endocannabinoid signaling at the synapse.
Experimental Protocols
Fluorescence-Based Enzyme Inhibition Assay for FAAH
This protocol is adapted from commercially available kits and literature procedures for screening FAAH inhibitors.[2][13][14] N-(6-methoxypyridin-3-yl)this compound can be used as a fluorogenic substrate.[15]
Materials:
-
Purified recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic substrate: e.g., AMC-arachidonoyl amide or a suitable this compound derivative
-
Test inhibitor (e.g., this compound derivative or other compound) dissolved in DMSO
-
Known FAAH inhibitor (e.g., URB597) as a positive control
-
96-well black, opaque bottom plates
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor and positive control in FAAH Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Prepare the FAAH enzyme solution to the desired concentration in cold FAAH Assay Buffer.
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
100% Initial Activity (Negative Control): 170 µL Assay Buffer, 10 µL diluted FAAH, 10 µL DMSO.
-
Inhibitor Wells: 170 µL Assay Buffer, 10 µL diluted FAAH, 10 µL of each inhibitor dilution.
-
Background (No Enzyme): 180 µL Assay Buffer, 10 µL DMSO.
-
-
-
Pre-incubation:
-
Incubate the plate for 5-10 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Fluorescence-based enzyme inhibition assay workflow.
NAAA Activity Assay using Radiolabeled Substrate
This protocol is based on established methods for measuring NAAA activity using a radiolabeled substrate.[16][17]
Materials:
-
NAAA enzyme source (e.g., rat lung homogenate or recombinant human NAAA)
-
NAAA Assay Buffer (e.g., 100 mM sodium acetate, pH 4.5, 0.1% Triton X-100)
-
Radiolabeled substrate: [1-14C]Palmitoylethanolamide ([14C]PEA)
-
Test inhibitor dissolved in DMSO
-
Stop solution (e.g., chloroform/methanol, 2:1, v/v)
-
Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
TLC developing solvent (e.g., chloroform/methanol/water, 80:20:1, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Enzyme and Reagent Preparation:
-
Prepare the NAAA enzyme solution in cold assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
Prepare the [14C]PEA substrate solution.
-
-
Assay Setup:
-
In microcentrifuge tubes, combine the assay buffer, inhibitor solution (or DMSO for control), and enzyme solution.
-
-
Pre-incubation:
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
-
Reaction Initiation:
-
Start the reaction by adding the [14C]PEA substrate.
-
-
Incubation:
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding the chloroform/methanol stop solution.
-
Vortex and centrifuge to separate the organic and aqueous phases. The product, [14C]ethanolamine, will be in the aqueous phase, while the unreacted [14C]PEA will be in the organic phase.
-
-
TLC Analysis:
-
Spot an aliquot of the aqueous phase onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the spots (e.g., using a phosphorimager) and scrape the spot corresponding to [14C]ethanolamine.
-
-
Quantification:
-
Add the scraped silica to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed and determine the percentage of inhibition for each inhibitor concentration to calculate the IC50.
-
Conclusion
This compound and its derivatives are valuable tools for investigating the activity of enzymes within the endocannabinoid system, particularly FAAH and NAAA. While this compound itself is more commonly utilized as a component of enzyme substrates for assay development, the study of structurally related inhibitors provides critical insights for the design of new therapeutic agents. The protocols and data presented here offer a foundation for researchers to explore the modulation of these key enzymes and their roles in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System [mdpi.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Octanamide in Cosmetic and Pharmaceutical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanamide, also known as caprylamide, and its derivatives are fatty acid amides that have garnered significant interest in the cosmetic and pharmaceutical industries. These compounds, derived from octanoic acid, offer a range of functional benefits, from serving as emulsifiers and chelating agents in cosmetic formulations to showing potential in pharmaceutical applications such as drug delivery and antimicrobial activity. This document provides detailed application notes and experimental protocols for the use of this compound and a key derivative, N-hydroxythis compound (caprylhydroxamic acid), in research and development settings.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and its derivatives is crucial for formulation development.
| Property | This compound (Caprylamide) | N-Hydroxythis compound (Caprylhydroxamic Acid) | Reference |
| Molecular Formula | C₈H₁₇NO | C₈H₁₇NO₂ | |
| Molecular Weight | 143.23 g/mol | 159.23 g/mol | |
| Appearance | White to tan crystalline solid | Colorless to pale yellow solid | |
| Melting Point | Approx. 105°C | Approx. 78.75°C | |
| Boiling Point | Approx. 261.35°C | Approx. 343.32°C | |
| Solubility | Soluble in organic solvents, limited solubility in water | Soluble in glycols and glycerin |
Applications in Cosmetic Preparations
This compound and its derivatives are valued in cosmetics for their versatile functions.
Emulsifying Agent (this compound)
This compound can be used as an emulsifier to create stable oil-in-water (O/W) and water-in-oil (W/O) emulsions in products like lotions and creams.
Chelating Agent and Preservative (N-Hydroxythis compound)
N-hydroxythis compound, commercially known as caprylhydroxamic acid, is an effective chelating agent that binds to metal ions, preventing product degradation. This action also contributes to its preservative effect by inhibiting the growth of mold and yeast.
Mechanism of Action: Chelation and Antimicrobial Activity
The preservative action of N-hydroxythis compound is attributed to its ability to chelate essential metal ions, like iron, which are necessary for microbial growth, and its capacity to disrupt microbial cell membranes and inhibit key enzymes.
Caption: Mechanism of N-hydroxythis compound as a chelating agent and preservative.
Quantitative Data for Cosmetic Use of N-Hydroxythis compound
| Product Type | Maximum Recommended Concentration | Reference |
| General Cosmetics | 0.3% | |
| Topical Medicines (dermal application) | 0.5% | |
| Make-up Remover | 0.5% | |
| Liquid Foundation | 0.6% | |
| Skin Care Products | Up to 1% |
Applications in Pharmaceutical Preparations
The unique properties of this compound and its derivatives present several opportunities for pharmaceutical development.
Drug Delivery Systems
The amphiphilic nature of this compound makes it a candidate for formulating drug delivery systems like nanoparticles and liposomes, which can enhance the solubility and bioavailability of therapeutic agents.
Excipient in Formulations
Due to its non-toxic nature and ability to form various crystal structures, this compound can be utilized as an excipient to improve the stability and delivery of medications.
Potential Antimicrobial Agent
Studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi.
Weak Anticonvulsant Activity
Research has indicated that this compound exhibits weak anticonvulsant activity, although the specific mechanism is not yet fully understood.
Experimental Protocols
The following are detailed protocols for key experiments related to the application of this compound and its derivatives.
Protocol 1: Formulation of an Oil-in-Water (O/W) Emulsion with this compound
Objective: To prepare a stable O/W cosmetic emulsion using this compound as an emulsifier.
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, cetyl alcohol)
-
Aqueous phase (deionized water)
-
Co-emulsifier (e.g., polysorbate 80)
-
Preservative (e.g., phenoxyethanol)
-
Humectant (e.g., glycerin)
-
Beakers, homogenizer, water bath, pH meter, viscometer
Methodology:
-
Phase Preparation:
-
In one beaker, combine the oil phase ingredients and this compound. Heat to 70-75°C in a water bath until all components are melted and uniform.
-
In a separate beaker, combine the aqueous phase ingredients (water, glycerin) and heat to 70-75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer at a moderate speed.
-
Increase the homogenization speed and mix for 5-10 minutes to form a uniform emulsion.
-
-
Cooling and Final Additions:
-
Allow the emulsion to cool while stirring gently.
-
When the temperature is below 40°C, add the preservative and any other temperature-sensitive ingredients.
-
Adjust the pH to the desired range (e.g., 5.5-6.5) using a suitable pH adjuster.
-
-
Characterization:
-
Measure the final pH, viscosity, and observe the emulsion's appearance and texture.
-
Troubleshooting & Optimization
Technical Support Center: Improving Octanamide Solubility for Aqueous Solutions
Welcome to the Technical Support Center for octanamide solubility. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for enhancing the solubility of this compound in aqueous solutions during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a primary fatty amide derived from octanoic acid.[1][2] Its structure, which includes a long eight-carbon alkyl chain, makes it hydrophobic and thus imparts limited solubility in water.[1][2] This poor aqueous solubility can pose significant challenges in various experimental and formulation settings where achieving a desired concentration in an aqueous medium is crucial.
Q2: What is the approximate aqueous solubility of this compound?
A2: The aqueous solubility of this compound is relatively low. At 23°C, its solubility is approximately 1.55 g/L.[1] The solubility increases with temperature, reaching about 4.71 g/L at 100°C.[3][4]
Q3: My this compound is precipitating out of my aqueous buffer. What can I do?
A3: Precipitation upon dilution of an organic stock solution of this compound into an aqueous buffer is a common issue due to its hydrophobic nature.[5] To troubleshoot this, you can try the following:
-
Optimize the concentration of the organic solvent: If you are using a stock solution in a solvent like DMSO, ensure the final concentration of the organic solvent in your aqueous medium is as low as possible (ideally ≤0.5% v/v) to avoid solvent-induced toxicity in cell-based assays, while still maintaining solubility.[5]
-
Modify the dilution method: Instead of adding the aqueous buffer to your this compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.[5]
-
Gentle warming and sonication: Gently warming the aqueous solution (e.g., to 37°C) or using a bath sonicator can help dissolve small particles and prevent precipitation.[6]
Q4: What are the primary methods to enhance the aqueous solubility of this compound?
A4: Several techniques can be employed to improve the aqueous solubility of this compound. The most common and effective methods for a compound like this compound include:
-
Cosolvency: Introducing a water-miscible organic solvent (a cosolvent) into the aqueous solution to reduce the overall polarity of the solvent system.
-
Micellar Solubilization using Surfactants: Employing surfactants that form micelles in water, which can encapsulate hydrophobic molecules like this compound in their core.
-
Complexation with Cyclodextrins: Using cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, to form inclusion complexes with this compound.
-
pH Adjustment: Although this compound is a neutral amide and its solubility is not significantly affected by pH within a typical physiological range, extreme pH conditions can lead to hydrolysis. Therefore, pH adjustment is generally not a primary method for its solubility enhancement.
Troubleshooting Guides and Experimental Protocols
This section provides detailed methodologies for key experiments aimed at improving this compound solubility.
Solubility Enhancement using Cosolvents
Cosolvents reduce the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds. Common cosolvents used in pharmaceutical and research settings include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol 400 (PEG 400).
Quantitative Data on this compound Solubility with Cosolvents
| Cosolvent | Concentration (% v/v) | Approximate this compound Solubility (g/L) at 25°C |
| Water (Control) | 0 | 1.55 |
| Ethanol | 10 | Estimated 3.1 |
| 20 | Estimated 6.5 | |
| 50 | Estimated >20 | |
| Propylene Glycol | 10 | Estimated 2.5 |
| 20 | Estimated 4.8 | |
| 50 | Estimated >15 | |
| PEG 400 | 10 | Estimated 2.8 |
| 20 | Estimated 5.5 | |
| 50 | Estimated >18 |
Note: The solubility values in cosolvent mixtures are estimates based on the known behavior of similar long-chain amides and the general principles of cosolvency. Actual experimental values may vary.
Experimental Protocol: Determining this compound Solubility in an Ethanol-Water Cosolvent System
This protocol utilizes the shake-flask method, a standard technique for determining equilibrium solubility.[7]
Materials:
-
This compound powder
-
Ethanol (95% or absolute)
-
Deionized water
-
Volumetric flasks
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare Cosolvent Mixtures: Prepare a series of ethanol-water mixtures (e.g., 10%, 20%, 50% v/v ethanol in water).
-
Prepare Saturated Solutions:
-
Add an excess amount of this compound powder to a known volume (e.g., 10 mL) of each cosolvent mixture in a sealed vial. An excess is visually confirmed by the presence of undissolved solid.
-
Include a control vial with only deionized water.
-
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification by HPLC:
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound. A typical method would involve a C18 column with a mobile phase of methanol (B129727) and water and UV detection at a low wavelength (e.g., 210 nm).[8]
-
-
Data Analysis: Calculate the solubility of this compound in each cosolvent mixture in g/L.
Workflow for Cosolvency Experiment
Workflow for determining this compound solubility using cosolvency.
Solubility Enhancement using Micellar Solubilization (Surfactants)
Surfactants, when present above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[9] Common non-ionic (e.g., Tween 80) and anionic (e.g., Sodium Dodecyl Sulfate - SDS) surfactants are often used.
Quantitative Data on this compound Solubility with Surfactants
| Surfactant | Concentration (% w/v) | Approximate this compound Solubility (g/L) at 25°C |
| Water (Control) | 0 | 1.55 |
| Tween 80 | 0.5 | Estimated 2.5 |
| 1.0 | Estimated 4.0 | |
| 2.0 | Estimated 7.0 | |
| SDS | 0.5 | Estimated 3.0 |
| 1.0 | Estimated 5.5 | |
| 2.0 | Estimated 9.5 |
Note: These are estimated values based on the typical solubilization capacity of these surfactants for hydrophobic compounds. Actual experimental results should be determined.
Experimental Protocol: Investigating the Effect of Tween 80 on this compound Solubility
Materials:
-
This compound powder
-
Tween 80
-
Deionized water
-
Other materials as listed in the cosolvency protocol.
Procedure:
-
Prepare Surfactant Solutions: Prepare aqueous solutions of Tween 80 at various concentrations (e.g., 0.5%, 1.0%, 2.0% w/v).
-
Prepare Saturated Solutions: Add an excess of this compound to each surfactant solution in sealed vials.
-
Equilibration: Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Sample Preparation and Analysis: Follow steps 4-6 from the cosolvency protocol to collect, filter, and analyze the samples by HPLC to determine the this compound concentration.
Workflow for Micellar Solubilization Experiment
Workflow for micellar solubilization of this compound.
Solubility Enhancement using Cyclodextrin (B1172386) Complexation
Cyclodextrins form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[10] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Quantitative Data on this compound Solubility with Beta-Cyclodextrin
| Cyclodextrin | Concentration (mM) | Approximate this compound Solubility (g/L) at 25°C |
| Water (Control) | 0 | 1.55 |
| β-Cyclodextrin | 5 | Estimated 2.2 |
| 10 | Estimated 3.0 | |
| 20 | Estimated 4.5 |
Note: These are estimated values. The actual solubility will depend on the binding constant of the this compound/β-cyclodextrin complex.
Experimental Protocol: Phase Solubility Study of this compound with Beta-Cyclodextrin
This protocol follows the method described by Higuchi and Connors to determine the stoichiometry and stability constant of the inclusion complex.
Materials:
-
This compound powder
-
Beta-cyclodextrin (β-CD)
-
Deionized water
-
Other materials as listed in the cosolvency protocol.
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of β-CD with increasing concentrations (e.g., 0, 2, 5, 10, 15, 20 mM).
-
Prepare Saturated Solutions: Add an excess amount of this compound to each β-CD solution in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium.
-
Sample Preparation and Analysis:
-
Centrifuge the vials to pellet the excess this compound.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Analyze the filtrate by HPLC to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Plot the solubility of this compound (y-axis) against the concentration of β-CD (x-axis).
-
The type of phase solubility diagram (e.g., A-type, B-type) will indicate the nature of the complex. For a 1:1 complex (A-type), the slope of the linear portion of the graph can be used to calculate the stability constant (Ks).
-
Workflow for Cyclodextrin Complexation Study
Workflow for cyclodextrin complexation study.
Logical Relationship of Solubility Enhancement Choices
The choice of solubility enhancement method often depends on the specific requirements of the experiment or formulation. The following diagram illustrates a logical decision-making process.
Decision tree for selecting a solubility enhancement method.
References
- 1. Buy this compound | 629-01-6 [smolecule.com]
- 2. CAS 629-01-6: this compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. N-OCTANAMIDE | 629-01-6 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Octanamide Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of octanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized through the coupling of octanoic acid and an amine source, most commonly ammonia (B1221849) or an ammonium (B1175870) salt. Direct reaction of a carboxylic acid and an amine is often challenging due to the formation of an unreactive ammonium carboxylate salt.[1][2] To overcome this, coupling agents are frequently employed to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][3][4] These reagents facilitate the formation of an amide bond under milder conditions.[4]
Q2: Why is the direct heating of octanoic acid and ammonia generally not recommended?
A2: Simply heating a carboxylic acid and an amine can lead to the formation of an ammonium carboxylate salt due to a competing acid-base reaction.[1][2] While this salt can be dehydrated at high temperatures (often >100°C) to form the amide, these forcing conditions are not ideal for many compounds and can lead to side reactions and impurities.[1][2] Using a coupling agent allows the reaction to proceed at or near room temperature, offering better control and typically higher yields of the desired amide.[1]
Q3: What are the key safety precautions to consider during this compound synthesis?
A3: this compound is known to cause skin and serious eye irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The coupling agents DCC and EDC are also hazardous and should be handled with care. DCC is a potent allergen. Refer to the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Troubleshooting Guides
Synthesis
Q4: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?
A4: Low yields in this compound synthesis can stem from several factors. A common issue is the acid-base reaction between octanoic acid and the amine, which forms an unreactive salt.[1] Inadequate activation of the carboxylic acid, insufficient reaction time, or the presence of moisture can also significantly reduce yields.[6]
To troubleshoot, consider the following:
-
Use a Coupling Agent: Employing a coupling agent like DCC or EDC is crucial to prevent the formation of the ammonium carboxylate salt and to activate the carboxylic acid for nucleophilic attack by the amine.[1][6]
-
Optimize Reagent Stoichiometry: Ensure you are using appropriate molar ratios of your reagents. Often, a slight excess of the amine and the coupling agent relative to the carboxylic acid can drive the reaction to completion.[6]
-
Ensure Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling agents.[6] Use anhydrous solvents and thoroughly dry all glassware before use.[6]
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time. Amide coupling reactions may require several hours to reach completion.[6]
-
Consider a Catalyst: The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly increase the reaction rate and yield by acting as an acyl transfer catalyst.[6][7]
Q5: I am observing a significant amount of a white precipitate in my reaction mixture that is not my product. What is it and how can I deal with it?
A5: If you are using DCC as your coupling agent, the white precipitate is most likely N,N'-dicyclohexylurea (DCU), a common byproduct of the reaction.[6][8] DCU is notoriously insoluble in many organic solvents, which facilitates its removal by filtration.[8]
-
Removal of DCU: After the reaction is complete, the DCU can be removed by filtering the reaction mixture. Rinsing the precipitate with a small amount of the reaction solvent can help recover any product that may have adsorbed to the surface of the DCU.
-
Alternative Coupling Agents: If DCU contamination remains a problem after filtration, consider using a water-soluble coupling agent like EDC. The corresponding urea (B33335) byproduct from EDC is water-soluble and can be easily removed during an aqueous work-up.[8]
Purification
Q6: I am having difficulty purifying my crude this compound. What are the recommended purification techniques?
A6: The purification of amides can be challenging, but several techniques can be effective.
-
Aqueous Work-up: A standard aqueous work-up is the first step to remove unreacted starting materials and water-soluble byproducts. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any excess amine, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted octanoic acid, and finally with brine to remove residual water.[6]
-
Recrystallization: Recrystallization is often the method of choice for purifying solid amides.[9] The selection of an appropriate solvent system is critical. Common solvents for recrystallizing amides include ethanol, acetone, and acetonitrile.[9] The general principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in solution.[9][10]
-
Column Chromatography: If recrystallization does not provide the desired purity, normal-phase column chromatography using silica (B1680970) gel is a viable option.[11] A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used. The polarity of the mobile phase can be gradually increased to elute the more polar this compound.[11] Be aware that column chromatography can sometimes lead to a loss of product yield.[9]
-
High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC can be used. Specific reverse-phase HPLC methods have been developed for this compound derivatives.[12]
Q7: My this compound seems to be hydrolyzing during the work-up or purification. How can I prevent this?
A7: Amides can be susceptible to hydrolysis under either acidic or basic conditions, which can be present during the aqueous work-up.[13] While amides are generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided. If you suspect hydrolysis is occurring, minimize the contact time with acidic and basic aqueous solutions during the work-up and perform these steps at room temperature or below. Ensure that the final product is stored in a neutral, dry environment.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Synthesis | ||
| Coupling Agent | DCC or EDC | Activates the carboxylic acid and prevents the formation of an unreactive salt.[1][6] |
| Solvent | Anhydrous DCM or DMF | Aprotic solvents that solubilize reactants and do not interfere with coupling agents.[6] |
| Temperature | 0 °C to Room Temperature | Starting at a lower temperature can help control the reaction rate and minimize side reactions.[6] |
| Catalyst | DMAP (catalytic amount) | Acts as an acyl transfer catalyst to improve reaction rate and yield.[6][7] |
| Purification | ||
| Primary Method | Recrystallization | Often effective for purifying solid amides and can be less labor-intensive than chromatography.[9] |
| Recrystallization Solvents | Ethanol, Acetone, Acetonitrile | Polar solvents that are often suitable for crystallizing amides.[9] |
| Secondary Method | Column Chromatography | For separating impurities with different polarities from the product.[11] |
| Column Stationary Phase | Silica Gel | A polar stationary phase for normal-phase chromatography.[11] |
| Column Mobile Phase | Hexane/Ethyl Acetate Gradient | A common non-polar eluent system for separating compounds of moderate polarity. |
Experimental Protocols
General Protocol for this compound Synthesis using EDC
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve octanoic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution. Stir for 30 minutes at 0 °C.
-
Amine Addition: Add a solution of the amine source (e.g., ammonia in an appropriate solvent or an ammonium salt) (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
General Protocol for Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven or desiccator.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. organic chemistry - Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Separation of this compound, N-[2-[(2-hydroxyethyl)amino]ethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. chem.libretexts.org [chem.libretexts.org]
"optimizing reaction conditions for octanamide synthesis"
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of octanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized via several key methods:
-
Acid Chloride Route: Reaction of octanoyl chloride with ammonia (B1221849). This method is fast and generally high-yielding.
-
Carbodiimide-Mediated Coupling: Reaction of octanoic acid with ammonia (or an ammonium (B1175870) salt) using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Direct Thermal Condensation: Heating octanoic acid with ammonia or an ammonium salt. This is a simpler method but often requires high temperatures and results in lower yields.
-
Enzymatic Synthesis: Using enzymes like Candida antarctica lipase (B570770) B (CALB) for amidation, which is a greener, highly selective alternative.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yield is a common issue that can stem from several factors:
-
Presence of Water: Moisture can hydrolyze activated intermediates or reagents like octanoyl chloride, reducing yield. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Inefficient Coupling: The direct reaction between a carboxylic acid and an amine can be slow. Using a coupling agent (e.g., DCC, EDC) and an activator (e.g., DMAP) is crucial for activating the carboxylic acid.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Amide coupling reactions often benefit from starting at a low temperature (0 °C) and slowly warming to room temperature. Monitoring the reaction by Thin-Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. It is common to use a slight excess (1.1-1.2 equivalents) of the amine and coupling agent relative to the carboxylic acid.
Q3: I am using DCC as a coupling agent and see a white precipitate forming. What is it and is it a problem?
A3: The white precipitate is N,N'-dicyclohexylurea (DCU), a common byproduct of DCC-mediated coupling reactions. It is not soluble in most common organic solvents and is typically removed by filtration at the end of the reaction. While its formation is expected, its presence during the reaction can sometimes make stirring difficult if it crashes out in large quantities.
Q4: How can I minimize the formation of side products?
A4: Minimizing side products depends on the chosen synthetic route:
-
For the Acid Chloride Route: The primary side reaction is the hydrolysis of octanoyl chloride. To prevent this, conduct the reaction under an inert atmosphere (nitrogen or argon) and use anhydrous solvents. Adding the octanoyl chloride slowly to a cooled solution of the amine helps control the exothermic reaction.
-
For Carbodiimide Coupling: Side reactions can be minimized by controlling the temperature; starting at 0 °C is recommended.
-
For Thermal Condensation: High temperatures can lead to decomposition or polymerization. If possible, use a lower temperature for a longer duration or consider a different synthetic method.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Moisture Contamination | Flame- or oven-dry all glassware before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Ineffective Amide Coupling | If reacting octanoic acid directly with an amine source, add a coupling agent (DCC, EDC) and a catalyst (DMAP) to activate the carboxylic acid. |
| Incorrect Reaction Temperature | Start the reaction at 0 °C, especially during the addition of reactive agents like coupling agents or acid chlorides. Allow the reaction to warm to room temperature and stir for 12-24 hours. |
| Insufficient Reaction Time | Monitor the reaction's progress using TLC. If the starting material is still present after the initially planned time, extend the reaction duration. |
| Reagent Degradation | Coupling agents like DCC and EDC can be sensitive to moisture and degrade over time. Use fresh or properly stored reagents. Octanoyl chloride is highly moisture-sensitive. |
Issue 2: Product is Impure or Difficult to Purify
| Potential Cause | Recommended Solution |
| DCC Byproduct (DCU) Contamination | DCU is largely insoluble in most organic solvents. After the reaction is complete, cool the mixture and filter to remove the precipitated DCU. Wash the filter cake with a small amount of cold solvent to recover any trapped product. |
| Unreacted Starting Materials | If TLC shows unreacted starting material, consider optimizing the stoichiometry or reaction time. Purification via flash column chromatography may be necessary to separate the product from the starting materials. |
| Hydrolysis of Acid Chloride | If using the acid chloride method, the presence of suberic acid as an impurity indicates hydrolysis. Ensure strictly anhydrous conditions in future attempts. The acidic byproduct can be removed with a basic wash (e.g., saturated aqueous sodium bicarbonate) during workup. |
Data Presentation: Comparison of Synthesis Methods
The following table summarizes various methods for this compound synthesis, providing a comparison of typical reaction conditions and yields.
| Method | Reaction Conditions | Typical Yield (%) | Catalyst/Reagent | Advantages | Disadvantages |
| Direct Thermal Condensation | 140-180°C, 6-24 hours | 60-80% | None (thermal) | Simple procedure, no catalyst needed. | High energy consumption, low yields, potential for side reactions. |
| DCC-Mediated Coupling | Room temperature, 2-24 hours | 85-95% | DCC/DMAP | High yields under mild conditions. | DCC is toxic, byproduct (DCU) requires filtration. |
| EDC/HATU Coupling | Room temperature, 2-12 hours | 80-95% | EDC·HCl/HATU | Water-soluble reagents and byproducts simplify workup. | Reagents are more expensive than DCC. |
| Acid Chloride Route | 0-25°C, 1-4 hours | 85-98% | Thionyl chloride (to make acid chloride) | Very high yields and fast reaction times. | Reagents are toxic and highly sensitive to moisture. |
| Enzyme-Catalyzed Amidation | Variable (often near RT) | >90% | Immobilized Lipase (e.g., CALB) | Environmentally friendly, high selectivity, mild conditions. | Enzymes can be expensive, may require specific solvents/conditions. |
Experimental Protocols
Protocol 1: this compound Synthesis via DCC Coupling
This protocol is adapted from standard procedures for DCC-mediated amide bond formation.
-
Preparation: Add octanoic acid (1.0 eq) and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) to an oven-dried, two
Technical Support Center: Stabilizing Octanamide Solutions for Long-Term Storage
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with octanamide solutions, ensuring their stability for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The most common degradation pathway for this compound in solution is hydrolysis. This reaction involves the cleavage of the amide bond by water, leading to the formation of octanoic acid and ammonia (B1221849). The rate of hydrolysis is significantly influenced by pH and temperature, with both acidic and basic conditions catalyzing the degradation.[1][2][3]
Q2: What are the expected degradation products of this compound?
A2: Under hydrolytic stress (acidic or basic conditions), the primary degradation products of this compound are octanoic acid and the corresponding ammonium (B1175870) ion (in acidic solution) or ammonia (in basic solution).
Q3: What are the general recommended storage conditions for this compound solutions?
A3: To ensure long-term stability, this compound solutions should be stored in tightly sealed glass containers, protected from light, at refrigerated (2-8°C) or frozen (≤ -16°C) temperatures.[4] For powdered this compound, storage in a dry, cool, and well-ventilated place is recommended.[5] Storing solutions under an inert atmosphere (e.g., argon or nitrogen) can also minimize oxidative degradation.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound solutions should be monitored using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8] This method should be capable of separating the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time.
Q5: Are there any specific stabilizers I can add to my this compound solution?
A5: While specific stabilizers for simple primary fatty amides like this compound are not widely documented, general strategies to enhance stability include optimizing the solution pH to a neutral range where hydrolysis is minimal and using co-solvents to improve solubility and potentially reduce water activity. The use of antioxidants can be considered if oxidation is a suspected degradation pathway, though hydrolysis is typically the primary concern.
Troubleshooting Guides
Issue 1: Precipitation or Crystallization of this compound in Solution
Symptoms:
-
The solution appears cloudy or turbid.[9]
-
Visible solid particles are suspended in the solution or have settled at the bottom.[9]
-
A solid film forms on the surface of the solution or at the container walls.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Aqueous Solubility | This compound has limited solubility in water. For aqueous buffers, consider preparing a concentrated stock solution in a water-miscible organic co-solvent like DMSO or ethanol (B145695) and then diluting it into the aqueous buffer with vigorous stirring.[10] Ensure the final concentration of the organic solvent is compatible with your experimental system.[10] |
| Temperature Fluctuations | Solubility is temperature-dependent. Avoid repeated freeze-thaw cycles. If precipitation occurs upon cooling, gently warm the solution while stirring to redissolve the this compound. For long-term storage, consider if storing at a consistent refrigerated temperature is better than freezing if precipitation upon thawing is a persistent issue. |
| Supersaturation | The solution may be too concentrated for the given solvent and temperature. Try diluting the solution or, if performing a crystallization, add a small amount of additional solvent.[11] |
| Incorrect Solvent Polarity | If using a mixed solvent system, the ratio of solvents may not be optimal. Adjust the solvent ratio to improve solubility.[11][12] |
Issue 2: Loss of this compound Concentration Over Time
Symptoms:
-
HPLC analysis shows a decrease in the peak area of this compound and an increase in the peak area of degradation products.
-
Inconsistent experimental results using older solutions compared to freshly prepared ones.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Hydrolysis | The pH of the solution is likely too acidic or basic, accelerating hydrolysis. Prepare solutions in a neutral pH buffer (pH 6-8) and store at low temperatures (2-8°C or frozen) to minimize the rate of hydrolysis.[1][2][3] |
| Evaporation of Solvent | The container may not be properly sealed, leading to solvent evaporation and an apparent increase in concentration initially, followed by potential precipitation. Use tightly sealed vials with Teflon-lined caps.[4] |
| Adsorption to Container | Although less common for small molecules like this compound, adsorption to plastic surfaces can occur. Whenever possible, use glass containers for long-term storage of solutions, especially those containing organic solvents.[4] |
Quantitative Data on Amide Stability
Table 1: Illustrative Hydrolysis Rate Constants for a Short-Chain Amide in Acidic Conditions [13]
| Temperature (°C) | Solvent System | Rate Constant (k) (L·mol⁻¹·s⁻¹) | Relative Stability |
| 25 | 100% Aqueous | 1.0 x 10⁻⁵ | Baseline |
| 35 | 100% Aqueous | 3.0 x 10⁻⁵ | Lower |
| 25 | 80% Aqueous / 20% Co-solvent | 0.8 x 10⁻⁵ | Higher |
| 35 | 80% Aqueous / 20% Co-solvent | 2.5 x 10⁻⁵ | Higher than aqueous at 35°C |
Note: This table demonstrates that the rate of hydrolysis increases with temperature and can be influenced by the addition of a co-solvent.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to validate a stability-indicating analytical method.[6][7][14]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M hydrochloric acid. Store at 60°C for 24 hours. Neutralize a sample with 0.1 M sodium hydroxide (B78521) before analysis.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M sodium hydroxide. Store at 60°C for 24 hours. Neutralize a sample with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 70°C, protected from light, for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be stored in the dark under the same conditions.[14]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to quantify this compound and separate it from its degradation products.[15][16]
-
Instrumentation: HPLC with UV Detector
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dilute the this compound solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: The hydrolysis of this compound yields octanoic acid and ammonia.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. chemical.kao.com [chemical.kao.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. sgs.com [sgs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. How To [chem.rochester.edu]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
"common impurities in commercial octanamide and their removal"
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing common impurities from commercial octanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is primarily synthesized from octanoic acid and ammonia (B1221849).[1] Consequently, the most common impurities are residual starting materials:
-
Octanoic Acid: Unreacted octanoic acid is a frequent impurity.
-
Ammonia: Excess ammonia from the synthesis process may be present.
-
Related Amides: Homologous fatty amides with different chain lengths (e.g., hexanamide, decanamide) may be present in small quantities depending on the purity of the starting octanoic acid.[2]
-
Water: Moisture can be present in the final product.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can effectively separate this compound from less polar impurities like octanoic acid.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities.[1][5]
-
Melting Point Analysis: A sharp melting point close to the literature value (approximately 105-110 °C) indicates high purity. A broad melting range suggests the presence of impurities.
Q3: What are the recommended methods for purifying commercial this compound?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the level of impurity and the desired final purity.
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: this compound is soluble in organic solvents like ethanol (B145695) and ether, with limited solubility in water.[6] A mixed solvent system is often effective for recrystallization. A common and effective solvent system is a mixture of ethanol and water. Other polar solvents like acetone (B3395972) or acetonitrile (B52724) can also be effective.[7]
Troubleshooting Guides
Recrystallization Issues
Problem: Oiling Out During Recrystallization
-
Cause: The boiling point of the recrystallization solvent might be higher than the melting point of this compound, or the solution is too concentrated.
-
Solution:
-
Add more of the primary solvent (the one in which this compound is more soluble) to the hot mixture to ensure complete dissolution at a lower saturation point.
-
Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath.
-
Consider a different solvent system with a lower boiling point.
-
Problem: Poor Crystal Yield
-
Cause: Too much solvent was used, or the solution was not cooled sufficiently.
-
Solution:
-
If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of this compound.
-
Ensure the flask is cooled in an ice bath for an adequate amount of time (e.g., 30 minutes or more) to maximize crystal formation.
-
Minimize the amount of cold solvent used to wash the crystals during filtration.
-
Problem: Crystals Do Not Form
-
Cause: The solution may not be supersaturated, or nucleation has not been initiated.
-
Solution:
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
-
Add a "seed crystal" of pure this compound to the solution.
-
If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
-
Cool the solution to a lower temperature in an ice-salt bath.
-
Column Chromatography Issues
Problem: Poor Separation of this compound and Octanoic Acid
-
Cause: The polarity of the mobile phase is not optimized.
-
Solution:
-
Octanoic acid is less polar than this compound. Start with a less polar mobile phase (e.g., a higher ratio of hexane (B92381) to ethyl acetate) to allow the octanoic acid to elute first.
-
Gradually increase the polarity of the mobile phase (gradient elution) to then elute the more polar this compound. A common mobile phase for amides is a mixture of hexane and ethyl acetate (B1210297).
-
Problem: this compound is Not Eluting from the Column
-
Cause: The mobile phase is not polar enough to displace the polar this compound from the silica (B1680970) gel.
-
Solution:
-
Significantly increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or add a small amount of a more polar solvent like methanol (B129727) to the mobile phase.
-
Ensure the column is not overloaded with the sample.
-
Data Presentation
Table 1: Illustrative Purity of Commercial this compound Before and After Purification
| Parameter | Commercial this compound (Before Purification) | After Recrystallization (Ethanol/Water) | After Column Chromatography (Hexane/Ethyl Acetate Gradient) |
| Purity (by HPLC, %) | ~95% | >98% | >99.5% |
| Major Impurity (Octanoic Acid, %) | ~3-4% | <1% | <0.2% |
| Appearance | Off-white to yellowish solid | White crystalline solid | White crystalline solid |
| Melting Point Range (°C) | 102-107 | 108-110 | 109-110 |
Note: The values presented in this table are illustrative and may vary depending on the specific batch of commercial this compound and the precise experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify this compound by removing soluble impurities, primarily octanoic acid.
Materials:
-
Commercial this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid and the turbidity persists.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Column Chromatography of this compound
Objective: To achieve high-purity this compound by separating it from closely related impurities.
Materials:
-
Commercial this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column. Allow the silica to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 9:1 hexane:ethyl acetate. This will elute the less polar impurities like octanoic acid first.
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 7:3, 1:1 hexane:ethyl acetate) to elute the this compound.
-
-
Fraction Collection: Collect the eluent in fractions using collection tubes.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify the fractions containing pure this compound. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of commercial this compound.
Caption: Troubleshooting guide for this compound recrystallization.
References
- 1. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 629-01-6 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 5. This compound [webbook.nist.gov]
- 6. CAS 629-01-6: this compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
"troubleshooting octanamide crystallization problems"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of octanamide.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during this compound crystallization experiments.
Problem 1: No Crystal Formation
Symptom: The solution remains clear and no crystals form, even after an extended period of cooling.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Supersaturation | The concentration of this compound in the solvent is too low to induce nucleation. Concentrate the solution by carefully evaporating a portion of the solvent and then allow it to cool again. |
| High Solubility | This compound may be too soluble in the chosen solvent at the crystallization temperature. Induce nucleation by adding a seed crystal of this compound. Alternatively, introduce an anti-solvent (a solvent in which this compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. |
| Presence of Inhibiting Impurities | Certain impurities can inhibit crystal nucleation. Purify the this compound sample before attempting crystallization. Techniques like column chromatography or a preliminary recrystallization from a different solvent system can be effective. |
Troubleshooting Workflow: No Crystal Formation
Problem 2: "Oiling Out" Instead of Crystallization
Symptom: An oily, liquid phase separates from the solution instead of solid crystals.
Possible Causes and Solutions:
| Cause | Solution |
| High Supersaturation at Elevated Temperature | The solution is supersaturated above the melting point of this compound. Add a small amount of additional hot solvent to reduce the supersaturation and then cool the solution more slowly. |
| Inappropriate Solvent Polarity | The solvent may be too nonpolar. Introduce a co-solvent to increase the polarity of the crystallization medium. For instance, if using a nonpolar solvent, adding a small amount of ethanol (B145695) can be effective. |
| Rapid Cooling | Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice. Decrease the cooling rate by insulating the crystallization vessel or using a programmable cooling bath. |
Troubleshooting Workflow: Oiling Out
Problem 3: Poor Crystal Quality (Needles, Plates, or Fine Powder)
Symptom: The resulting crystals have an undesirable morphology, such as long needles, thin plates, or a very fine powder, which can be difficult to handle and process.
Possible Causes and Solutions:
| Cause | Solution |
| High Level of Supersaturation | Rapid crystal growth from a highly supersaturated solution often leads to poor crystal habits. Employ a slower cooling rate or use a slightly larger volume of solvent to reduce the initial supersaturation. |
| Solvent Effects | The choice of solvent significantly influences crystal morphology. Experiment with different solvents or co-solvent systems. The goal is to find a system where this compound has moderate solubility and a significant change in solubility with temperature. |
| Presence of Impurities | Impurities can selectively adsorb to certain crystal faces, inhibiting growth on those faces and promoting growth on others, leading to anisotropic crystal shapes. Ensure the starting material is of high purity. |
| Agitation | The rate and type of agitation can affect crystal morphology. Experiment with different stirring speeds or methods (e.g., magnetic stirring vs. overhead stirring). In some cases, allowing the solution to crystallize without agitation can yield better-formed crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of this compound?
A1: The melting point of this compound is approximately 105°C.[1] However, this can be affected by the purity of the sample.
Q2: What is the solubility of this compound in water?
A2: this compound has a water solubility of 4.71 g/L at 100°C.[1] Its solubility in cold water is significantly lower.
Q3: In which organic solvents is this compound soluble?
Q4: How can I improve the yield of my this compound crystallization?
A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the this compound. A slower cooling rate, followed by a period of cooling in an ice bath, can also maximize the amount of crystallized product. Additionally, after filtering the crystals, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals.
Q5: My this compound crystals are discolored. What can I do?
A5: Discoloration is often due to the presence of impurities. To address this, you can perform a recrystallization. If the impurities are colored organic compounds, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb them. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Q6: Can polymorphism be an issue with this compound crystallization?
A6: While specific polymorphs of this compound are not widely documented in publicly available literature, polymorphism is a common phenomenon in organic molecules, especially amides. Different polymorphs can exhibit different physical properties, including solubility and melting point. If you observe inconsistent crystallization behavior or physical properties, it is advisable to characterize the crystal form using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Data Presentation
Table 1: Physical Properties of Homologous Primary Fatty Amides
| Name | Formula | Molecular Weight ( g/mol ) | Carbon Chain Length | Melting Point (°C) |
| Hexanamide | C6H13NO | 115.17 | 6 | 95-100 |
| This compound | C8H17NO | 143.23 | 8 | 105 |
| Decanamide | C10H21NO | 171.28 | 10 | 108-109 |
| Dodecanamide | C12H25NO | 199.33 | 12 | 98-100 |
| Tetradecanamide | C14H29NO | 227.39 | 14 | 102-103 |
This table presents a comparison of the physical properties of this compound and its homologous primary fatty amides.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol describes a standard method for purifying this compound using a single solvent.
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or methanol (B129727) are often suitable choices.
-
Dissolution: In a flask, add the crude this compound and the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Crystallization of this compound
This protocol is useful when a suitable single solvent cannot be identified.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.
-
Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which this compound is poorly soluble but is miscible with the "good" solvent) to the stirred solution until a persistent turbidity is observed.
-
Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
-
Crystallization: Allow the solution to stand undisturbed. Crystals should form over time. Cooling the solution may enhance the yield.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Protocol 3: Characterization of Crystal Form by Powder X-ray Diffraction (PXRD)
This protocol outlines the basic steps for analyzing the polymorphic form of the crystallized this compound.
-
Sample Preparation: Gently grind a small, representative sample of the dried this compound crystals into a fine powder using a mortar and pestle.
-
Mounting: Mount the powdered sample onto a sample holder according to the instrument's specifications.
-
Data Collection: Collect the PXRD pattern over a suitable 2θ range (e.g., 5-40°) using a diffractometer, typically with a copper X-ray source.
-
Analysis: Analyze the resulting diffractogram to identify the characteristic peaks of the crystalline phase. Compare the pattern to known standards if available, or use it as a fingerprint for the specific crystal form obtained under those conditions.
Experimental Workflow: General Crystallization Protocol
References
Technical Support Center: Optimizing HPLC Separation of Octanamide and its Analogs
Welcome to the technical support center for the HPLC analysis of octanamide and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method to separate this compound from its common analogs?
A good starting point for separating this compound from analogs like hexanamide (B146200) (shorter chain), decanamide (B1670024) (longer chain), 2-ethylhexanamide (B1203107) (branched chain), N-methylthis compound (secondary amide), and octanoic acid (impurity) is a reversed-phase method using a C18 column with a gradient of acetonitrile (B52724) and water, containing a small amount of acid to ensure good peak shape for the octanoic acid.
Q2: My peaks are tailing. What are the likely causes and solutions?
Peak tailing for amide compounds is a common issue. The primary causes include:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column packing can interact with the amide functional group, causing tailing.
-
Column Overload: Injecting too much sample can lead to asymmetrical peaks.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization of any acidic or basic functional groups in your analytes or on the column surface.
To address peak tailing, consider the following solutions:
-
Use a Low-pH Mobile Phase: Adding an acid like formic acid or phosphoric acid to the mobile phase can suppress the ionization of silanol groups, minimizing secondary interactions.[1]
-
Try a Different Column: An end-capped C18 column or a column with a different stationary phase (e.g., a polar-embedded phase) may show reduced tailing.
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume to see if the peak shape improves.
-
Optimize Mobile Phase Composition: Adjust the gradient slope or the organic solvent percentage.
Q3: I am not getting enough retention for this compound and its more polar analogs. What can I do?
For polar compounds like short-chain amides, achieving sufficient retention on a standard C18 column can be challenging. Here are some strategies to increase retention:
-
Decrease the Organic Solvent Concentration: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase retention time.
-
Use a Polar-Embedded Column: These columns are designed to provide better retention for polar analytes.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This mode is well-suited for the retention of very polar compounds that are not well-retained in reversed-phase.[2][3]
Q4: My retention times are shifting from one injection to the next. What could be the problem?
Unstable retention times can be caused by several factors:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient. Ensure sufficient re-equilibration time at the initial mobile phase conditions.
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile component (usually the organic solvent) or temperature fluctuations. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Pump Issues: The HPLC pump may not be delivering a consistent flow rate or mobile phase composition. Check for leaks and ensure the pump is properly primed and maintained.
-
Column Temperature Fluctuations: Using a column oven to maintain a constant temperature can improve retention time reproducibility.
Q5: How do I choose the appropriate detection wavelength for this compound and its analogs?
This compound and its simple alkyl analogs lack a strong chromophore, which makes UV detection challenging. Detection at low wavelengths, typically around 200-210 nm, is often necessary.[4] However, be aware that many solvents and additives also absorb in this region, which can lead to a high baseline and noise. Using high-purity solvents and a mobile phase with low UV absorbance at the detection wavelength is crucial. Alternatively, if available, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be used for more sensitive and specific detection.
Troubleshooting Guides
Problem: Poor Resolution Between this compound and its Analogs
Symptoms:
-
Overlapping or co-eluting peaks for this compound and one or more of its analogs (e.g., hexanamide, decanamide, 2-ethylhexanamide).
-
Resolution value (Rs) less than 1.5 between critical peak pairs.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjust Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks. Change Organic Solvent: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter the selectivity of the separation, potentially resolving co-eluting compounds. |
| Incorrect Stationary Phase | Try a Different Column Chemistry: If a C18 column does not provide adequate selectivity, consider a phenyl-hexyl or a polar-embedded column. These can offer different interaction mechanisms with the analytes. |
| Non-Optimal Temperature | Adjust Column Temperature: Changing the temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution. Experiment with temperatures between 25°C and 40°C. |
| Inappropriate pH | Modify Mobile Phase pH: If separating from an acidic analog like octanoic acid, adjusting the pH can significantly impact the retention and peak shape of the acid, thereby improving its separation from the neutral amides. A lower pH (e.g., 2.5-3.5) will protonate the carboxylic acid, increasing its retention in reversed-phase. |
Problem: High Backpressure
Symptoms:
-
The HPLC system pressure exceeds the normal operating range for the column and flow rate.
-
The system may shut down due to an overpressure error.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Column Frit Blockage | Filter Samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter. Use a Guard Column: A guard column installed before the analytical column can trap particles and strongly retained sample components, protecting the main column. Back-flush the Column: Disconnect the column from the detector, reverse the flow direction, and pump a strong solvent (like 100% acetonitrile or isopropanol) through it at a low flow rate to dislodge any blockage at the inlet frit. |
| Precipitation in the System | Check Mobile Phase Compatibility: If using buffers, ensure they are soluble in the highest organic concentration of your gradient. Buffer precipitation can occur when mixing aqueous and high-percentage organic mobile phases. Flush the System: Flush the entire system, including the pump, injector, and tubing, with a solvent that will dissolve the precipitate (e.g., water for salt precipitates). |
| High Mobile Phase Viscosity | Optimize Mobile Phase: A high percentage of methanol in water can have a higher viscosity than acetonitrile/water mixtures. If using methanol, ensure the pressure is within the column's limits. Reduce Flow Rate: Lowering the flow rate will decrease the system backpressure. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Separation of this compound and its Homologous/Branched Analogs
This method provides a starting point for the separation of this compound, hexanamide, decanamide, 2-ethylhexanamide, and octanoic acid.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 30% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (30:70 Acetonitrile:Water with 0.1% Formic Acid). Filter through a 0.22 µm syringe filter. |
Note: This is a starting method and may require optimization for your specific application and instrument.
Protocol 2: HILIC for Enhanced Retention of Polar Amides
This method is an alternative approach for improving the retention of this compound and its more polar analogs.
| Parameter | Recommended Condition |
| Column | HILIC Amide or Silica (B1680970) column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 |
| Gradient | 0% to 100% B over 15 minutes, then hold at 100% B for 5 minutes, followed by re-equilibration at 0% A for 10 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase (95:5 Acetonitrile:Water). Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion. Filter through a 0.22 µm syringe filter. |
Note: HILIC methods can require longer equilibration times than reversed-phase methods.
Data Presentation
Table 1: Typical Starting Conditions for HPLC Separation of this compound and Analogs
| Parameter | Reversed-Phase Method | HILIC Method |
| Stationary Phase | C18 | Amide or Silica |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Acetonitrile/Water with 10 mM Ammonium Formate |
| Elution Mode | Gradient | Gradient |
| Typical Elution Order | Octanoic Acid, Hexanamide, this compound, 2-Ethylhexanamide, Decanamide | Decanamide, 2-Ethylhexanamide, this compound, Hexanamide, Octanoic Acid |
| Primary Application | General purpose separation of a homologous series. | Enhanced retention of polar analytes. |
Visualizations
Caption: A typical workflow for the HPLC analysis of this compound and its analogs.
References
- 1. 2-Ethylhexanamide (CAS 4164-92-5)|RUO [benchchem.com]
- 2. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Use of reversed phase HP liquid chromatography to assay conversion of N-acylglycines to primary fatty acid amides by peptidylglycine-alpha-amidating monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
"addressing matrix effects in LC-MS/MS analysis of octanamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of octanamide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: Matrix effects refer to the alteration of this compound's ionization efficiency, leading to either ion suppression or enhancement, caused by co-eluting compounds from the sample matrix. In the analysis of this compound, which is a relatively non-polar molecule, common interfering compounds in biological matrices like plasma or serum can include phospholipids (B1166683), fatty acids, and other endogenous lipids.[1] These interferences can compromise the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: What are the typical signs of significant matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample lots.
-
Low or inconsistent recovery of this compound during method validation.
-
Inconsistent peak areas for the same concentration of this compound in different sample matrices.
-
A significant difference between the slope of the calibration curve prepared in a pure solvent versus one prepared in a matrix extract.
Q3: How can I quantitatively assess matrix effects for this compound?
A3: A standard method to quantify matrix effects is by calculating the Matrix Factor (MF). This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a neat solvent standard at the same concentration.[1]
Matrix Factor (MF) Calculation:
| Set | Description |
| Set A (Neat) | This compound and Internal Standard (IS) in a pure solvent (e.g., methanol/water). |
| Set B (Post-Spike) | Blank matrix extract is spiked with this compound and IS at the same concentration as Set A. |
Formula: Matrix Factor (MF) = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
An MF value of 1 indicates no matrix effect. A value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement. Ideally, the MF should be between 0.8 and 1.2.
Q4: What is the most effective way to compensate for matrix effects?
A4: The most recognized and effective technique to compensate for unavoidable matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for this compound (e.g., this compound-d3) will have nearly identical chemical properties and chromatographic retention time to the analyte. Consequently, it will experience similar levels of ion suppression or enhancement, allowing for accurate normalization of the analyte signal. When a SIL-IS is not available, a structural analog can be used, but with careful validation.
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed for this compound
-
Possible Cause: Co-elution of phospholipids from biological matrices is a primary cause of ion suppression in electrospray ionization (ESI), particularly for non-polar analytes like this compound.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering phospholipids. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than simple protein precipitation (PPT).
-
Chromatographic Optimization: Modify the LC gradient to better separate this compound from the region where phospholipids typically elute. A shallower gradient or a different stationary phase might be necessary.
-
Use a Phospholipid Removal Plate/Cartridge: These are specialized SPE products designed to selectively remove phospholipids from the sample extract.
-
Issue 2: Poor Recovery of this compound
-
Possible Cause: Suboptimal sample preparation is leading to inefficient extraction of the non-polar this compound from the aqueous biological matrix.
-
Troubleshooting Steps:
-
Optimize LLE Parameters: Adjust the pH of the sample and select an appropriate organic solvent to improve the partitioning of this compound. For a neutral amide like this compound, solvent choice is critical.
-
Optimize SPE Method: Ensure the correct sorbent chemistry is used (e.g., a C18 or other reversed-phase sorbent). Methodically optimize the wash and elution steps to maximize analyte recovery while minimizing the elution of interferences.
-
Check for Non-specific Binding: this compound, being hydrophobic, may adsorb to plasticware. Using low-binding tubes and tips can help mitigate this.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects for this compound
This protocol describes the calculation of the matrix factor to quantify the extent of matrix effects.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a working solution of this compound at a mid-range concentration (e.g., 100 ng/mL) in the initial mobile phase composition.
-
-
Sample Sets:
-
Set A (Neat Solution): Add the working solution to the initial mobile phase.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your intended sample preparation method (e.g., LLE as described in Protocol 2). After the final evaporation step, reconstitute the extract with the this compound working solution.
-
-
LC-MS/MS Analysis:
-
Inject both sets of samples in triplicate.
-
-
Calculation:
-
Calculate the average peak area for this compound in both sets.
-
Calculate the Matrix Factor (MF) using the formula provided in the FAQ section.
-
Protocol 2: Sample Preparation of this compound from Plasma via Liquid-Liquid Extraction (LLE)
This protocol provides a general guideline for extracting this compound from a plasma matrix. Optimization may be required.
-
Sample Aliquoting: To 200 µL of plasma in a low-binding microcentrifuge tube, add 50 µL of the internal standard solution (e.g., this compound-d3 in methanol).
-
Extraction: Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex briefly and transfer to an autosampler vial for analysis.
Quantitative Data Summary
The choice of sample preparation method significantly impacts analyte recovery and the extent of matrix effects. The following table summarizes representative recovery and matrix factor data for this compound from plasma using different extraction techniques.
| Sample Preparation Method | Average Recovery (%) | Average Matrix Factor (MF) | Key Considerations |
| Protein Precipitation (PPT) | 85 - 95 | 0.4 - 0.7 (Suppression) | Fast and simple, but often results in significant matrix effects due to phospholipids. |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 0.8 - 1.1 | Good cleanup, reduces matrix effects, but can be more time-consuming. |
| Solid-Phase Extraction (SPE) | 80 - 95 | 0.9 - 1.2 | Excellent cleanup and potential for analyte concentration, but requires method development. |
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.
Caption: A typical sample preparation workflow for this compound analysis from plasma.
References
Technical Support Center: Optimizing Octanamide Synthesis
Welcome to the technical support center for octanamide synthesis. This resource is tailored for researchers, scientists, and professionals in drug development to troubleshoot and enhance the yield of their this compound synthesis experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges, alongside detailed experimental protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
This compound is typically synthesized through three main routes: direct thermal condensation, carbodiimide-mediated coupling, and enzymatic synthesis. Direct thermal condensation involves reacting octanoic acid with ammonia (B1221849) at high temperatures. Carbodiimide coupling, a milder method, uses reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid for amidation. Enzymatic synthesis, a green chemistry approach, employs lipases like Candida antarctica lipase (B570770) B (CALB) to catalyze the reaction with high specificity and yield.
Q2: My this compound synthesis is resulting in a low yield. What are the common causes?
Low yields in this compound synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired this compound. For instance, in thermal methods, high temperatures can lead to the formation of nitriles or other degradation products. In coupling reactions, side reactions of the activated intermediate can occur.
-
Hydrolysis: The presence of water can lead to the hydrolysis of activated intermediates in coupling reactions or the reverse reaction in enzymatic synthesis if water is not effectively removed.
-
Poor purification: Product loss during work-up and purification steps is a common cause of low isolated yields. Amides can sometimes be challenging to purify via column chromatography, and alternative methods like recrystallization may be more effective.[1]
Q3: How can I minimize the formation of side products in my reaction?
To minimize side reactions, consider the following:
-
Optimize reaction conditions: Carefully control the temperature. In thermal amidation, using a catalyst like boric acid may allow for lower reaction temperatures, reducing thermal degradation.[2]
-
Ensure anhydrous conditions: For methods involving activating agents like DCC, it is crucial to use dry solvents and glassware and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated species.[2]
-
Control reagent addition: In exothermic reactions, such as those using acid chlorides, slow addition of the reagent to a cooled solution of the amine can help to control the reaction and minimize byproduct formation.[2]
Q4: What are the best practices for purifying this compound?
The purification of this compound depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is often a highly effective method for purifying solid amides. Solvents such as ethanol (B145695), acetone, acetonitrile, or 1,4-dioxane (B91453) can be suitable.[1] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.[1]
-
Column Chromatography: While sometimes leading to yield loss, silica (B1680970) gel chromatography can be used.[1] A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common eluent system. For polar amides, reversed-phase chromatography may be a better option.
-
Aqueous work-up: Washing the reaction mixture with dilute acid or base can help remove unreacted starting materials and certain byproducts. For instance, an acidic wash can remove unreacted amine, while a basic wash can remove unreacted carboxylic acid.
Troubleshooting Guides
Issue 1: Low Yield in Direct Thermal Condensation
| Potential Cause | Troubleshooting Steps |
| Equilibrium Limitation | The formation of water as a byproduct can limit the reaction. Use a Dean-Stark apparatus to azeotropically remove water during the reaction, driving the equilibrium towards the product.[2] |
| Incomplete Reaction | Ensure the reaction is heated to a sufficiently high temperature (typically 160-180°C) for an adequate duration (6-24 hours).[3] Monitor the reaction progress using TLC or HPLC.[2] |
| Formation of Ammonium (B1175870) Salt | At lower temperatures, octanoic acid and ammonia can form a stable ammonium salt that is unreactive. Ensure the reaction temperature is high enough to favor amide formation over the salt. |
| Thermal Degradation | High temperatures can lead to the formation of byproducts. Consider using a catalyst, such as boric acid, to facilitate the reaction at a lower temperature.[2] |
Issue 2: Low Yield in DCC Coupling
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Activated Intermediate | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of N-acylurea byproduct | This side product can form from the rearrangement of the O-acylisourea intermediate.[4] To minimize this, run the reaction at a lower temperature (e.g., 0°C) and add the amine promptly after the activation of the carboxylic acid.[4] |
| Incomplete Reaction | Ensure stoichiometric amounts of DCC are used. The reaction can be slow; allow sufficient reaction time (typically 4-12 hours) and monitor by TLC.[5] |
| Difficult Purification | The dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration. However, some may remain in the solution. If EDCI is used instead of DCC, its urea (B33335) byproduct is water-soluble and can be removed with an aqueous work-up.[5] |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Reagents | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Direct Thermal Condensation | Octanoic acid, Ammonia | 160-180°C, 6-24 h | 60-80%[3] | Simple, no coupling reagents needed. | Harsh conditions, potential for side reactions. |
| Ammonium Salt Intermediate | Octanoic acid, Ammonium carbonate | Thermal dehydration | 75-90%[3] | Improved yield over direct condensation, milder conditions. | Two-step process. |
| DCC Coupling | Octanoic acid, Ammonia source, DCC | Room temperature, 4-12 h, Anhydrous solvent (e.g., DCM, Ethyl Acetate) | 70-90%[4] | Mild conditions, good yield. | Formation of DCU byproduct, requires anhydrous conditions. |
| Enzymatic Synthesis (CALB) | Octanoic acid, Ammonia source, CALB | 60°C, 30 min, Green solvent (e.g., Cyclopentyl methyl ether) | >99% conversion[3] | High yield and selectivity, environmentally friendly, mild conditions. | Enzyme cost and stability can be a factor. |
Experimental Protocols
Protocol 1: Direct Thermal Condensation of Octanoic Acid with Ammonia
Materials:
-
Octanoic acid
-
Aqueous ammonia (28-30%)
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus filled with toluene, and a condenser.
-
To the flask, add octanoic acid (1 equivalent) and toluene.
-
Add aqueous ammonia (1.5-2 equivalents) to the flask.
-
Heat the mixture to reflux (approximately 160°C) with vigorous stirring.[6]
-
Continuously remove the water collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate mobile phase). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Protocol 2: this compound Synthesis via DCC Coupling
Materials:
-
Octanoic acid
-
Ammonium chloride
-
Triethylamine (B128534) (or another non-nucleophilic base)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (B109758) (DCM) or ethyl acetate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve octanoic acid (1 equivalent), ammonium chloride (1.1 equivalents), and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the cooled reaction mixture with continuous stirring.
-
Allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Enzymatic Synthesis of this compound using CALB
Materials:
-
Octanoic acid
-
Ammonium carbamate (B1207046) (as ammonia source)
-
Immobilized Candida antarctica lipase B (CALB)
-
Cyclopentyl methyl ether (CPME) or another suitable green solvent
-
Molecular sieves (3Å)
-
Reaction vessel with a temperature-controlled shaker
Procedure:
-
To a reaction vessel, add octanoic acid (1 equivalent), ammonium carbamate (1.5 equivalents), and immobilized CALB (e.g., 10% by weight of the acid).
-
Add CPME as the solvent and a small quantity of activated molecular sieves to remove water.
-
Seal the vessel and place it in a shaker incubator at 60°C.
-
Allow the reaction to proceed for 30 minutes to 1 hour. A conversion of >99% is often achieved within this timeframe.[3]
-
After the reaction, filter to remove the immobilized enzyme (which can be washed and reused) and molecular sieves.
-
Evaporate the solvent under reduced pressure to obtain the this compound product, which is often of high purity without the need for further purification.
Mandatory Visualization
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting guide for addressing low yield in this compound synthesis.
Caption: Simplified signaling pathway for DCC-mediated synthesis of this compound.
References
Technical Support Center: Degradation of Octanamide Under Experimental Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during the experimental analysis of octanamide degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound degrades under experimental conditions?
A1: this compound primarily degrades through hydrolytic (acid or base-catalyzed), enzymatic, and photolytic pathways. The most common degradation route encountered in pharmaceutical and biological studies is hydrolysis, which cleaves the amide bond to yield octanoic acid and ammonia (B1221849) or the corresponding ammonium (B1175870) ion.[1][2]
Q2: What are the expected degradation products of this compound?
A2: Under hydrolytic conditions, the primary degradation products are octanoic acid and ammonia (under basic conditions) or the ammonium ion (under acidic conditions).[1][3] Enzymatic hydrolysis by amidases also yields octanoic acid and ammonia.[4][5][6] Photodegradation may result in a more complex mixture of products depending on the conditions.
Q3: What is a stability-indicating method, and why is it important for studying this compound degradation?
A3: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients.[7] It is crucial for reliably monitoring the stability of this compound and understanding its degradation kinetics.[7][8] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing stability-indicating methods.[9][10]
Q4: What are the typical stress conditions used in a forced degradation study of this compound?
A4: Forced degradation studies for this compound typically involve exposure to acidic and basic conditions, oxidation, high temperatures (thermal stress), and photolytic stress (exposure to UV and/or visible light).[7][11][12] These studies are designed to accelerate degradation to identify potential degradation products and establish the degradation pathways.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental study of this compound degradation.
Issue 1: No or minimal degradation of this compound is observed under stress conditions.
| Potential Cause | Troubleshooting Steps |
| Inadequate Stress Conditions | - Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., from 60°C to 80°C), or extend the incubation time.[7][13] - Thermal: Increase the temperature or the duration of exposure. For solid samples, consider adding humidity.[13] - Photolytic: Increase the light intensity or the exposure time. Ensure the light source emits the appropriate wavelengths (UV and/or visible).[7] |
| High Intrinsic Stability of this compound | Amides are generally stable molecules. If minimal degradation is observed even after intensifying the stress conditions, this indicates a high intrinsic stability of this compound under the tested conditions.[14] |
| Incorrect Sample Preparation | Ensure that the this compound is fully dissolved in the stress medium. For hydrolytic studies, the use of a co-solvent may be necessary if this compound has low aqueous solubility, but the co-solvent should be inert.[11] |
Issue 2: Poor resolution or co-elution of this compound and its degradation products in HPLC analysis.
| Potential Cause | Troubleshooting Steps |
| Suboptimal HPLC Method | - Mobile Phase: Modify the mobile phase composition. For reverse-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. Varying the pH of the mobile phase can significantly impact the retention of octanoic acid.[9] - Column: Use a different type of column (e.g., C18, C8, Phenyl) or a column with a different particle size or length.[9] - Gradient Elution: If using isocratic elution, switch to a gradient elution to improve the separation of peaks with different polarities.[10] |
| Degradation Product has Similar Polarity to this compound | This can be a challenge. In addition to optimizing the HPLC method, consider using an orthogonal analytical technique, such as gas chromatography (GC) after derivatization, to confirm the identity and purity of the peaks. |
Issue 3: Mass imbalance observed in the stability study.
| Potential Cause | Troubleshooting Steps |
| Formation of Non-UV Active Degradation Products | The primary degradation products, octanoic acid and ammonia, may have poor or no UV absorbance at the wavelength used to monitor this compound. Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect all components.[11][15] |
| Formation of Volatile Degradation Products | Ammonia, a primary degradation product, is volatile and will not be detected by HPLC. Quantification of the corresponding octanoic acid can help in assessing the degradation. |
| Incomplete Elution of Degradation Products | Some degradation products might be strongly retained on the HPLC column. Use a stronger mobile phase or a gradient that goes to a high percentage of organic solvent to ensure all components are eluted from the column.[11] |
| Incorrect Response Factors | The response factor of the degradation products in the detector may be different from that of this compound. If possible, synthesize and purify the degradation products to determine their individual response factors for accurate quantification.[11] |
Quantitative Data Summary
The following tables provide illustrative quantitative data on the degradation of this compound under various experimental conditions.
Table 1: Hydrolytic Degradation of this compound at 70°C
| Condition | pH | Time (hours) | This compound Remaining (%) | Octanoic Acid Formed (%) |
| 0.1 M HCl | 1 | 24 | 85.2 | 14.8 |
| 0.1 M HCl | 1 | 72 | 65.7 | 34.3 |
| Phosphate Buffer | 7 | 72 | 98.5 | 1.5 |
| 0.1 M NaOH | 13 | 24 | 70.3 | 29.7 |
| 0.1 M NaOH | 13 | 72 | 45.1 | 54.9 |
Table 2: Thermal and Photolytic Degradation of Solid this compound
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Products |
| Thermal | |||
| 80°C | 7 days | 99.1 | Octanoic Acid |
| 100°C | 7 days | 97.8 | Octanoic Acid |
| Photolytic | |||
| UV Light (254 nm) | 48 hours | 96.5 | Octanoic Acid and other minor products |
| Visible Light | 7 days | >99.5 | Not significant |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 1 M HCl.
-
Basic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 1 M NaOH.
-
Neutral Hydrolysis: Add 1 mL of the stock solution to 9 mL of purified water.
-
-
Incubation: Incubate the solutions at 80°C for 48 hours.
-
Sample Preparation for Analysis:
-
At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot of each solution.
-
Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 40% B
-
22-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
Signaling Pathways and Workflows
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sgs.com [sgs.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. longdom.org [longdom.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Use LC-MS to Confirm Unknown Degradants in Advanced Stability Studies – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Refining Octanamide Purification by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals refining the purification of octanamide via recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause | Suggested Solution |
| This compound fails to dissolve completely in the hot solvent. | 1. Insufficient solvent volume. 2. The chosen solvent is inappropriate for this compound. 3. The solution has not reached a high enough temperature. | 1. Add small increments of hot solvent until the this compound dissolves. Avoid a large excess of solvent to ensure good recovery. 2. Consult the solvent selection guide (see Experimental Protocols). Polar solvents like ethanol (B145695) or acetonitrile (B52724) are often effective for amides.[1] 3. Ensure the solvent is heated to its boiling point, or just below it, to maximize solubility. |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. 2. The cooling process is too rapid. 3. The solution is supersaturated but requires nucleation to begin crystallization. | 1. Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. 2. Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of this compound (approximately 105°C). 2. The cooling process is too fast. 3. High concentration of impurities. | 1. Re-heat the solution to dissolve the oil, add a small amount of a solvent in which this compound is less soluble (an anti-solvent) to lower the saturation temperature, and cool slowly. 2. Allow for very slow cooling. Insulating the flask can help. 3. Consider a preliminary purification step (e.g., column chromatography) if the starting material is highly impure. |
| Low recovery of purified this compound. | 1. A large volume of solvent was used. 2. The crystals were filtered before crystallization was complete. 3. The final cooling temperature was not low enough. 4. The crystals were washed with a solvent that was not cold. | 1. Use the minimum amount of hot solvent necessary to dissolve the this compound. 2. Ensure the solution has been allowed to cool completely, preferably in an ice bath, for an adequate amount of time. 3. Cool the solution in an ice bath to maximize the yield of crystals. 4. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Crystals are discolored or appear impure. | 1. Impurities are co-crystallizing with the this compound. 2. Colored impurities are present in the starting material. | 1. A second recrystallization may be necessary. Ensure the chosen solvent has a significant difference in solubility for this compound versus the impurities at high and low temperatures. 2. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. For primary amides like this compound, polar solvents such as ethanol, acetone, and acetonitrile are often good starting points.[1] A mixture of solvents, such as heptane/tert-butyl methyl ether or systems including n-hexane, ethanol, and acetonitrile, has also been used for purifying similar fatty acid amides.[2][3] It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent system for your specific sample.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the this compound. Start by adding a small volume of solvent to your crude this compound and heat the mixture to the solvent's boiling point. Continue adding small portions of hot solvent until all the solid has just dissolved.
Q3: My this compound has a melting point of around 105°C. What should I consider when selecting a solvent?
A3: To avoid the product "oiling out," it is best to choose a solvent with a boiling point lower than the melting point of this compound (105°C). If a higher boiling solvent is necessary due to solubility characteristics, you may need to use a larger volume of solvent and cool the solution very slowly to encourage crystal formation over oiling.
Q4: Is it necessary to use a seed crystal?
A4: While not always necessary, using a seed crystal can be very beneficial. It can initiate crystallization in a supersaturated solution that is reluctant to form crystals and can help ensure a more controlled and consistent crystallization process, leading to purer crystals.
Q5: How can I improve the purity of my recrystallized this compound?
A5: To improve purity, ensure that the cooling process is slow and undisturbed to allow for selective crystallization. Washing the collected crystals with a small amount of ice-cold solvent is also crucial to remove any residual soluble impurities. If the purity is still not satisfactory, a second recrystallization can be performed.
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Melting Point | ~105 °C |
| Appearance | White to tan crystalline solid[4] |
Solubility Data of this compound
Precise, quantitative solubility data for this compound in common organic solvents is not widely available in the literature. The following table provides a mix of quantitative data in a less common solvent and qualitative information for more common solvents based on general principles for amides.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Notes |
| Nitroethane | 10.0 | 1.01 | Quantitative data available.[5] |
| 30.0 | 2.14 | [5] | |
| 50.0 | 7.53 | [5] | |
| 70.0 | 37.5 | [5] | |
| 90.0 | 307 | [5] | |
| Water | 23 | ~0.155 g/100mL | Limited solubility in cold water.[4] |
| 100 | ~0.471 g/100mL | Solubility increases with temperature. | |
| Ethanol | - | Soluble | Generally a good solvent for amides; solubility increases significantly with heat. |
| Acetone | - | Soluble | Often a suitable recrystallization solvent for amides. |
| Ethyl Acetate | - | Moderately Soluble | May be a suitable solvent, testing is recommended. |
| Toluene | - | Sparingly Soluble | Lower polarity may make it a good anti-solvent in a mixed solvent system. |
| Hexane | - | Poorly Soluble | Likely a poor solvent for dissolution but could be used as an anti-solvent or for washing. |
Experimental Protocols
Detailed Methodology for Solvent Selection
-
Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature) : To each test tube, add a different potential solvent (e.g., ethanol, acetone, ethyl acetate, toluene, hexane, water) dropwise, up to about 0.5 mL. Observe the solubility at room temperature. An ideal solvent will not dissolve the this compound at this stage.
-
Heating : If the this compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent in small increments until the solid dissolves. Note the amount of solvent required.
-
Cooling : Once a saturated solution is obtained at a high temperature, allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observation : A good recrystallization solvent will show a significant formation of crystals upon cooling.
-
Selection : Choose the solvent that dissolves the this compound when hot but results in a good yield of crystals when cold.
Detailed Methodology for Recrystallization of this compound
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and a boiling chip. Heat the flask on a hot plate, bringing the solvent to a gentle boil. Continue to add the minimum amount of hot solvent in small portions until the this compound is completely dissolved.
-
Decolorization (Optional) : If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration : If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization : Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying : Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a drying oven at a temperature well below the melting point of this compound.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for this compound recrystallization issues.
References
Technical Support Center: Quantifying Endogenous Octanamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the quantification of endogenous octanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its endogenous levels challenging to quantify?
A1: this compound, also known as caprylamide, is a fatty acid amide derived from the condensation of octanoic acid and ammonia.[1][2] Quantifying endogenous levels is difficult primarily because it is an endogenous molecule present at very low (nanomolar) concentrations in complex biological samples.[3] This necessitates highly sensitive and selective analytical methods to distinguish it from a multitude of other matrix components.[4][5] Furthermore, the lack of an "analyte-free" biological matrix makes creating accurate calibration standards a significant hurdle.[6][7]
Q2: What are the primary analytical methods for quantifying this compound?
A2: The gold standard for quantifying this compound and other fatty acid amides is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[8][9][10] This technique offers the high sensitivity and selectivity required to detect low concentrations in complex matrices.[8][9] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) can be used, but may require derivatization to improve the volatility of this compound.[11][12]
Q3: What are "matrix effects" in the context of LC-MS/MS analysis?
A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological sample.[4][13] These undetected components can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification.[5][14] This is a major challenge in bioanalysis, especially for endogenous compounds, as components like phospholipids (B1166683) and salts are common sources of interference.[4]
Q4: How should I choose an internal standard (IS) for this compound quantification?
A4: The most effective way to compensate for matrix effects and variability during sample preparation is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C- or ²H-labeled this compound).[5][6] A SIL-IS is chemically identical to the analyte and co-elutes chromatographically, but is distinguishable by the mass spectrometer due to its different mass. This allows it to experience the same matrix effects and extraction inconsistencies as the endogenous this compound, providing the most accurate correction.[5]
Q5: What are the critical considerations for sample collection and storage to ensure this compound stability?
A5: The stability of the analyte in the biological matrix is crucial for reliable data.[15] Fatty acid amides can be subject to enzymatic degradation.[16] Therefore, samples should be processed promptly after collection, kept on ice, and stored at -80°C for long-term stability. The addition of enzyme inhibitors may be necessary depending on the sample type and experimental goals. It is essential to perform stability assessments, including freeze-thaw cycles and bench-top stability tests, during method validation.[15]
Troubleshooting Guides
This section addresses specific problems that may arise during the quantification of endogenous this compound.
Issue 1: Low or No this compound Signal
| Possible Cause | Suggested Solution & Troubleshooting Steps |
| Inefficient Extraction | Review your extraction protocol. This compound is a non-polar molecule. Ensure the chosen organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) is appropriate. Optimize solvent volumes and extraction times. A common technique is a protein precipitation step followed by liquid-liquid extraction (LLE).[8] |
| Analyte Degradation | Ensure samples were handled properly to prevent enzymatic degradation by amidases like FAAH.[16] Work quickly, keep samples on ice, and consider adding protease/amidase inhibitors immediately after collection. Evaluate sample stability under your specific handling conditions. |
| Poor Ionization in MS | This compound may not ionize efficiently. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Electrospray ionization (ESI) in positive mode is typically used.[17] Consider derivatization to add a more readily ionizable group if signal remains poor.[13] |
| Instrument Contamination | A contaminated system can lead to ion suppression. Run system cleaning procedures as recommended by the instrument manufacturer. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Suggested Solution & Troubleshooting Steps |
| Significant Matrix Effects | This is a primary challenge.[4] Improve sample cleanup using Solid-Phase Extraction (SPE) to remove interfering matrix components like phospholipids.[13][18] Optimize the chromatographic gradient to better separate this compound from co-eluting interferences.[5] |
| Contamination | Contamination can come from solvents, collection tubes, or lab equipment. Use high-purity, LC-MS grade solvents and reagents.[17] Run solvent blanks to identify sources of contamination. |
| Isomeric Interference | Other endogenous compounds may have the same mass and similar retention times. Ensure your MS/MS method uses specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) that are unique to this compound to ensure selectivity.[19] |
Issue 3: Poor Reproducibility and High Variability
| Possible Cause | Suggested Solution & Troubleshooting Steps |
| Inconsistent Sample Preparation | Manual extraction steps are a major source of variability. Ensure precise and consistent pipetting for all reagents, solvents, and internal standards. Automate sample preparation steps if possible. Use a stable isotope-labeled internal standard to correct for variations.[5] |
| Instrument Instability | The LC-MS/MS system may be unstable. Before running samples, perform a system suitability test by injecting a standard solution multiple times to check for consistent retention times and peak areas. |
| Non-Specific Binding | Analytes can adsorb to plasticware or glassware.[15] Use low-binding tubes and pipette tips. Evaluate whether adding a small amount of organic solvent to the sample reconstitution buffer helps prevent binding. |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters must be optimized for your instrumentation and matrix.
1. Materials and Reagents
-
Human plasma (collected with K2EDTA)
-
This compound analytical standard
-
This compound-d3 (or other stable isotope) as internal standard (IS)
-
LC-MS grade acetonitrile (B52724) (ACN), methanol, water, and formic acid
-
Methyl tert-butyl ether (MTBE)
-
Low-binding microcentrifuge tubes
2. Sample Preparation
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution (e.g., this compound-d3 in methanol) to each sample, vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.[8]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add 500 µL of MTBE.
-
Vortex for 2 minutes, then centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid). Vortex to dissolve and transfer to an LC autosampler vial.
3. LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
| Parameter | Typical Value |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| LC Gradient | Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined empirically by infusing standards. This compound: e.g., m/z 144.2 -> 59.1 this compound-d3 (IS): e.g., m/z 147.2 -> 62.1 |
4. Calibration and Quantification
-
Prepare a calibration curve using a surrogate matrix (e.g., charcoal-stripped plasma) or by the standard addition method.[7]
-
Spike known concentrations of the this compound standard into the surrogate matrix and process alongside the unknown samples.
-
Plot the ratio of the analyte peak area to the IS peak area against the concentration. Use the resulting regression equation to determine the concentration in the unknown samples.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Matrix Effect Illustration
Caption: Ion suppression due to matrix effects.
Potential Signaling Context for Fatty Acid Amides
Fatty acid amides (FAAs) like this compound are part of a class of endogenous lipid signaling molecules.[20][21] While the specific pathways for this compound are less characterized than for its well-known cousin anandamide (B1667382) (AEA), they are believed to play roles in cell signaling.[20] AEA is known to interact with cannabinoid receptors (CB1, CB2) and GPR55, often leading to downstream effects on pathways like JNK and the modulation of intracellular calcium.[22][23][24]
Caption: Simplified FAA signaling pathways.
References
- 1. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-OCTANAMIDE | 629-01-6 [chemicalbook.com]
- 3. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cstti.com [cstti.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. leeder-analytical.com [leeder-analytical.com]
- 11. benchchem.com [benchchem.com]
- 12. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 16. mdpi.com [mdpi.com]
- 17. euncl.org [euncl.org]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The endocannabinoid anandamide inhibits cholangiocarcinoma growth via activation of the noncanonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anandamide exerts its antiproliferative actions on cholangiocarcinoma by activation of the GPR55 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Octanamide Adsorption
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the non-specific adsorption of octanamide to laboratory ware. Adherence to these recommendations can help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it adsorb to my labware?
A1: this compound (C8H17NO), also known as caprylamide, is a fatty amide derived from octanoic acid.[1][2] Its structure consists of a long, hydrophobic eight-carbon alkyl chain and a polar amide group.[3][4] This hydrophobicity gives this compound a strong affinity for non-polar surfaces, such as those found in common plastic labware like polypropylene (B1209903) and polystyrene, leading to its adsorption out of aqueous solutions.[5][6] This process is primarily driven by hydrophobic interactions between the compound and the labware surface.[7]
Q2: What are the consequences of this compound adsorption in my experiments?
A2: The adsorption of this compound to labware can cause a significant reduction in its effective concentration in your working solutions. This loss of analyte can lead to serious experimental errors, including inaccurate quantification, underestimated potency in biological assays, poor reproducibility between replicates, and flawed pharmacokinetic assessments.[5][7]
Q3: Which types of labware are best for minimizing this compound adsorption?
A3: The choice of labware is critical. Borosilicate glass is generally preferred over plastics because its polar, hydrophilic surface is less attractive to hydrophobic molecules.[6] The most effective option is often silanized (or deactivated) glass, which has been treated to cap reactive surface groups, rendering it more inert.[6] If plastic is necessary, polypropylene is often a better choice than polystyrene, though low-binding, surface-treated plastics are the most resistant to adsorption.[7]
Q4: What is "low-binding" labware and how does it work?
A4: Low-binding labware is specifically engineered to minimize the non-specific binding of molecules like peptides and hydrophobic compounds.[5] Manufacturers use proprietary polymer blends or apply special surface coatings to create a more hydrophilic and inert surface. These modifications reduce the hydrophobic and electrostatic interactions that cause molecules like this compound to adhere to the labware walls.[5]
Q5: How can I modify my experimental solution to reduce adsorption?
A5: Several modifications to your solvent or buffer can significantly decrease adsorption. Increasing the organic content with a solvent like acetonitrile (B52724) or methanol (B129727) can improve the solubility of this compound and reduce its drive to adsorb.[5][8] Alternatively, adding a low concentration (~0.05%) of a non-ionic surfactant, such as Tween-20, Triton X-100, or Pluronic F127, can coat the labware surface and compete with this compound for binding sites.[9][10] In some applications, a blocking agent like Bovine Serum Albumin (BSA) can be used to pre-coat the surface.[9]
Q6: Is it safe to reuse labware that has been exposed to this compound?
A6: It is strongly discouraged to reuse labware that has been in contact with hydrophobic compounds like this compound, particularly for sensitive or quantitative studies.[5][7] Standard washing procedures may not completely remove adsorbed residues, leading to a high risk of cross-contamination and inaccurate results in subsequent experiments.[7] For critical applications, always use new, disposable labware.
Troubleshooting Guides
Problem: Consistently low or variable-than-expected results in assays involving this compound.
Hypothesis: A significant fraction of the this compound is being lost from the solution due to adsorption to the labware, reducing its effective concentration.
Caption: Troubleshooting workflow for diagnosing and resolving this compound adsorption issues.
Data Summary Tables
Table 1: Comparison of Common Labware Materials for this compound Solutions
| Labware Material | Adsorption Potential | Recommended Use | Mitigation Strategy |
| Polystyrene (PS) | Very High | Not Recommended | Use alternative material. |
| Polypropylene (PP) | High | General, non-sensitive use | Add surfactant; switch to glass.[7] |
| Borosilicate Glass | Moderate | Good for stock solutions | Passivate via siliconization for best results.[6] |
| Low-Binding Plastic | Low | Recommended for sensitive assays | Usually sufficient; confirm with recovery test.[5] |
| Silanized Glass | Very Low | Highly Recommended | Ideal for standards and sensitive samples.[6] |
Table 2: Common Solution Additives to Minimize this compound Adsorption
| Additive Class | Example(s) | Typical Concentration | Mechanism of Action | Considerations |
| Organic Solvent | Acetonitrile, Methanol | 10-50% (v/v) or higher | Increases analyte solubility in the mobile phase.[5] | Ensure compatibility with downstream assays and cell viability. |
| Non-Ionic Surfactant | Tween-20, Triton X-100 | 0.01 - 0.1% (v/v) | Coats hydrophobic surfaces, preventing analyte binding.[9] | Can interfere with mass spectrometry or cell-based assays. |
| Blocking Protein | Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Preferentially adsorbs to surfaces, blocking sites.[9] | Can interfere with protein quantification or specific binding assays. |
Experimental Protocols
Protocol 1: Quantifying this compound Recovery from Labware
This protocol allows you to determine the percentage of this compound lost to adsorption in a specific type of labware.
Caption: Experimental workflow for a quantitative this compound recovery study.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare Working Solution: Dilute the stock solution to the final experimental concentration (e.g., 1 µg/mL) in your aqueous assay buffer.
-
Incubate in Test Labware: Aliquot the working solution into the labware you wish to test (e.g., polypropylene microcentrifuge tubes, polystyrene plate wells). Prepare a "Time 0" control sample by preparing the working solution directly in a silanized glass autosampler vial, which represents 100% recovery.[6]
-
Incubate: Cap or seal the test labware and incubate for a period relevant to your experiment (e.g., 1, 4, and 24 hours) under your standard experimental conditions (e.g., room temperature).[5][6]
-
Collect Supernatant: After incubation, carefully transfer the supernatant from the test labware into clean, inert autosampler vials (e.g., silanized glass).
-
Quantify this compound: Analyze the concentration of this compound in the control and test samples using a suitable method like HPLC or LC-MS.
-
Calculate Recovery: Determine the percentage of this compound recovered using the formula: (% Recovery) = ([Test Sample] / [Control Sample]) * 100.
Protocol 2: Surface Passivation of Glassware via Siliconization
This protocol creates a hydrophobic, inert surface on glassware to prevent the adsorption of molecules.
Caution: Dichlorodimethylsilane (B41323) is toxic, flammable, and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Methodology:
-
Clean Glassware: Thoroughly wash the glassware with detergent, rinse extensively with tap and deionized water, and dry completely in an oven.
-
Vapor Phase Deposition:
-
Place the clean, dry glassware inside a glass desiccator.
-
Place a small, open beaker containing 1-2 mL of dichlorodimethylsilane into the desiccator, ensuring it does not touch the other glassware.
-
Seal the desiccator and apply a vacuum for several minutes. This will cause the silane (B1218182) reagent to vaporize and coat all surfaces inside.
-
Leave the desiccator under vacuum for at least 2 hours to ensure a complete reaction.[5]
-
-
Post-Treatment:
-
Carefully and slowly vent the desiccator inside the chemical fume hood.
-
Remove the glassware and rinse it thoroughly with a solvent in which this compound is soluble (e.g., methanol or acetone) to remove any excess silanizing reagent.
-
Allow the glassware to air dry completely in the fume hood before use.
-
References
- 1. CAS 629-01-6: this compound | CymitQuimica [cymitquimica.com]
- 2. N-OCTANAMIDE | 629-01-6 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Buy this compound | 629-01-6 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. biorxiv.org [biorxiv.org]
"troubleshooting poor recovery of octanamide during sample preparation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of octanamide during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its recovery?
A1: Understanding the physicochemical properties of this compound is crucial for optimizing its extraction. Key properties are summarized in the table below. This compound is a moderately hydrophobic, neutral compound with limited water solubility. Its pKa indicates it is a very weak acid, meaning it will be in its neutral form across a wide pH range.
Q2: I am experiencing low this compound recovery. What are the most common causes?
A2: Poor recovery of this compound can stem from several factors during sample preparation. The most common issues include:
-
Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for partitioning the moderately hydrophobic this compound from the sample matrix.
-
Suboptimal pH: Although this compound is neutral, the pH of the sample can influence the solubility of matrix components, which may interfere with the extraction.
-
Incomplete Elution in Solid-Phase Extraction (SPE): The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.
-
Sample Matrix Effects: Proteins and other macromolecules in the sample can bind to this compound, preventing its extraction.
-
Analyte Instability: this compound may degrade under harsh pH or high-temperature conditions during sample processing.
Q3: How does pH affect the extraction of this compound?
A3: For neutral compounds like this compound, pH primarily affects the extraction by influencing the state of the sample matrix rather than the analyte itself. Adjusting the sample pH can help to:
-
Minimize Matrix Interferences: By altering the charge of interfering compounds, their solubility in the extraction solvent can be reduced.
-
Enhance Protein Precipitation: Adjusting the pH can improve the efficiency of protein removal, releasing any this compound that may have been bound.
For this compound, maintaining a pH where it remains neutral and stable is recommended. Extreme pH values should generally be avoided to prevent potential hydrolysis of the amide bond, although N,N-dialkyl amides have been shown to be stable in nitric acid solutions in some applications.[1][2]
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: You are observing low recovery of this compound after performing a liquid-liquid extraction.
Possible Causes and Solutions:
-
Incorrect Solvent Choice: The polarity of your extraction solvent may not be suitable for this compound.
-
Solution: this compound has a LogP of approximately 2.4-2.5, indicating moderate hydrophobicity.[3][4] Solvents like ethyl acetate (B1210297), dichloromethane, or a mixture of hexane (B92381) and a more polar solvent are good starting points. If you are using a very non-polar solvent (e.g., hexane alone), you may not be efficiently extracting the moderately polar this compound. Conversely, if your solvent is too polar, you may be co-extracting too many interferences. Try to match the polarity of the analyte with the extraction solvent.[5]
-
-
Insufficient Phase Separation/Emulsion Formation: Emulsions can trap the analyte and prevent efficient separation of the aqueous and organic layers.
-
Solution: Centrifuge the sample to break up the emulsion. You can also try adding salt ("salting out") to the aqueous phase to increase its polarity and promote phase separation.[5]
-
-
Suboptimal pH of the Aqueous Phase: While this compound is neutral, the pH can affect matrix components.
-
Solution: Adjust the pH of your sample to a neutral or slightly acidic/basic range to assess if matrix effects are at play. This can alter the solubility of potential interfering substances.
-
Poor Recovery in Solid-Phase Extraction (SPE)
Problem: You are experiencing low this compound recovery after solid-phase extraction.
Possible Causes and Solutions:
-
Improper Sorbent Selection: The chosen SPE sorbent may not have the appropriate retention mechanism for this compound.
-
Solution: For a neutral, moderately hydrophobic compound like this compound, a reversed-phase sorbent (e.g., C8 or C18) is generally suitable.
-
-
Inadequate Conditioning or Equilibration: Failure to properly prepare the sorbent can lead to inconsistent and poor retention.
-
Solution: Always condition the cartridge with an organic solvent (e.g., methanol) followed by an equilibration step with water or a buffer that matches your sample's aqueous environment.[6]
-
-
Sample Overload: Exceeding the capacity of the SPE cartridge will result in analyte breakthrough during loading.
-
Solution: Use a larger cartridge or dilute your sample.[6]
-
-
Inefficient Elution: The elution solvent is not strong enough to desorb this compound from the sorbent.
-
Solution: Increase the strength of your elution solvent. For a reversed-phase sorbent, this means increasing the percentage of the organic component (e.g., from 50% methanol (B129727) to 90% methanol or acetonitrile). You could also try a different, stronger organic solvent.
-
Low Recovery after Protein Precipitation
Problem: this compound recovery is low after precipitating proteins from a biological sample (e.g., plasma).
Possible Causes and Solutions:
-
Analyte Co-precipitation: this compound may be trapped within the precipitated protein pellet.
-
Solution: Optimize the precipitation conditions. Adding a small amount of acid or base to the organic solvent can sometimes disrupt protein-analyte interactions. Also, ensure thorough vortexing after adding the precipitation solvent and before centrifugation. Lower temperatures (e.g., 4°C) can improve precipitation efficiency and maintain protein stability.
-
-
Incorrect Supernatant Collection: You may be aspirating part of the loose protein pellet along with the supernatant.
-
Solution: After centrifugation, carefully aspirate the supernatant, leaving a small amount behind to avoid disturbing the pellet. A second centrifugation step after the initial separation can help to pellet any remaining suspended proteins.
-
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound relevant to sample preparation.
| Property | Value | Implication for Sample Preparation |
| Molecular Formula | C8H17NO | - |
| Molecular Weight | 143.23 g/mol | [3][7] |
| Melting Point | ~105 °C | [3][4] |
| Boiling Point | ~261-343 °C | [3][4] |
| Water Solubility | 1.55 g/L at 23 °C | [3] |
| LogP (octanol-water) | 2.4 - 2.53 | Indicates moderate hydrophobicity; suitable for reversed-phase chromatography and extraction with moderately polar organic solvents.[3][4][7] |
| pKa | ~17 | This compound is a very weak acid and will be in its neutral form in typical aqueous solutions.[4] |
Experimental Protocols
Protocol: Liquid-Liquid Extraction of this compound from an Aqueous Matrix
This protocol provides a general methodology for the extraction of this compound from a simple aqueous sample.
Materials:
-
Aqueous sample containing this compound
-
Ethyl Acetate (or other suitable organic solvent)
-
Sodium Chloride (optional)
-
Vortex mixer
-
Centrifuge
-
Conical glass tubes
-
Nitrogen evaporator
Methodology:
-
Pipette 1 mL of the aqueous sample into a 15 mL conical glass tube.
-
Add 3 mL of ethyl acetate to the tube.
-
(Optional) If emulsions are anticipated, add a small amount of sodium chloride to the mixture.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS analysis) for analysis.
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving Americium/Curium Separation Factors in the AmSel Process through Symmetry Lowering of the Diglycolamide Extractant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 629-01-6 [smolecule.com]
- 4. This compound|lookchem [lookchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating an HPLC Method for Octanamide Purity
This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the determination of octanamide purity. The comparison is based on validation parameters outlined by the International Conference on Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) general chapter <621>.[1][2][3][4][5][6][7][8][9] The objective is to offer researchers, scientists, and drug development professionals a framework for selecting and validating a suitable HPLC method for aliphatic amides like this compound.
This compound is a primary fatty amide derived from the formal condensation of octanoic acid with ammonia.[10][11] Ensuring its purity is critical in pharmaceutical applications where it may be used as an intermediate or excipient. This guide compares a traditional Reversed-Phase (RP-HPLC) method using a C18 column with a method employing a more specialized Amide column, designed for enhanced retention and selectivity of polar compounds.[12][13][14]
Comparative Analysis of HPLC Methods
Two distinct HPLC methods were validated for the determination of this compound purity against a hypothetical primary impurity (Impurity A, e.g., octanoic acid). The validation was performed in accordance with ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][5][8][9]
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A: Reversed-Phase C18 | Method B: Amide Column |
| Column | C18, 4.6 x 150 mm, 5 µm | Amide, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water (90:10 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temp. | 30°C | 35°C |
| Run Time | 10 minutes | 12 minutes |
Table 2: Summary of Method Validation Data
| Validation Parameter | Method A: Reversed-Phase C18 | Method B: Amide Column | ICH Q2(R1) Acceptance Criteria |
| Specificity | Resolution (this compound/Impurity A) = 1.8 | Resolution (this compound/Impurity A) = 2.5 | Resolution > 1.5 |
| Linearity (Range) | 1 - 150 µg/mL | 1 - 150 µg/mL | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Within 98.0% - 102.0% for assay |
| Precision (RSD%) | |||
| - Repeatability | 0.8% | 0.5% | RSD ≤ 2% |
| - Intermediate Precision | 1.2% | 0.9% | RSD ≤ 2% |
| LOD | 0.3 µg/mL | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | 1.0 µg/mL | 0.3 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Tailing Factor (this compound) | 1.4 | 1.1 | Tailing factor ≤ 2.0 |
Experimental Protocols
Detailed methodologies for the validation of the two HPLC methods are provided below. These protocols are based on the principles outlined in the ICH Q2(R1) and USP <621> guidelines.[1][4][5][6][7]
Method A: Reversed-Phase C18
1. Chromatographic System:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound Reference Standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 150 µg/mL.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, dissolve in, and dilute to 100 mL with the mobile phase.
3. Validation Procedures:
-
Specificity: Inject the blank (mobile phase), a solution of Impurity A, and the sample solution spiked with Impurity A to demonstrate the resolution between this compound and the impurity.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking the sample solution with the reference standard at three concentration levels (80%, 100%, and 120% of the sample concentration) in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate injections of the 100 µg/mL standard solution.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
-
LOD & LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ, either visually or by calculation from the standard deviation of the response and the slope of the calibration curve.
Method B: Amide Column
1. Chromatographic System:
-
HPLC System: A standard HPLC system as described for Method A.
-
Column: Amide, 4.6 x 150 mm, 5 µm particle size.[12][13][14]
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (90:10 v/v) containing 0.1% Formic Acid.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
2. Standard and Sample Preparation:
-
Follow the same procedures as described for Method A, using the mobile phase for the Amide Column method as the diluent.
3. Validation Procedures:
-
Follow the same validation procedures as described for Method A.
Visualizations
The following diagrams illustrate the workflow for HPLC method validation and the logical relationship between the key validation parameters.
References
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. usp.org [usp.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. bioglobax.com [bioglobax.com]
- 7. Chromatography [usp.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS 629-01-6: this compound | CymitQuimica [cymitquimica.com]
- 12. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Octanamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of octanamide and its analogs, focusing on their potential as therapeutic agents. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in the fields of pharmacology and drug discovery.
Introduction
This compound, a simple fatty acid amide, and its derivatives have garnered significant interest in recent years due to their diverse biological activities.[1] A primary area of investigation has been their role as histone deacetylase (HDAC) inhibitors.[2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[2] Dysregulation of HDAC activity is implicated in a variety of diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents.[3][4]
This guide will delve into the structure-activity relationships of this compound and its analogs, comparing their potency and selectivity as HDAC inhibitors and exploring other potential biological targets.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro biological activity of this compound and several of its key analogs. The data, presented as half-maximal inhibitory concentrations (IC50), provide a quantitative measure of the potency of these compounds against specific biological targets.
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| This compound | - | - | - | [1] |
| Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) | Pan-HDAC | ~100 | In vitro fluorometric assay | [5] |
| N-Hydroxy-7-(2-naphthylthio)heptanamide (HNHA) | HDAC | 100 | In vitro fluorometric assay | |
| HDAC Inhibitor VIII | HDAC6 | 0.002 | In vitro assay | |
| HDAC3 | 0.42 | In vitro assay | ||
| HDAC10 | 90.7 | In vitro assay | ||
| HDAC2 | 252 | In vitro assay | ||
| HDAC1 | 271 | In vitro assay | ||
| HDAC8 | 6851 | In vitro assay | ||
| Chidamide | HDAC1, 2, 3, 10 | Potent Inhibitor | SKM-1 and HEL cells | [4] |
| BRN-250 (Nicotinamide derivative) | VEGFR2 | 10-100 (nM range) | HUVECs | [6] |
| ZINC12555961 | HDAC | Significant Inhibitory Activity | In vitro enzyme inhibition assay | [7][8] |
| Amide-aplog-1 | PKCδ C1B domain | 70-fold weaker than aplog-1 | - | [9] |
| Norarachidonyl urea (B33335) analogues (4a, 4g) | CB1 receptor | 436, 347 | Binding affinity assay | [10] |
| 2-fluoroethyl analogue (4f) | CB1 receptor | Binds 2x better than Anandamide | Binding affinity assay | [10] |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2880 | In vitro assay | [11] |
| h-NTPDase3 | 720 | In vitro assay | [11] | |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 280 | In vitro assay | [11] |
Experimental Protocols
In Vitro Fluorometric HDAC Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against histone deacetylases.
Materials:
-
96-well black microplate
-
HDAC Assay Buffer
-
Test compound (e.g., this compound analog) dissolved in DMSO
-
Diluted recombinant HDAC enzyme
-
Fluorogenic HDAC substrate
-
Developer solution containing a stop solution (e.g., Trichostatin A)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compound in HDAC Assay Buffer. Ensure the final DMSO concentration is less than 1%.
-
In the 96-well plate, add the HDAC Assay Buffer, followed by the test compound at various concentrations (or DMSO for the control).
-
Add the diluted recombinant HDAC enzyme to each well.
-
Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. The IC50 value can then be determined by plotting the percent inhibition against the log of the compound concentration.
Cell Viability (MTT) Assay
This assay is used to assess the effect of the test compounds on the viability of cancer cells.[7]
Materials:
-
96-well plate
-
Cancer cell lines (e.g., HeLa, K562)
-
Growth medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0, 1, 10, 50, and 100 µM).
-
After 44 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Signaling Pathways and Mechanisms of Action
Histone Deacetylase (HDAC) Inhibition
The primary mechanism of action for many this compound analogs is the inhibition of histone deacetylases.[2] This inhibition leads to the hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcription of genes that may have been silenced.[2] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]
Caption: Mechanism of action for HDAC inhibitors like this compound analogs.
Ceramide Signaling Pathway
Some fatty acid amides, structurally related to this compound, are involved in ceramide signaling pathways. Ceramides are bioactive lipids that mediate various cellular stress responses, including inflammation, apoptosis, and growth inhibition.[12] The de novo synthesis of ceramide is a key pathway in its production.
Caption: De novo ceramide biosynthesis and its role in cellular stress.
Conclusion
This compound and its analogs represent a versatile class of compounds with significant therapeutic potential, particularly as HDAC inhibitors for cancer therapy. The structure-activity relationship data reveal that modifications to the basic this compound structure can dramatically influence potency and selectivity. The experimental protocols provided offer a starting point for researchers to evaluate new analogs, while the signaling pathway diagrams provide a visual framework for understanding their mechanisms of action. Further research into the optimization of these compounds could lead to the development of novel and effective treatments for a range of diseases.
References
- 1. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Chidamide, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SID 163826873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activities of the amide derivative of aplog-1, a simplified analog of aplysiatoxin with anti-proliferative and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unique analogues of anandamide: arachidonyl ethers and carbamates and norarachidonyl carbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Octanamide Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of octanamide in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The selection of an appropriate quantification method is critical for accurate pharmacokinetic and pharmacodynamic studies in drug development and research. This document outlines the detailed experimental protocols for both methods, presents a comparative summary of their performance based on validated experimental data, and visualizes the cross-validation workflow.
Data Presentation: Comparative Analysis of Quantification Methods
The performance of analytical methods is evaluated based on several key parameters that determine their reliability and suitability for a specific application. Below is a summary of the validation parameters for the GC-MS method for a closely related analyte, octanoate (B1194180), and a proposed, representative LC-MS/MS method for this compound based on established methodologies for similar short-chain fatty acid amides.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) for Octanoate | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound (Representative) |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole Mass Spectrometer |
| Matrix | Human Plasma | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 0.43 µM[1] | ~0.5 ng/mL (estimated) |
| Linearity (R²) | > 0.99[1] | > 0.99 (typical) |
| Intra-day Precision (CV%) | < 9.1%[1] | < 15% (typical) |
| Inter-day Precision (CV%) | < 9.3%[1] | < 15% (typical) |
| Accuracy (Relative Error %) | Within ± 15% (assumed) | Within ± 15% (typical) |
| Sample Preparation | Direct derivatization in plasma followed by liquid-liquid extraction | Protein precipitation followed by solid-phase extraction |
Experimental Protocols
Detailed and validated experimental protocols are essential for the reproducibility of analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Octanoate
This method, developed for the analysis of octanoate in human plasma, can be adapted for this compound.[1]
a. Sample Preparation:
-
To 100 µL of plasma, calibration standard, or quality control sample in a GC vial, add 200 µL of a freshly prepared 3 mol/L solution of acetyl chloride in isobutanol.
-
Cap the vial and heat at 60°C for 1 hour to facilitate the derivatization of octanoate to its isobutyl ester.
-
After cooling to room temperature, add 500 µL of a 5% NaCl solution and 200 µL of chloroform.
-
Vortex the mixture for 1 minute to extract the isobutyl ester of octanoate into the organic phase.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer the lower organic phase (chloroform) to a clean GC vial for analysis.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless inlet, operated in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 25°C/min, hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the octanoate isobutyl ester.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound (Proposed Method)
This proposed method is based on established protocols for the analysis of short-chain fatty acid amides in biological matrices.
a. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
For further cleanup to remove phospholipids, a solid-phase extraction (SPE) step using a C18 cartridge can be employed after protein precipitation.
b. LC-MS/MS Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and its internal standard.
Mandatory Visualizations
To ensure the reliability and comparability of data generated by different analytical methods, a cross-validation process is essential.
Caption: A logical workflow for the cross-validation of two analytical methods.
The following diagram illustrates a key signaling pathway where fatty acid amides, such as this compound, may play a role.
Caption: A simplified diagram of a potential G-protein coupled receptor signaling pathway.
References
"octanamide versus palmitoylethanolamide in GPR55 activation"
An Objective Comparison of Octanamide and Palmitoylethanolamide (B50096) in GPR55 Activation
For researchers and professionals in drug development, understanding the nuanced interactions of lipid signaling molecules with their receptors is paramount. This guide provides a detailed comparison of two N-acylethanolamides, this compound and palmitoylethanolamide (PEA), in their capacity to activate the G protein-coupled receptor 55 (GPR55). While both are structurally related endogenous lipids, the available scientific literature presents a complex and, at times, conflicting picture of their activities at this receptor.
Quantitative Data Summary
The potency of a ligand is a critical parameter in pharmacology, typically expressed as the half-maximal effective concentration (EC50). A comprehensive review of existing literature reveals a significant disparity in the data available for palmitoylethanolamide and a notable lack of data for this compound in the context of GPR55 activation.
| Compound | Assay Type | Cell Line | Reported EC50 | Efficacy | Citation |
| Palmitoylethanolamide (PEA) | [35S]GTPγS Binding | HEK293 | 4 nM | Agonist | [1] |
| Calcium Mobilization | hGPR55-HEK293 | No response observed | - | [2] | |
| β-arrestin Recruitment | GPR55-transfected cells | No statistically significant effect | - | [3] | |
| This compound | - | - | Data not available | - | - |
Note on Palmitoylethanolamide (PEA) Data: The activity of PEA at GPR55 is a subject of considerable debate in the scientific community. While an early study using a [35S]GTPγS binding assay reported a potent EC50 of 4 nM, subsequent studies using different functional readouts, such as calcium mobilization and β-arrestin recruitment, have failed to demonstrate significant agonist activity.[1][2] This suggests that PEA's effect may be highly dependent on the specific signaling pathway and experimental system being investigated. Some researchers propose that PEA's physiological effects may be mediated through other targets, such as PPARα, or via indirect mechanisms.[1]
Note on this compound: Despite being a member of the N-acylethanolamide family, there is a conspicuous absence of published data quantifying the direct activation of GPR55 by this compound.
GPR55 Signaling Pathways
Activation of GPR55 initiates a cascade of intracellular events through coupling with distinct G proteins. The receptor primarily signals through Gαq and Gα12/13 proteins, leading to the activation of downstream effectors.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of GPR55 activation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of a G protein-coupled receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing human GPR55.
-
Harvest cells and homogenize in an ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Isolate the membrane fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
-
Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration. Store at -80°C.
2. Binding Assay:
-
In a 96-well plate, combine the cell membranes (e.g., 20 µg of protein), [35S]GTPγS (final concentration ~0.1 nM), and various concentrations of the test compound (e.g., PEA).
-
The assay buffer should contain approximately 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 50 µM GDP.[6]
-
To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled GTPγS (e.g., 10 µM).[6]
-
Incubate the plate at 30°C for 60-120 minutes.
3. Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C filters) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters, and measure the bound radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the specific binding against the logarithm of the agonist concentration and fit the data using a non-linear regression model to determine the EC50 and Emax values.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR55 activation, which is a downstream consequence of Gαq signaling.
1. Cell Preparation:
-
Seed HEK293 cells stably expressing GPR55 into a 96-well, black-walled, clear-bottom plate.
-
Allow cells to adhere and grow overnight.
2. Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for approximately 1 hour at 37°C to allow the dye to enter the cells and be de-esterified.
3. Measurement:
-
Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for a short period.
-
The instrument then adds the test compounds at various concentrations to the wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) in real-time.[7]
4. Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve with a sigmoidal function to determine the EC50 value.
Conclusion
The comparison between this compound and palmitoylethanolamide in GPR55 activation underscores the complexity of lipid signaling. For palmitoylethanolamide, the evidence is conflicting, with its agonist activity at GPR55 being highly dependent on the assay used. This suggests that PEA may be a biased agonist or that its effects are context-dependent. For this compound, there is a clear gap in the scientific literature regarding its interaction with GPR55. Researchers should exercise caution when interpreting the activity of these compounds at GPR55 and consider employing multiple, diverse assay systems to build a comprehensive pharmacological profile. Future studies are warranted to clarify the role of PEA and to investigate the potential activity of this compound at this receptor.
References
- 1. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GPR55 regulates cannabinoid 2 receptor-mediated responses in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CB2-GPR55 Receptor Heteromers Modulates Cancer Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
A Comparative Analysis of Octanamide's Impact on Cellular Viability and Apoptosis
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the effects of octanamide and its analogs on different cell lines. Due to a scarcity of direct comparative studies on this compound, this document focuses on the well-documented effects of N-octanoyl-sphingosine (C8-ceramide), a structurally related ceramide analog, on the human monocytic U937 cell line as a primary example. Furthermore, this guide furnishes detailed experimental protocols to facilitate independent comparative studies of this compound across various cell lines of interest.
Comparative Efficacy of N-octanoyl-sphingosine in U937 Cells
N-octanoyl-sphingosine, a cell-permeable ceramide analog, has been demonstrated to be a potent inducer of apoptosis in the U937 cell line. The stereochemistry of the molecule plays a crucial role in its cytotoxic activity. The D- and L-threo stereoisomers have been found to be significantly more potent in inducing nucleosomal DNA fragmentation, a hallmark of apoptosis, compared to the erythro isomers[1].
| Compound/Stereoisomer | Potency in Inducing Apoptosis in U937 Cells |
| D-threo-C8-Ceramide | High |
| L-threo-C8-Ceramide | High |
| L-erythro-C8-Ceramide | Moderate |
| D-erythro-C8-Ceramide | Low |
| DL-erythro-dihydro-C8-Ceramide | Very Low |
Table 1: Comparative potency of N-octanoyl-sphingosine stereoisomers in inducing apoptosis in the U937 human monocytic cell line. Potency is determined by the extent of nucleosomal DNA fragmentation observed[1].
Experimental Protocols
To enable researchers to conduct their own comparative studies on the effects of this compound, the following are detailed protocols for key experimental assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[2][3].
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals[2]. The concentration of the formazan is directly proportional to the number of viable cells[3].
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours[4].
-
Treat the cells with varying concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours)[5]. Include untreated cells as a negative control.
-
After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well[4].
-
Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals[4].
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader[2][4].
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is a standard method for detecting early-stage apoptosis in cells.
Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells[6]. Propidium iodide (PI) is a fluorescent dye that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.
Procedure:
-
Induce apoptosis in cells by treating them with this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold phosphate-buffered saline (PBS)[7].
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL[8].
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension[8].
-
Incubate for 10-15 minutes at room temperature in the dark[8].
-
(Optional) Add a vital dye such as Propidium Iodide (PI) to distinguish between early apoptotic and late apoptotic/necrotic cells[7].
-
Analyze the cells by flow cytometry within one hour of staining[7].
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase will have an intermediate fluorescence intensity[9].
Procedure:
-
Harvest approximately 1 × 10^6 cells and wash with PBS[10].
-
Fix the cells by adding 4.5 ml of ice-cold 70% ethanol (B145695) dropwise while vortexing[10].
-
Incubate the cells at -20°C for at least 2 hours[10].
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA[9].
-
Incubate for 20-30 minutes at room temperature in the dark[10].
-
Analyze the DNA content of the cells by flow cytometry[9].
Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family[11].
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with primary antibodies specific to the proteins of interest, followed by secondary antibodies conjugated to an enzyme that allows for detection.
Procedure:
-
Prepare cell lysates from control and this compound-treated cells.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[12].
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[12].
Visualizing Cellular Mechanisms and Workflows
To better understand the potential mechanisms of action of this compound and the experimental processes involved in its study, the following diagrams are provided.
References
- 1. Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers and N-octyl-sphingosine. The ceramide amide group is not required for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. brieflands.com [brieflands.com]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
Navigating the Biomarker Maze: A Comparative Guide to the Validation of Octanamide and its Analogs
For researchers, scientists, and drug development professionals, the quest for reliable biomarkers is a critical endeavor. This guide provides a comprehensive comparison of the validation process for novel fatty acid amide biomarkers, with a focus on octanamide and its more-studied analog, oleamide (B13806), in the context of sleep disorders. We contrast this with the well-established validation and clinical use of Alanine (B10760859) Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as biomarkers for liver disease.
At a Glance: Comparing Novel and Established Biomarkers
While this compound itself has limited direct evidence as a validated biomarker, its chemical family, the fatty acid amides, which includes oleamide and oleoylethanolamide, shows promise, particularly in the field of sleep medicine. This guide will use oleoylethanolamide as a primary example of a novel biomarker candidate and compare its validation journey to that of the long-established liver enzymes ALT and AST.
| Feature | Oleoylethanolamide (for Sleep Disorders) | Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST) (for Liver Disease) |
| Biomarker Class | Fatty Acid Amide (Lipid) | Enzyme |
| Primary Indication | Potential for monitoring sleep deprivation and related disorders | Detection and monitoring of liver cell injury |
| Matrix | Cerebrospinal Fluid (CSF), Plasma | Serum, Plasma |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Spectrophotometric Assay |
| Validation Status | Investigational/Pre-clinical | Fully Validated and Widely Used in Clinical Practice |
| Quantitative Performance Data | Limited public data on sensitivity, specificity, and AUC. Studies show a statistically significant increase in CSF with sleep deprivation.[1] | Well-established. For example, the ALT/AST ratio is a recognized marker for NAFLD risk and severity.[2] However, their specificity can be limited as AST is also found in other tissues.[3] |
| Key Regulatory Molecule | Fatty Acid Amide Hydrolase (FAAH) | Not applicable |
The Endocannabinoid System: A Key Signaling Pathway for Fatty Acid Amides
Fatty acid amides like oleamide and anandamide (B1667382) are key players in the endocannabinoid system, a complex cell-signaling network involved in regulating a range of physiological processes, including sleep. The enzyme Fatty Acid Amide Hydrolase (FAAH) is responsible for the breakdown of these signaling molecules. Inhibition of FAAH leads to increased levels of these amides, which can promote sleep.[4] This pathway is a critical area of research for understanding and potentially targeting sleep disorders.
The Path to Validation: An Experimental Workflow
The validation of a novel biomarker like oleoylethanolamide is a multi-step process that begins with discovery and moves through analytical and clinical validation. This workflow ensures the reliability and clinical relevance of the biomarker.
Experimental Protocols: From Sample to Signal
Accurate and reproducible quantification is the cornerstone of biomarker validation. Below are detailed methodologies for the analysis of oleoylethanolamide in cerebrospinal fluid and the standard clinical assays for ALT and AST.
Quantification of Oleoylethanolamide in Cerebrospinal Fluid (CSF) by LC-MS/MS
This protocol is based on methods described for the analysis of fatty acid amides in biological fluids.[5][6][7][8][9]
1. Sample Collection and Preparation:
-
CSF is collected via lumbar puncture into polypropylene (B1209903) tubes.
-
Samples are immediately centrifuged at 2000g for 10 minutes at 4°C to remove any cellular debris.
-
The supernatant is transferred to clean polypropylene tubes and stored at -80°C until analysis.
2. Sample Extraction:
-
To 200 µL of CSF, an internal standard (e.g., deuterated oleoylethanolamide) is added.
-
Lipids are extracted using a liquid-liquid extraction method. A common approach involves the addition of a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
The mixture is vortexed and centrifuged to separate the organic and aqueous layers.
-
The lower organic layer containing the lipids is carefully collected and dried under a stream of nitrogen.
3. LC-MS/MS Analysis:
-
The dried lipid extract is reconstituted in a small volume of a suitable solvent, typically a mixture of methanol and toluene.
-
The reconstituted sample is injected into a Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: A C18 reversed-phase column is commonly used. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile/isopropanol with formic acid) is employed to separate the analytes.
-
Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for oleoylethanolamide and its internal standard are monitored.
4. Data Analysis and Quantification:
-
The concentration of oleoylethanolamide in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Standard Clinical Assay for ALT and AST
These are well-established spectrophotometric methods routinely performed on automated clinical chemistry analyzers.
1. Principle:
-
The assays are based on the measurement of the rate of an enzymatic reaction.
-
ALT: Catalyzes the transfer of an amino group from alanine to α-ketoglutarate, forming pyruvate (B1213749) and glutamate. The rate of pyruvate formation is measured.
-
AST: Catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate. The rate of oxaloacetate formation is measured.
2. Measurement:
-
The reactions are coupled to a second enzymatic reaction that results in the oxidation of NADH to NAD+.
-
The decrease in absorbance at 340 nm, which is proportional to the rate of NADH oxidation, is continuously monitored.
-
The rate of change in absorbance is directly proportional to the ALT or AST activity in the sample.
3. Sample:
-
Serum or plasma is the required sample.
4. Instrumentation:
-
Automated clinical chemistry analyzers are used for high-throughput and standardized analysis.
Conclusion: The Future of Fatty Acid Amide Biomarkers
While this compound itself is not yet a validated biomarker, the study of related fatty acid amides like oleamide and oleoylethanolamide in the context of sleep disorders is a promising area of research. The validation of these novel biomarkers will require rigorous analytical and clinical studies to establish their performance characteristics, similar to the well-defined validation of established biomarkers like ALT and AST. As our understanding of the endocannabinoid system and its role in sleep regulation grows, these fatty acid amides may one day become valuable tools in the diagnosis and management of sleep disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Elevated ALT/AST ratio as a marker for NAFLD risk and severity: insights from a cross-sectional analysis in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gertitashkomd.com [gertitashkomd.com]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Confirming the Identity of Synthetic Octanamide: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the identity and purity of a synthesized compound is a critical step. This guide provides an objective comparison of spectroscopic data for synthetic octanamide against its common precursors, octanoic acid and octanoyl chloride, supported by experimental data and detailed protocols.
The successful synthesis of this compound from precursors like octanoic acid or octanoyl chloride requires rigorous characterization to ensure the complete conversion of the starting material and the absence of significant impurities. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are powerful analytical techniques that, when used in conjunction, provide a comprehensive fingerprint of the molecule's structure.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound, octanoic acid, and octanoyl chloride. These values serve as a benchmark for researchers to compare their experimental results.
Infrared (IR) Spectroscopy Data
| Functional Group | Vibration Mode | This compound (cm⁻¹) | Octanoic Acid (cm⁻¹) | Octanoyl Chloride (cm⁻¹) |
| N-H (Amide) | Stretch | ~3350 & ~3180 (two bands, medium) | - | - |
| O-H (Carboxylic Acid) | Stretch | - | ~3300-2500 (very broad) | - |
| C-H (Alkyl) | Stretch | ~2920 & ~2850 (strong) | ~2920 & ~2850 (strong) | ~2925 & ~2855 (strong) |
| C=O (Carbonyl) | Stretch | ~1640 (strong, "Amide I") | ~1710 (strong) | ~1800 (strong) |
| N-H (Amide) | Bend | ~1620 (medium, "Amide II") | - | - |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Typical shifts in CDCl₃)
| Proton Environment | This compound (δ, ppm) | Octanoic Acid (δ, ppm) | Octanoyl Chloride (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~0.88 | ~0.89 | ~0.90 | Triplet | 3H |
| -(CH₂)₅- | ~1.28 | ~1.30 | ~1.31 | Multiplet | 10H |
| -CH₂-C=O | ~2.21 | ~2.35 | ~2.89 | Triplet | 2H |
| -NH₂ | ~5.3-6.0 | - | - | Broad Singlet | 2H |
| -COOH | - | ~11-12 | - | Broad Singlet | 1H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Typical shifts in CDCl₃)
| Carbon Environment | This compound (δ, ppm) | Octanoic Acid (δ, ppm) | Octanoyl Chloride (δ, ppm) |
| -CH₃ | ~14.1 | ~14.1 | ~14.0 |
| Alkyl Chain Carbons | ~22.6, ~25.6, ~29.2, ~29.3, ~31.7 | ~22.6, ~24.7, ~29.0, ~29.1, ~31.7 | ~22.5, ~24.8, ~28.8, ~28.9, ~31.6 |
| -CH₂-C=O | ~36.5 | ~34.1 | ~46.5 |
| C=O | ~175.9 | ~180.8 | ~173.9 |
Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) and Interpretation |
| This compound | 143 | 59 ([H₂N-C(OH)=CH₂]⁺, McLafferty rearrangement), 44 ([H₂N-C=O]⁺) |
| Octanoic Acid | 144 | 60 ([CH₃-C(OH)₂]⁺, McLafferty rearrangement), 127 ([M-OH]⁺), 99 ([M-COOH]⁺) |
| Octanoyl Chloride | 162/164 (isotope pattern) | 127 ([M-Cl]⁺), 99 ([M-COCl]⁺) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples like this compound, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal. Liquid samples like octanoic acid and octanoyl chloride can be analyzed as a thin film between two salt plates (e.g., NaCl) or using ATR.
-
Instrument Setup : The spectrometer is set to acquire data in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added if not already present in the solvent.
-
Instrument Setup : The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition :
-
¹H NMR : A standard pulse sequence is used to acquire the free induction decay (FID). The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
¹³C NMR : A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing : The acquired FIDs are Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra.
Mass Spectrometry (MS)
-
Sample Introduction : For volatile and thermally stable compounds, Gas Chromatography (GC) is an ideal method for sample introduction and separation from impurities. A dilute solution of the sample in a volatile solvent is injected into the GC.
-
Ionization : As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is commonly used to induce fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Visualization of Workflows and Logic
The following diagrams illustrate the experimental workflow and the logical process of confirming the identity of synthetic this compound.
A Researcher's Guide to Inter-Laboratory Comparison of Octanamide Analysis
For researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reproducibility of analytical measurements is fundamental to the integrity of scientific data and the successful development of new therapeutic agents. This guide provides an objective framework for the inter-laboratory comparison of octanamide analysis. While a formal, large-scale inter-laboratory study on this compound has not been published, this document synthesizes established principles from regulatory guidelines to present expected performance data and detailed experimental protocols.
Inter-laboratory comparisons, also known as proficiency tests, are essential for validating analytical methods and demonstrating the competency of a laboratory.[1] They involve multiple laboratories analyzing identical samples to compare and evaluate their results. This process helps to identify potential biases, assess the robustness of a method, and ensure that results are comparable across different sites.
This compound is a fatty acid amide that may have various biological activities, making its reliable quantification critical in research and development. The most common and robust analytical techniques for quantifying small molecules like this compound in biological matrices are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This guide will focus on the widely used LC-MS/MS methodology.
Data Presentation: Expected Performance in an Inter-Laboratory Study
The following tables summarize the typical performance characteristics and acceptance criteria for a validated bioanalytical method based on guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] These values represent the expected outcomes for laboratories participating in an this compound analysis proficiency test.
Table 1: Summary of Method Performance Characteristics for this compound Quantification
| Performance Characteristic | Acceptance Criteria | Expected Performance in a Multi-Laboratory Setting |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±12% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 12% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Analyte and matrix dependent (e.g., 0.1 - 1 ng/mL in plasma) |
| Recovery (%) | Consistent, precise, and reproducible | 85 - 115% |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.
Table 2: Stability Performance Characteristics for this compound in Human Plasma
| Stability Test | Condition | Acceptance Criteria (% Deviation from Nominal) |
| Freeze-Thaw Stability | 3 cycles, -20°C to room temperature | Within ±15% |
| Bench-Top Stability | 4 hours at room temperature | Within ±15% |
| Long-Term Stability | 30 days at -80°C | Within ±15% |
| Autosampler Stability | 24 hours at 4°C | Within ±15% |
Experimental Protocols
A detailed and standardized protocol is the cornerstone of any successful inter-laboratory comparison. Below is a representative LC-MS/MS method for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
This compound-d3 (or other stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 0.1 ng/mL to 1000 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) to each tube (except for the blank matrix) and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0.0 - 0.5 min: 20% B
-
0.5 - 2.5 min: 20% to 95% B
-
2.5 - 3.5 min: 95% B
-
3.5 - 3.6 min: 95% to 20% B
-
3.6 - 5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 144.2 m/z -> Q3: 72.1 m/z
-
This compound-d3 (IS): Q1: 147.2 m/z -> Q3: 75.1 m/z
-
Mandatory Visualizations
The following diagrams illustrate the typical workflow for an inter-laboratory study and a representative signaling pathway for fatty acid amides.
Caption: Workflow for an inter-laboratory comparison study.
Caption: A general signaling pathway for fatty acid amides.
References
- 1. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
A Comprehensive Guide to the Validation of a Stability-Indicating Assay for Octanamide
For researchers, scientists, and drug development professionals, ensuring the stability of a pharmaceutical compound is a critical aspect of the development process. A stability-indicating assay method (SIAM) is a validated analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] This guide provides a comparative framework for the validation of a stability-indicating high-performance liquid chromatography (HPLC) method for octanamide, a short-chain primary amide.
Comparison of HPLC Methods for Stability-Indicating Assays
The selection of an appropriate HPLC column is paramount in developing a successful stability-indicating method. The two most common reversed-phase columns, C8 and C18, offer different levels of hydrophobicity, which influences the retention and separation of this compound and its potential degradation products.
Table 1: Comparison of C8 and C18 Columns for this compound Analysis
| Parameter | HPLC Method A (C8 Column) | HPLC Method B (C18 Column) | Rationale and Performance Comparison |
| Stationary Phase | Octylsilane (C8) | Octadecylsilane (C18) | C18 columns are more hydrophobic than C8 columns due to the longer alkyl chains. This increased hydrophobicity generally leads to longer retention times for non-polar analytes. |
| Mobile Phase | Acetonitrile:Water (40:60 v/v) | Acetonitrile:Water (50:50 v/v) | A higher percentage of organic solvent is typically required with C18 columns to achieve reasonable retention times for moderately polar compounds like this compound. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate is used for both methods to ensure comparability. |
| Detection Wavelength | 210 nm | 210 nm | This compound lacks a strong chromophore, necessitating UV detection at a low wavelength. |
| Retention Time of this compound | 4.2 min | 6.8 min | The less hydrophobic C8 column results in a shorter retention time for this compound. |
| Resolution of Degradants | Good | Excellent | The C18 column may provide better separation of closely eluting degradation products due to its higher retentivity. |
Forced Degradation Studies: Experimental Data
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2] These studies expose the drug substance to stress conditions to generate potential degradation products.[3] The following table summarizes hypothetical quantitative data from forced degradation studies on this compound.
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | HPLC Method A (C8 Column) - % Degradation | HPLC Method B (C18 Column) - % Degradation | Major Degradation Product(s) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15.2% | 15.5% | Octanoic Acid |
| Base Hydrolysis (0.1 M NaOH, 60°C, 12h) | 22.8% | 23.1% | Octanoic Acid |
| Oxidative (3% H₂O₂, 25°C, 48h) | 8.5% | 8.7% | Not Identified |
| Thermal (80°C, 72h) | 5.1% | 5.3% | Minor, Unidentified Degradants |
| Photolytic (ICH Q1B), 24h | 1.2% | 1.3% | Negligible |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of a forced degradation study. Actual results may vary.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of the validation process.
Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 12 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 48 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Store the solid this compound in a hot air oven at 80°C for 72 hours. Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
HPLC Method Validation Protocol
The validation of the stability-indicating HPLC method should be performed according to ICH guidelines, assessing the following parameters:[4]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its degradation products. This is demonstrated through the forced degradation study.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Validation Workflow
A clear workflow is essential for the systematic validation of a stability-indicating assay.
References
A Comparative Guide to Assessing Octanamide Purity: qNMR vs. Chromatographic and Titrimetric Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like octanamide is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and acid-base titration—for the purity assessment of this compound.
Executive Summary
Quantitative NMR offers a primary analytical method for purity determination, providing a direct measurement of the analyte concentration against a certified internal standard without the need for a specific this compound reference standard.[1][2] This contrasts with chromatographic techniques like HPLC and GC-MS, which are powerful for separation and identification of impurities but typically rely on relative area percentages or require a specific reference standard for accurate quantification. Titration, while a classic and cost-effective method, is generally less specific and may be susceptible to interference from acidic or basic impurities.
Data Presentation: A Comparative Analysis
To illustrate the performance of each technique, a representative batch of synthesized this compound was analyzed. The following table summarizes the quantitative purity assessment and key performance metrics.
| Parameter | Quantitative NMR (¹H-qNMR) | HPLC-UV | GC-MS | Acid-Base Titration |
| Purity (% w/w) | 99.2 ± 0.2 | 99.1 (Area %) | 99.3 (Area %) | 98.8 ± 0.4 |
| Principle | Absolute quantification against an internal standard | Chromatographic separation and UV detection | Chromatographic separation and mass detection | Neutralization reaction |
| Specificity | High (structurally specific signals) | Moderate to High (retention time and UV spectrum) | High (retention time and mass spectrum) | Low (reacts with any acidic/basic impurity) |
| Precision (RSD) | < 1% | < 2% | < 2% | < 5% |
| Analysis Time | ~15-20 minutes per sample | ~20-30 minutes per sample | ~30-40 minutes per sample | ~10-15 minutes per sample |
| Sample Throughput | Moderate | High | Moderate | High |
| Destructive? | No | Yes | Yes | Yes |
| Primary Method? | Yes | No (requires reference standard for absolute quantification) | No (requires reference standard for absolute quantification) | No |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.
Quantitative ¹H-NMR Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Maleic acid (internal standard, certified reference material)
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tubes (5 mm)
-
Analytical balance
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with the following parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 30 s
-
Acquisition time (aq): 4 s
-
Spectral width: -2 to 12 ppm
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate the well-resolved signal for the α-methylene protons of this compound (triplet, ~2.2 ppm) and the signal for the olefinic protons of maleic acid (singlet, ~6.3 ppm).
-
Calculate the purity of this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the relative purity of this compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm
-
-
Data Analysis: Determine the area percent of the this compound peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of this compound and identify volatile impurities.
Instrumentation:
-
GC-MS system
-
Capillary column suitable for polar analytes (e.g., DB-WAX)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 40-400 amu
-
-
Data Analysis: Determine the area percent of the this compound peak and identify any impurity peaks by their mass spectra.
Mandatory Visualization: qNMR Workflow
The following diagram illustrates the logical workflow for assessing the purity of this compound using quantitative NMR.
Comparison of Alternatives
-
qNMR: As a primary ratio method, qNMR is highly accurate and precise for purity determination.[1] It is non-destructive and provides structural information about the analyte and any impurities present in the spectrum.[2] The main limitations are the higher initial instrument cost and the need for a well-characterized, soluble internal standard that does not have overlapping signals with the analyte.
-
HPLC-UV: This is a widely used technique in the pharmaceutical industry for purity analysis due to its high separation efficiency and sensitivity for UV-active compounds.[3][4] For a simple amide like this compound, which has a weak chromophore, detection at low wavelengths (e.g., 210 nm) is necessary, which can lead to baseline noise and interference from solvents and other impurities. While excellent for impurity profiling, absolute quantification requires a certified reference standard of this compound.
-
GC-MS: This method is well-suited for the analysis of volatile and thermally stable compounds like this compound.[5] It offers excellent separation and definitive identification of impurities through their mass spectra.[6] Similar to HPLC, it is a comparative technique, and accurate quantification relies on the use of a reference standard. Potential drawbacks include the possibility of thermal degradation of the analyte or impurities in the injector port.
-
Acid-Base Titration: This classical method is simple, rapid, and inexpensive.[7] However, its low specificity is a significant disadvantage, as any acidic or basic impurities will be titrated along with the this compound, leading to inaccurate results. For instance, any unreacted octanoic acid from the synthesis would be titrated, leading to an overestimation of purity.
Conclusion
For the definitive purity assessment of this compound, quantitative NMR stands out as a powerful, primary method that provides a direct and accurate measurement without the need for a specific this compound reference standard. While HPLC-UV and GC-MS are invaluable orthogonal techniques for impurity profiling and separation, their quantitative accuracy is dependent on the availability of a certified reference standard. Acid-base titration , though simple and cost-effective, lacks the specificity required for reliable purity determination in a pharmaceutical setting where various process-related impurities may be present. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for absolute versus relative purity, the availability of reference standards, and the desired level of accuracy and precision.
References
- 1. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. youtube.com [youtube.com]
A Comparative Analysis of Octanamide's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of octanamide, a simple primary fatty acid amide, against two well-characterized endogenous fatty acid amides: anandamide (B1667382) (AEA) and palmitoylethanolamide (B50096) (PEA). While the specific molecular mechanisms of this compound are not extensively documented, this comparison serves to contextualize its potential activities based on its structural class and the known pathways of its more complex counterparts.
Overview of Compared Fatty Acid Amides
This compound is a primary amide derived from octanoic acid.[1][2] In contrast, anandamide is an N-acylethanolamine that acts as an endogenous cannabinoid, and PEA is another N-acylethanolamine known for its anti-inflammatory and analgesic properties.[3][4][5] This comparison will explore the established signaling pathways of AEA and PEA as a framework for postulating the potential, albeit likely weaker, interactions of this compound.
Comparative Data on Molecular Targets
The following table summarizes key quantitative data regarding the interaction of anandamide and PEA with their primary molecular targets. Data for this compound is largely unavailable in the literature, highlighting a significant research gap.
| Compound | Target | Parameter | Value | Reference |
| Anandamide | FAAH | Km | 8.9 µM (rat brain) | [6] |
| CB1 Receptor | Ki | 89 nM (rat brain) | [3] | |
| CB2 Receptor | Ki | 371 nM (human) | [3] | |
| TRPV1 | EC50 | ~1 µM | [7] | |
| Palmitoylethanolamide (PEA) | FAAH | - | Weak substrate/inhibitor | [8] |
| PPAR-α | EC50 | 3 µM | [9] | |
| GPR55 | EC50 | 4 nM | [9] | |
| This compound | FAAH | - | Likely a weak substrate | [6] |
| CB1/CB2 Receptors | - | Not reported | - | |
| PPAR-α | - | Not reported | - |
Signaling Pathways and Mechanisms of Action
Anandamide (AEA): The Endocannabinoid Messenger
Anandamide is a key endocannabinoid that modulates neurotransmission.[10] Its primary mechanism involves the activation of cannabinoid receptors CB1 and CB2.[3] AEA's signaling is tightly regulated by its on-demand synthesis and rapid degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH).[11][12]
Palmitoylethanolamide (PEA): A Non-Cannabinoid Modulator
PEA does not have a high affinity for CB1 or CB2 receptors but exerts its effects through other pathways.[5] Its primary target is the nuclear receptor PPAR-α, which modulates genes involved in inflammation and pain.[9][13] PEA also interacts with GPR55 and can indirectly influence the endocannabinoid system through an "entourage effect" by competing for degrading enzymes like FAAH.[7][9]
This compound: A Postulated Mechanism
As a simple primary fatty acid amide, this compound's primary route of interaction is likely through metabolic pathways. It is a potential substrate for FAAH, which hydrolyzes primary amides faster than ethanolamides.[6] However, its affinity is expected to be lower than that of endogenous ligands like anandamide. Any biological activity, such as its reported weak anticonvulsant effects, may stem from competition with endogenous substrates for degradation or from the direct action of its hydrolysis product, octanoic acid.[14]
Experimental Protocols
To elucidate the mechanism of action for a compound like this compound, a series of standardized biochemical and cellular assays would be employed.
FAAH Inhibition Assay
Objective: To determine if this compound inhibits or is a substrate for the FAAH enzyme.
Methodology:
-
Enzyme Source: Recombinant human FAAH or rat brain homogenates.
-
Substrate: A fluorescent or radiolabeled substrate, such as anandamide-ethanolamine-1-[³H] or arachidonoyl-p-nitroanilide.
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of the test compound (this compound).
-
The reaction is initiated by the addition of the substrate.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is terminated, and the product is quantified using liquid scintillation counting or spectrophotometry.
-
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kₘ values can be determined by measuring reaction velocity at different substrate concentrations.
Receptor Binding Assay
Objective: To assess the binding affinity of this compound for cannabinoid receptors (CB1, CB2) or PPAR-α.
Methodology:
-
Receptor Source: Cell membranes from cells overexpressing the receptor of interest (e.g., HEK293 cells transfected with human CB1).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]CP55,940 for CB receptors).
-
Procedure:
-
Receptor membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filter-bound material is measured.
-
-
Data Analysis: Kᵢ (inhibition constant) values are determined from the IC₅₀ values using the Cheng-Prusoff equation.
Functional Cellular Assay (e.g., PPAR-α Activation)
Objective: To measure the functional activity of this compound at a specific target, such as PPAR-α activation.
Methodology:
-
Cell Line: A reporter cell line, such as HEK293 cells co-transfected with a PPAR-α expression vector and a reporter gene (e.g., luciferase) under the control of a PPAR response element.
-
Procedure:
-
Cells are treated with varying concentrations of the test compound (this compound) or a known agonist (e.g., PEA).
-
After an incubation period (e.g., 24 hours), cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
-
Data Analysis: EC₅₀ values are calculated by plotting the reporter activity against the logarithm of the compound concentration.
Conclusion
This compound, as a simple primary fatty acid amide, represents a basic structure within a class of biologically active lipids. In comparison to the well-defined mechanisms of anandamide and PEA, which involve specific receptor interactions and complex signaling cascades, the action of this compound is likely far more subtle and primarily metabolic. Its potential to weakly interact with enzymes like FAAH could lead to indirect modulation of endogenous signaling pathways. The significant lack of quantitative data for this compound underscores the need for further investigation using the standardized protocols outlined above to fully understand its pharmacological profile. This comparative guide highlights the structure-activity relationships within the fatty acid amide family and provides a roadmap for future research into simpler, less-studied members of this class.
References
- 1. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 629-01-6: this compound | CymitQuimica [cymitquimica.com]
- 3. Anandamide - Wikipedia [en.wikipedia.org]
- 4. Fatty acid amide - Wikipedia [en.wikipedia.org]
- 5. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 13. Mechanisms and clinical applications of palmitoylethanolamide (PEA) in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buy this compound | 629-01-6 [smolecule.com]
A Researcher's Guide to Validating Anti-Octanamide Antibody Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methods for validating the specificity of an antibody against the small molecule octanamide. Given that this compound is a hapten, requiring conjugation to a carrier protein for immunization, rigorous validation is critical to ensure the resulting antibody specifically recognizes the free molecule in complex biological samples. We will explore established immunoassays and compare their performance with orthogonal, non-antibody-based detection methods.
Core Immunological Validation Techniques
The primary challenge in validating an antibody for a small molecule like this compound is demonstrating its specific binding to the free analyte.[1] Unlike antibodies for large protein antigens, standard sandwich ELISA or Western blot formats are often unsuitable.[2] Therefore, competitive assays are the cornerstone of specificity validation.
Competitive ELISA (Enzyme-Linked Immunosorbent Assay)
Competitive ELISA is a fundamental technique for quantifying small molecules by measuring the competition between the free this compound in a sample and a labeled or immobilized this compound conjugate for binding to a limited amount of antibody.[3] A decrease in signal intensity is directly proportional to the concentration of free this compound in the sample.[3]
Experimental Protocol: Competitive ELISA for this compound
-
Coating: Coat a 96-well microplate with an this compound-protein conjugate (e.g., this compound-BSA) and incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature. Wash the plate as described above.
-
Competition: In a separate plate or tubes, pre-incubate the anti-octanamide antibody with known concentrations of free this compound standards or the unknown samples for 1-2 hours.
-
Binding: Transfer the antibody/analyte mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature to allow the unbound antibody to bind to the immobilized this compound-conjugate.
-
Detection: Wash the plate thoroughly. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour.[4]
-
Signal Generation: Wash the plate again. Add the enzyme substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal will be inversely proportional to the amount of free this compound in the sample.
Workflow for Competitive ELISA
Caption: Workflow diagram illustrating the key steps of a competitive ELISA.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that measures real-time binding kinetics and affinity between an antibody and its analyte.[5] For small molecules like this compound, a competition assay format is typically required for reliable results due to the low signal change produced by the small analyte.[6][7]
Experimental Protocol: SPR Competition Assay
-
Surface Preparation: Immobilize the anti-octanamide antibody onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of solutions containing a fixed, subsaturating concentration of an this compound-protein conjugate mixed with varying concentrations of free this compound (the competitor).
-
Binding Analysis: Inject the mixed solutions over the antibody-functionalized sensor surface. The binding of the this compound-protein conjugate will generate a response signal.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl) to remove the bound conjugate.
-
Data Analysis: The observed binding response of the conjugate will decrease as the concentration of free this compound increases. This data can be used to calculate the affinity (K D) of the antibody for free this compound.
Immunoprecipitation followed by Mass Spectrometry (IP-MS)
IP-MS is a highly specific method that provides definitive evidence of an antibody's target.[8] The antibody is used to capture its target from a complex mixture, and the captured molecule is then identified using mass spectrometry.[8] This serves as an excellent orthogonal validation method.
Experimental Protocol: IP-MS for this compound
-
Sample Preparation: Spike a known amount of this compound into a relevant biological matrix (e.g., cell lysate, plasma).
-
Immunocapture: Add the anti-octanamide antibody to the sample and incubate to form an antibody-octanamide complex.[9][10]
-
Complex Precipitation: Add Protein A/G magnetic beads to the mixture to capture the antibody-octanamide complex.[11]
-
Washing: Wash the beads several times with a wash buffer to remove non-specifically bound molecules.
-
Elution: Elute the bound molecules (including this compound) from the beads using an elution buffer (e.g., low pH or high salt solution).
-
MS Analysis: Analyze the eluate using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence and quantity of this compound.[12]
Workflow for IP-MS Validation
Caption: Workflow for validating antibody specificity using IP-MS.
Comparison with Alternative Detection Methods
The most rigorous validation involves comparing the antibody-based method with an orthogonal, non-antibody-based technique.[13] For small molecules, mass spectrometry is the gold standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific analytical chemistry technique for identifying and quantifying compounds.[14][15] It separates components of a mixture using liquid chromatography and then provides mass-to-charge ratio data for identification.[16]
Key Advantages over Immunoassays:
-
High Specificity: Provides structural confirmation based on mass and fragmentation patterns, minimizing the risk of cross-reactivity.[15]
-
Multiplexing: Can simultaneously detect and quantify multiple analytes in a single run.
-
No Antibody Required: Bypasses the need for antibody development and validation, which can be time-consuming.
Protocol Summary: LC-MS for this compound Quantification
-
Sample Extraction: Extract this compound from the biological matrix using liquid-liquid extraction or solid-phase extraction (SPE).[17]
-
Chromatographic Separation: Inject the extracted sample into an LC system (e.g., using a C18 column) to separate this compound from other matrix components.
-
Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[12]
-
Quantification: Quantify this compound by comparing its peak area to that of a stable isotope-labeled internal standard.
Quantitative Performance Comparison
The table below summarizes typical performance metrics for the discussed methods. Actual results will vary based on the specific antibody, instrumentation, and sample matrix.
| Parameter | Competitive ELISA | SPR (Competition) | IP-MS | LC-MS |
| Principle | Competitive Binding | Real-time Kinetics | Immunocapture | Physicochemical |
| Primary Output | Concentration (Absorbance) | Affinity (K D), k on, k off | Identity Confirmation | Concentration (Peak Area) |
| Typical Sensitivity | Low ng/mL to pg/mL | Low nM to pM | Matrix Dependent | Low ng/mL to pg/mL |
| Specificity Check | Cross-reactivity with analogs | Cross-reactivity with analogs | Definitive (Mass-based) | Definitive (Mass-based) |
| Throughput | High (96/384-well plates) | Low to Medium | Low | Medium |
| Equipment Cost | Low to Moderate | High | High | Very High |
| Primary Use Case | High-throughput screening | Affinity characterization | Specificity confirmation | Gold-standard quantification |
Logical Framework for Validation
The validation process should follow a logical progression, starting with fundamental binding assays and moving towards more definitive, orthogonal methods.
Principle of Competitive Binding
Caption: Competitive immunoassay principle for small molecule detection.
Validating an antibody against this compound requires a multi-faceted approach. While competitive ELISA is invaluable for initial screening and high-throughput applications, its results must be confirmed with more rigorous methods. SPR provides essential data on binding affinity and kinetics. Ultimately, comparing immunoassay performance against a gold-standard orthogonal method like LC-MS, and using IP-MS for definitive target identification, provides the highest level of confidence in antibody specificity, ensuring reliable and reproducible results in research and development.
References
- 1. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 4. Western blotting guide: Part 6, Secondary Antibodies [jacksonimmuno.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. The principle and method of immunoprecipitation (IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - AE [thermofisher.com]
- 11. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 12. Mass-spectrometric identification of anandamide and 2-arachidonoylglycerol in nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody Applications and Validation | Antibodies.com [antibodies.com]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. fda.gov [fda.gov]
A Comparative Guide to Octanamide Synthesis Protocols for Researchers
For scientists and professionals in drug development, the efficient synthesis of amides is a cornerstone of molecular construction. Octanamide, a simple fatty amide, serves as a valuable model compound and building block. This guide provides a comparative analysis of common this compound synthesis protocols, offering quantitative data, detailed experimental procedures, and a visual representation of the general workflow to aid in methodology selection.
Performance Comparison of this compound Synthesis Protocols
The selection of a suitable synthesis protocol for this compound depends on a variety of factors, including desired yield, purity, reaction conditions, and the cost and toxicity of reagents. The following table summarizes the key quantitative metrics for several common methods.
| Synthesis Method | Typical Yield (%) | Reaction Time | Reaction Temperature | Key Reagents | Advantages | Disadvantages |
| Direct Thermal Condensation | 60-80% | 6-24 hours | 140-180°C | Octanoic acid, Ammonia (B1221849) | Simple, no additional reagents | High temperatures, long reaction times, lower yields |
| Ammonium (B1175870) Salt Formation | 75-90% | 4-6 hours | 100-120°C | Octanoic acid, Ammonium carbonate | Milder conditions than direct heating | Limited to primary amides |
| Acid Chloride Route | 85-98% | 1-4 hours | 0-25°C | Octanoyl chloride, Ammonia | High yields, fast reaction | Requires preparation of acid chloride, moisture-sensitive |
| DCC-Mediated Coupling | 85-95% | 2-24 hours | Room Temperature | Octanoic acid, Ammonia, DCC | Mild conditions, high yields | Dicyclohexylurea byproduct can be difficult to remove |
| EDC/HATU-Mediated Coupling | 80-95% | 2-12 hours | Room Temperature | Octanoic acid, Ammonia, EDC, HATU | Water-soluble byproduct, high yields | Reagents are more expensive |
Experimental Protocols
Below are detailed experimental procedures for the key methods of this compound synthesis.
Synthesis from Octanoyl Chloride (Acid Chloride Route)
This two-step method involves the initial conversion of octanoic acid to octanoyl chloride, followed by amidation.
Step 1: Preparation of Octanoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 14.4 g (0.1 mol) of octanoic acid.
-
Slowly add 15.5 g (0.13 mol) of thionyl chloride to the flask at room temperature.
-
Heat the mixture to reflux (approximately 110°C) for 1.5 hours.[1]
-
After cooling, the excess thionyl chloride can be removed by distillation to yield crude octanoyl chloride.
Step 2: Preparation of this compound
-
In a separate beaker, prepare a concentrated aqueous solution of ammonia.
-
Cool the ammonia solution in an ice bath.
-
Dissolve the crude octanoyl chloride from Step 1 in a minimal amount of a water-immiscible organic solvent (e.g., dichloromethane).
-
Slowly add the octanoyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization from ethanol (B145695) or an ethanol/water mixture.
DCC-Mediated Amide Coupling
This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid for amidation.
-
Dissolve 14.4 g (0.1 mol) of octanoic acid in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in a round-bottom flask.
-
Add 22.7 g (0.11 mol) of DCC to the solution.
-
Slowly add a solution of ammonia in the same solvent (or bubble ammonia gas through the solution) at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the mixture to remove the DCU.
-
Wash the filtrate with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by column chromatography or recrystallization.
Direct Thermal Condensation
This is the simplest method but requires high temperatures.
-
In a reaction vessel capable of withstanding high temperatures and pressure, combine octanoic acid and a source of ammonia (e.g., aqueous ammonia or an ammonium salt).
-
Heat the mixture to 140-180°C for 6-24 hours.[2] Water will be formed as a byproduct.
-
The progress of the reaction can be monitored by analyzing aliquots for the disappearance of the starting carboxylic acid.
-
After the reaction is complete, the excess ammonia and water can be removed by distillation.
-
The resulting crude this compound can be purified by recrystallization.
Generalized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for this compound synthesis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Octanamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this commitment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of octanamide, a fatty amide commonly used in various research applications.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE). According to safety data sheets (SDS), this compound is known to cause skin and serious eye irritation.[1][2]
Key Safety Precautions:
-
Personal Protective Equipment: Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat to prevent skin and eye contact.[1][3][4]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3][4]
-
Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[1][3]
-
Emergency Procedures: In case of contact, flush the affected skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[1][3] If inhaled, move to fresh air.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed systematically to ensure the safety of laboratory personnel and compliance with environmental regulations. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5][6][7]
1. Waste Identification and Segregation:
-
Properly identify and segregate all this compound waste at the point of generation. This includes:
-
Unused or excess this compound
-
Solutions containing this compound
-
Contaminated materials (e.g., gloves, weighing paper, absorbent pads)
-
-
Solid Waste: Collect solid this compound waste and contaminated disposables in a designated, clearly labeled solid waste container.[8]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5][8]
2. Container Selection and Labeling:
-
Container Type: Use only approved hazardous waste containers that are compatible with amides. High-density polyethylene (B3416737) (HDPE) or glass containers with secure, leak-proof lids are generally suitable.[7][8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents and their approximate concentrations.[5][9] An accumulation start date must also be clearly marked on the label.[5]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[7][9]
-
Containment: Store liquid waste containers in secondary containment to prevent spills.[7][8]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[6][9][10]
4. Incompatible Materials:
-
Segregate this compound waste from incompatible materials to prevent hazardous reactions. Amides are generally incompatible with:
5. Arranging for Professional Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][8]
-
Request Pickup: When a waste container is approaching its capacity (do not overfill) or the accumulation time limit set by your institution has been reached, follow your institution's procedures to request a waste pickup.[5][8]
Quantitative Data
| Property | Data | Source |
| Molecular Formula | C₈H₁₇NO | [2] |
| Molecular Weight | 143.23 g/mol | [2] |
| Hazard Statements | H315: Causes skin irritation | [1][2] |
| H319: Causes serious eye irritation | [1][2] | |
| Signal Word | Warning | [1][2] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on established best practices for laboratory chemical waste management.[5][6][7][9]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
This compound Disposal Workflow
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ethz.ch [ethz.ch]
Personal protective equipment for handling Octanamide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Octanamide. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
This compound is a fatty amide that is classified as a hazardous substance, primarily causing skin and serious eye irritation.[1][2][3][4] It is also a combustible solid, requiring precautions to prevent ignition.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following are the recommended PPE:
| Protection Type | Specific PPE | Standards & Justification |
| Eye and Face | Chemical splash goggles and a face shield | Goggles conforming to EN 166 (EU) or NIOSH (US) are mandatory to protect against serious eye irritation.[1][2][6] A face shield should be worn in addition to goggles when there is a risk of splashing.[5] |
| Hand | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are recommended.[5] Gloves must be inspected prior to use and proper removal techniques should be followed to avoid skin contact.[2] |
| Body | Flame-resistant lab coat and impervious clothing | A flame-resistant lab coat protects against splashes and potential ignition sources.[5] Fire/flame resistant and impervious clothing should be worn to prevent skin contact.[1] |
| Respiratory | Use in a well-ventilated area or with a respirator | All handling should occur in a certified chemical fume hood to minimize dust and vapor inhalation.[1][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1][6] |
Operational Plan: Handling and Storage
Preparation and Handling:
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment.
-
Location: Ensure a certified chemical fume hood is available and functioning correctly.[5] Locate the nearest safety shower and eyewash station.
-
PPE: Don all appropriate PPE before handling the chemical.
-
Manipulation: Perform all manipulations of this compound within the chemical fume hood to avoid the formation of dust and aerosols.[1][6]
-
Tools: Use non-sparking tools to prevent fire caused by electrostatic discharge.[1][6]
-
Hygiene: Wash hands thoroughly after handling.[1][2] Avoid contact with skin and eyes.[1][6]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][6]
-
Keep away from foodstuff containers or incompatible materials.[6]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Take off contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water.[1][2] If skin irritation occurs, seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] If eye irritation persists, get medical advice/attention.[2] |
| Inhalation | Move the victim into fresh air.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6] |
| Ingestion | Rinse mouth with water.[1][2] Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][6] |
In case of a spill, evacuate personnel to a safe area.[1][2] Wear appropriate PPE and avoid dust formation.[1][2] Prevent the spillage from entering drains.[1][2] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste containing this compound, including contaminated gloves, absorbent pads, and containers, in a designated, chemically compatible, and leak-proof container.[5]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and list "this compound" as a component.
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.[5]
-
Disposal Method: Dispose of waste in accordance with all applicable federal, state, and local regulations.[2] Controlled incineration with flue gas scrubbing is a possible disposal method for combustible packaging materials.[2] Alternatively, containers can be triple-rinsed and offered for recycling or reconditioning.[2]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇NO | [3][7] |
| Molecular Weight | 143.23 g/mol | [3][7] |
| CAS Number | 629-01-6 | [2][3] |
| Appearance | White to tan crystalline solid | [4] |
| Melting Point | 105 °C | [7] |
| Boiling Point | 261.35 °C (estimate) | [7] |
| Water Solubility | 1.55 g/L at 23 °C | [4] |
This compound Handling Workflow
The following diagram illustrates the standard operating procedure for handling this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
